molecular formula C27H26F5N7O3 B1684530 EOC317 CAS No. 939805-30-8

EOC317

Cat. No.: B1684530
CAS No.: 939805-30-8
M. Wt: 591.5 g/mol
InChI Key: GZPJCJKUZPUFAL-UHFFFAOYSA-N
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Description

Multi-mode Kinase Inhibitor EOC317 is an orally available, small molecule, multi-mode kinase inhibitor (MMKI), with potential antineoplastic activity. Upon oral administration, MMKI this compound targets, binds to and inhibits the activity of a variety of kinases, such as phosphatidylinositol 3 kinase (PI3K), and the receptor tyrosine kinases, fibroblast growth factor receptor (FGFR), angiopoietin-1 receptor (TIE 2), and vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition may result in an induction of apoptosis of susceptible tumors cells in which these kinases are overexpressed.

Properties

IUPAC Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPJCJKUZPUFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F5N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939805-30-8
Record name ACTB-1003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939805308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACTB-1003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44750KD9OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

EOC317: A Multi-Targeted Kinase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Target and Mechanism of Action of EOC317

This compound, also known as ACTB-1003, is an orally available, small molecule, multi-mode kinase inhibitor with potential antineoplastic activity.[1][2] This guide provides a detailed overview of its primary molecular targets, summarizing key quantitative data and outlining the experimental protocols used in its preclinical characterization. The information is intended for researchers, scientists, and drug development professionals.

Primary Molecular Targets

This compound exerts its anti-cancer effects by simultaneously targeting multiple critical signaling pathways involved in tumor growth, angiogenesis, and cell survival. Its primary targets are Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2.[1][3] Additionally, this compound has been shown to inhibit downstream signaling molecules such as Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K), which are involved in apoptosis.[1][3]

Quantitative Data Summary

The inhibitory activity of this compound against its primary kinase targets has been quantified by determining the half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Target KinaseIC50 (nM)Biological Function
FGFR16Cell proliferation, survival, and migration
VEGFR22Angiogenesis
Tie-24Angiogenesis and vascular stability
RSK5Regulation of cell survival and apoptosis
p70S6K32Regulation of protein synthesis and cell growth

Table 1: In vitro inhibitory activity of this compound against key target kinases.[1][3]

Signaling Pathways

This compound's multi-targeted approach allows it to disrupt several oncogenic signaling cascades. By inhibiting FGFR1, it can block the RAS/MAPK and PI3K/AKT pathways, which are frequently hyperactivated in cancer and drive cell proliferation and survival. The inhibition of VEGFR2 and Tie-2 disrupts the signaling necessary for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Tie2 Tie-2 Tie2->PI3K This compound This compound This compound->FGFR1 Inhibits This compound->VEGFR2 Inhibits This compound->Tie2 Inhibits Apoptosis Apoptosis Induction This compound->Apoptosis RAF RAF RAS->RAF AKT AKT PI3K->AKT PLCg->PI3K mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Proliferation Cell Proliferation & Survival ERK->Proliferation p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation RSK->Proliferation

Caption: Simplified signaling pathways targeted by this compound.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, this section outlines representative methodologies based on standard practices for the key experiments cited in the literature.

In Vitro Kinase Inhibition Assay

This assay is used to determine the IC50 values of this compound against its target kinases.

Methodology:

  • Reagents and Materials: Recombinant human kinases (FGFR1, VEGFR2, Tie-2, etc.), appropriate peptide substrates, ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., luminescence-based).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, the peptide substrate, and the diluted this compound or DMSO (vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at 30°C). e. Stop the reaction and add the detection reagent to measure the remaining ATP, which is inversely proportional to kinase activity. f. Measure the signal using a plate reader. g. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add kinase, substrate, and this compound to 96-well plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure signal with plate reader E->F G Calculate % inhibition and determine IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay

These assays were used to assess the dose-dependent inhibition of tumor growth in cell lines with FGFR genetic alterations, such as OPM2 (human multiple myeloma) and Ba/F3-TEL-FGFR1 (murine leukemia).[1][3]

Methodology:

  • Cell Culture: Culture OPM2 or Ba/F3-TEL-FGFR1 cells in appropriate media and conditions.

  • Procedure: a. Seed the cells in 96-well plates at a predetermined density. b. After allowing the cells to adhere (if applicable), treat them with various concentrations of this compound or vehicle control. c. Incubate the plates for a specified period (e.g., 72 hours). d. Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) to each well. e. Incubate as required by the reagent manufacturer. f. Measure the absorbance or luminescence using a plate reader. g. Determine the concentration of this compound that inhibits cell growth by 50% (GI50).

In Vivo Tumor Xenograft Model

The anti-angiogenic and anti-tumor efficacy of this compound was evaluated in a colon tumor xenograft model (HCT-116).[3]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of HCT-116 cancer cells into the flank of each mouse.

  • Tumor Growth and Treatment: a. Monitor tumor growth regularly using calipers. b. Once tumors reach a specified volume, randomize the mice into treatment and control groups. c. Administer this compound orally to the treatment group and the vehicle to the control group daily for a defined period.

  • Efficacy Evaluation: a. Measure tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors.

  • Immunohistochemistry (IHC) for CD31: a. Fix the tumor tissue in formalin and embed it in paraffin (B1166041). b. Section the paraffin blocks and mount them on slides. c. Perform IHC staining using an antibody against CD31 (a marker of endothelial cells) to assess microvessel density. d. Quantify the CD31 staining to evaluate the extent of angiogenesis inhibition.

Xenograft_Workflow A Inject HCT-116 cells into immunodeficient mice B Monitor tumor growth A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle orally C->D E Measure tumor volume and body weight D->E F Excise tumors at study endpoint E->F G Perform CD31 IHC staining on tumor sections F->G H Quantify microvessel density G->H

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a promising multi-targeted kinase inhibitor that demonstrates potent activity against key drivers of cancer progression and angiogenesis. Its ability to simultaneously inhibit FGFR, VEGFR, and Tie-2 signaling pathways, as well as induce apoptosis, provides a strong rationale for its clinical development in tumors characterized by alterations in these pathways. Further research and publication of detailed experimental methodologies will be crucial for a comprehensive understanding of its full therapeutic potential.

References

EOC317: A Technical Overview of a Multi-Targeted Kinase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Executive Summary

EOC317, also known as ACTB-1003, is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases implicated in cancer progression, including Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2. Developed by Bayer HealthCare and later by ACT Biotech and Eddingpharm, this compound demonstrated promising preclinical activity through the simultaneous inhibition of tumor cell proliferation, angiogenesis, and induction of apoptosis. Despite its strong preclinical rationale, the clinical development of this compound was discontinued (B1498344) during Phase I trials in 2018. This guide provides a comprehensive technical overview of the discovery and development of this compound, summarizing all available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes.

Introduction

The discovery of this compound was rooted in the therapeutic strategy of targeting multiple oncogenic pathways simultaneously to overcome resistance and enhance anti-tumor efficacy. By inhibiting key drivers of tumor growth (FGFR), blood supply (VEGFR), and vascular remodeling (Tie-2), this compound was designed to offer a multi-pronged attack on solid tumors. This document serves as a technical resource, compiling the scientific data and methodologies associated with the preclinical and early clinical evaluation of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the kinase activity of several key receptors and downstream signaling molecules. The primary targets of this compound are FGFR1, VEGFR2, and Tie-2. Inhibition of these receptors disrupts crucial signaling cascades involved in cell proliferation, survival, and angiogenesis.

Furthermore, preclinical studies revealed that this compound also impacts downstream signaling components, including Ribosomal S6 Kinase (RSK) and p70S6K, which are involved in protein synthesis and cell growth. This broad-spectrum activity suggests a complex mechanism of action contributing to its potent anti-tumor effects.

Signaling Pathway Diagram

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FGFR1 FGFR1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR1->PI3K_AKT_mTOR VEGFR2 VEGFR2 VEGFR2->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2 Tie-2 Tie2->Angiogenesis This compound This compound This compound->FGFR1 Inhibits This compound->VEGFR2 Inhibits This compound->Tie2 Inhibits Apoptosis Apoptosis Induction This compound->Apoptosis Induces Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation RSK RSK PI3K_AKT_mTOR->RSK p70S6K p70S6K PI3K_AKT_mTOR->p70S6K PI3K_AKT_mTOR->Proliferation RSK->Proliferation p70S6K->Proliferation

Figure 1: this compound multitargeted signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Target KinaseIC50 (nM)
FGFR16[1]
VEGFR22[1]
Tie-24[1]
RSK5
p70S6K32
Table 1: In vitro kinase inhibitory activity of this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in the preclinical evaluation of this compound. Due to the proprietary nature of drug development, specific detailed protocols are often not publicly disclosed. The following represents a synthesis of standard methodologies in the field, supplemented with available information on this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

General Protocol:

  • Enzymes and Substrates: Recombinant human FGFR1, VEGFR2, and Tie-2 kinases were used. Specific peptide substrates for each kinase were utilized.

  • Assay Principle: Kinase activity was measured by quantifying the phosphorylation of the substrate. This was typically performed using a radiometric assay with [γ-³³P]ATP or a non-radioactive method such as a fluorescence-based assay (e.g., LanthaScreen™).

  • Procedure:

    • Kinase, substrate, and varying concentrations of this compound were incubated in a kinase reaction buffer.

    • The reaction was initiated by the addition of ATP.

    • After a defined incubation period, the reaction was stopped.

    • The amount of phosphorylated substrate was quantified.

    • IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assays

Objective: To assess the effect of this compound on the growth of cancer cell lines.

General Protocol:

  • Cell Lines: Human cancer cell lines with known genetic alterations, such as OPM-2 (multiple myeloma, FGFR3 translocation) and HCT-116 (colorectal carcinoma), were used.[1][2]

  • Assay Principle: Cell viability was measured using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • The viability reagent was added, and the signal was measured using a plate reader.

    • GI50 (concentration for 50% growth inhibition) values were determined from the dose-response curves.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.

  • Tumor Implantation: Human cancer cells (e.g., OPM-2 or HCT-116) were injected subcutaneously into the flanks of the mice.[3][4]

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules.

  • Efficacy Endpoints: Tumor volume was measured regularly using calipers. Animal body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed.

  • Pharmacodynamic Studies: Tumor tissues were collected to assess the inhibition of target phosphorylation (e.g., p-FGFR, p-VEGFR2) and markers of apoptosis (e.g., cleaved caspase-3) by immunohistochemistry or western blotting.

Experimental Workflow Diagram

EOC317_Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target_ID Target Identification (FGFR, VEGFR, Tie-2) HTS High-Throughput Screening Target_ID->HTS Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro In Vitro Assays (Kinase & Cell-based) Lead_Opt->In_Vitro In_Vivo In Vivo Xenograft Models In_Vitro->In_Vivo Phase_I Phase I Clinical Trial (NCT03583125) In_Vivo->Phase_I Discontinuation Discontinuation Phase_I->Discontinuation

Figure 2: this compound discovery and development workflow.

Clinical Development and Discontinuation

This compound entered a Phase I clinical trial (NCT03583125) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[5] The study was an open-label, single-arm, dose-escalation trial.[5]

Key aspects of the Phase I trial design:

  • Patient Population: Patients with advanced solid tumors who had progressed on standard therapies.[5]

  • Dose Escalation: The trial employed a dose-escalation design to determine the maximum tolerated dose (MTD).[5]

  • Endpoints: Primary endpoints focused on safety and tolerability, while secondary endpoints included pharmacokinetic parameters and preliminary anti-tumor activity.[5]

In July 2018, the development of this compound was discontinued. While the specific reasons for the discontinuation have not been publicly detailed, potential factors could include an unfavorable safety profile, lack of efficacy at the doses tested, or strategic decisions by the developing companies.

Conclusion

This compound represented a rational and promising approach to cancer therapy by targeting multiple key oncogenic pathways. Its potent preclinical activity underscored the potential of multi-targeted kinase inhibitors. However, its journey was halted in early clinical development, a common outcome in the challenging landscape of oncology drug discovery. The data and methodologies presented in this guide provide a valuable case study for researchers and drug developers, highlighting both the scientific rationale and the inherent risks in the development of novel anti-cancer agents. Further analysis of the preclinical data and, if it becomes available, the results of the Phase I trial could offer important lessons for the design of future multi-targeted therapies.

References

EOC317: A Multi-Targeted Kinase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOC317, also known as ACTB-1003, is a potent, orally bioavailable small molecule that functions as a multi-mode kinase inhibitor. It has demonstrated significant potential in preclinical studies as an antineoplastic agent by simultaneously targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental considerations and visualizations of the targeted signaling pathways are presented to support further research and development efforts.

Chemical Properties and Identification

This compound is a complex heterocyclic molecule with the chemical formula C27H26F5N7O3. It is identified by the CAS number 939805-30-8.

PropertyValue
CAS Number 939805-30-8
Molecular Formula C27H26F5N7O3
Molecular Weight 591.53 g/mol
Synonyms ACTB-1003, EDP317
Class Antineoplastics; Morpholines; Pyrroles; Small molecules; Triazines[1]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting multiple protein kinases that are crucial for tumor growth and survival. Its primary targets include Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2, as well as the downstream phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade.[1][2][3]

Table 2: Kinase Inhibition Profile of this compound

TargetIC50 (nM)Biological Function
VEGFR2 2Angiogenesis
Tie-2 4Angiogenesis
FGFR1 6Cell proliferation, survival, differentiation
RSK 5Cell growth, proliferation, survival
p70S6K 32Protein synthesis, cell growth

The multi-targeted nature of this compound allows it to combat cancer through a variety of mechanisms:

  • Inhibition of Angiogenesis: By targeting VEGFR2 and Tie-2, this compound can disrupt the formation of new blood vessels that tumors need to grow and metastasize.[2]

  • Targeting Cancer Mutations: Inhibition of FGFR addresses cancers that are driven by genetic alterations in this receptor family.[2]

  • Induction of Apoptosis: Through the inhibition of the PI3K/AKT/mTOR pathway, including downstream effectors like RSK and p70S6K, this compound can induce programmed cell death in cancer cells.[2]

Preclinical Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models.

In Vitro Studies

This compound has shown dose-dependent inhibition of tumor growth in cell lines with FGFR genetic alterations.[2]

  • OPM2 (Human Multiple Myeloma): This cell line harbors an FGFR3 translocation and mutation.[2]

  • Ba/F3-TEL-FGFR1 (Murine Leukemia): These cells are driven by FGFR1 overexpression.[2]

In Vivo Studies

In vivo xenograft models have further confirmed the anti-cancer effects of this compound.

  • H460 (Human Lung Cancer): In vivo mechanism of action studies in H460 tumors demonstrated inhibition of RSK and p70S6K, coupled with the induction of apoptosis, as evidenced by PARP cleavage and TUNEL assays.[2]

  • HCT-116 (Human Colon Cancer): this compound was shown to inhibit tumor angiogenesis, confirmed by the inhibition of CD31 staining in tumor sections.[2] Importantly, this compound could be combined with standard chemotherapy agents like 5-fluorouracil (B62378) (5-FU) or paclitaxel (B517696) without increasing toxicity.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR This compound FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

FGFR Signaling Pathway Inhibition by this compound

VEGFR2_Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 This compound VEGF->VEGFR2 Binds Angiopoietin Angiopoietin Tie-2 Tie-2 This compound Angiopoietin->Tie-2 Binds PI3K PI3K VEGFR2->PI3K Activates Tie-2->PI3K Activates AKT AKT PI3K->AKT Endothelial_Cell_Survival Endothelial Cell Survival & Proliferation AKT->Endothelial_Cell_Survival Vascular_Permeability Vascular Permeability AKT->Vascular_Permeability

VEGFR2 and Tie-2 Signaling Pathway Inhibition by this compound

PI3K_AKT_mTOR_Pathway Growth_Factors Growth Factors (e.g., FGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Growth_Factors->RTK PI3K PI3K This compound RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RSK RSK This compound AKT->RSK p70S6K p70S6K This compound mTOR->p70S6K Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Cell_Survival Cell_Survival RSK->Cell_Survival

PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound

Experimental Protocols: Key Considerations

While specific, detailed protocols for this compound are not publicly available, the following provides a general framework for key experiments based on standard methodologies.

Kinase Inhibition Assay (Biochemical Assay)
  • Objective: To determine the IC50 of this compound against target kinases.

  • Principle: A variety of assay formats can be used, such as FRET-based assays (e.g., LanthaScreen®) or luminescence-based assays (e.g., Kinase-Glo®). These assays typically involve a purified kinase, a substrate (peptide or protein), and ATP. The inhibitor (this compound) is added at various concentrations, and the kinase activity is measured.

  • General Protocol:

    • Prepare a dilution series of this compound.

    • In a multi-well plate, combine the kinase, a fluorescently labeled or biotinylated substrate, and ATP.

    • Add the different concentrations of this compound to the wells.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and measure the signal (e.g., fluorescence or luminescence).

    • Plot the percentage of kinase inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Principle: Assays like MTT, XTT, or CellTiter-Glo® measure cell viability as an indicator of proliferation.

  • General Protocol:

    • Seed cancer cells (e.g., OPM2, Ba/F3-TEL-FGFR1) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence.

    • Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis
  • Objective: To analyze the effect of this compound on the phosphorylation status of target proteins and downstream signaling molecules.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • General Protocol:

    • Treat cancer cells with this compound for a specified time.

    • Lyse the cells to extract proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-RSK, RSK, p-p70S6K, p70S6K, p-AKT, AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored.

  • General Protocol:

    • Inject cancer cells (e.g., H460, HCT-116) subcutaneously into the flank of immunocompromised mice.

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound orally at different doses, according to a predetermined schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry for markers like CD31).

Clinical Development and Future Directions

Phase I clinical trials for this compound in solid tumors have been conducted.[1] However, the development for certain cancer types was discontinued.[1] Despite this, the multi-targeted mechanism of action of this compound continues to make it a valuable tool for cancer research, particularly in the context of tumors with specific genetic alterations in the FGFR and PI3K pathways. Further investigation into biomarkers that predict response to this compound could help identify patient populations most likely to benefit from this therapeutic approach.

Conclusion

This compound is a potent multi-mode kinase inhibitor with demonstrated preclinical activity against various cancer models. Its ability to simultaneously target key pathways in tumorigenesis and angiogenesis provides a strong rationale for its continued investigation as a potential anti-cancer agent. This technical guide offers a comprehensive overview of its properties and mechanism of action to aid researchers in designing and interpreting future studies with this promising compound.

References

Preclinical Profile of ACTB-1003: A Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ACTB-1003 is an orally available, multi-targeted kinase inhibitor demonstrating potent preclinical activity through the simultaneous inhibition of pathways crucial for tumor growth, angiogenesis, and survival. This document provides a comprehensive overview of the preclinical findings for ACTB-1003, including its in vitro potency, in vivo efficacy, and mechanism of action. Detailed experimental methodologies for key studies are presented, alongside visualizations of its signaling pathway and experimental workflows to support further research and development efforts.

Introduction

ACTB-1003 is a small molecule kinase inhibitor designed to target multiple pathways implicated in cancer progression. Its mechanism of action involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2, which are key drivers of tumor cell proliferation and angiogenesis. Additionally, ACTB-1003 induces apoptosis by targeting downstream kinases RSK and p70S6K. This multi-pronged approach suggests a potential for broad anti-tumor activity and the ability to overcome resistance mechanisms. The preclinical data summarized herein highlight the therapeutic potential of ACTB-1003 in various cancer models.

In Vitro Activity

ACTB-1003 has demonstrated potent inhibitory activity against a panel of key kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, indicating low nanomolar potency against its primary targets.

Target KinaseIC50 (nM)Pathway
FGFR16Tumor Growth/Proliferation
VEGFR22Angiogenesis
Tie-24Angiogenesis
RSK5Apoptosis Induction
p70S6K32Apoptosis Induction

Cellular Activity

The anti-proliferative effects of ACTB-1003 were evaluated in cancer cell lines with known genetic alterations that drive tumor growth. ACTB-1003 showed potent, dose-dependent inhibition of proliferation in these models.

Cell LineCancer TypeKey Genetic AlterationsOutcome
OPM2Human Multiple MyelomaFGFR3 t(4:14) translocation, FGFR3 K650E mutation, PTEN deletionDose-dependent tumor growth inhibition
Ba/F3-TEL-FGFR1Murine LeukemiaFGFR1 over-expressionDose-dependent tumor growth inhibition

In Vivo Efficacy and Mechanism of Action

The anti-tumor activity of ACTB-1003 was assessed in various xenograft models, demonstrating significant, dose-dependent tumor growth inhibition in lung, breast, and colorectal cancer models.

Tumor Growth Inhibition in H460 Xenograft Model

In vivo studies using the H460 human non-small cell lung cancer xenograft model demonstrated that oral administration of ACTB-1003 resulted in significant tumor growth inhibition.

In Vivo Mechanism of Action

Mechanism of action studies in the H460 xenograft model confirmed the multi-targeted activity of ACTB-1003 in vivo:

  • Inhibition of Downstream Signaling: Demonstrated inhibition of RSK and p70S6K kinases.

  • Induction of Apoptosis: Confirmed by increased PARP cleavage and positive TUNEL staining in tumor tissues.

  • Inhibition of Angiogenesis: Evidenced by a reduction in CD31 staining in tumor sections, indicating decreased microvessel density.

Combination Studies

In the HCT-116 colon tumor xenograft model, ACTB-1003 was shown to be combinable with standard-of-care chemotherapy agents, 5-fluorouracil (B62378) (5-FU) and paclitaxel. The combination did not diminish the activity of the chemotherapy agents or increase their toxicity.

Signaling Pathway and Experimental Workflow

ACTB-1003 Signaling Pathway

ACTB1003_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PI3K PI3K FGFR1->PI3K Proliferation Tumor Growth & Proliferation FGFR1->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2 Tie-2 Tie2->Angiogenesis RSK RSK PI3K->RSK p70S6K p70S6K PI3K->p70S6K Apoptosis Apoptosis RSK->Apoptosis Inhibits p70S6K->Apoptosis Inhibits ACTB1003 ACTB-1003 ACTB1003->FGFR1 Inhibits ACTB1003->VEGFR2 Inhibits ACTB1003->Tie2 Inhibits ACTB1003->RSK Inhibits ACTB1003->p70S6K Inhibits

Caption: ACTB-1003 mechanism of action.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (FGFR1, VEGFR2, Tie-2, RSK, p70S6K) Cell_Assay Cell-Based Proliferation Assays (OPM2, Ba/F3-TEL-FGFR1) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Models (H460, HCT-116) Cell_Assay->Xenograft MoA Mechanism of Action Studies (Immunohistochemistry: PARP, TUNEL, CD31) Xenograft->MoA Combo Combination Therapy Studies Xenograft->Combo Data_Analysis Data Analysis and Candidate Profiling MoA->Data_Analysis Combo->Data_Analysis

Caption: General workflow for preclinical evaluation.

Experimental Protocols

The following are representative protocols for the key experiments conducted in the preclinical evaluation of ACTB-1003.

In Vitro Kinase Inhibition Assay (Representative Protocol)
  • Principle: A luminescence-based kinase assay, such as ADP-Glo™, is used to measure the amount of ADP produced during the kinase reaction. Inhibition of the kinase by ACTB-1003 results in a decrease in ADP production and, consequently, a lower luminescent signal.

  • Materials: Recombinant human kinases (FGFR1, VEGFR2, Tie-2, RSK, p70S6K), appropriate substrates, ATP, kinase assay buffer, ACTB-1003, and a luminescence detection reagent.

  • Procedure:

    • Prepare serial dilutions of ACTB-1003 in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the kinase, substrate, and ACTB-1003 or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader.

    • Calculate the percent inhibition for each concentration of ACTB-1003 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Representative Protocol)
  • Principle: A colorimetric or fluorometric assay, such as MTT or resazurin, is used to measure the metabolic activity of viable cells. A decrease in metabolic activity correlates with a reduction in cell proliferation.

  • Materials: OPM2 or Ba/F3-TEL-FGFR1 cells, appropriate culture medium, ACTB-1003, and a cell proliferation assay reagent.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.

    • Treat the cells with serial dilutions of ACTB-1003 or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percent inhibition of proliferation for each concentration of ACTB-1003 and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

H460 Xenograft Model (Representative Protocol)
  • Principle: Human H460 tumor cells are implanted subcutaneously into immunocompromised mice. The effect of ACTB-1003 on tumor growth is monitored over time.

  • Materials: H460 cells, immunocompromised mice (e.g., nude or SCID), cell culture medium, Matrigel (optional), ACTB-1003 formulation for oral administration.

  • Procedure:

    • Harvest H460 cells and resuspend them in a mixture of medium and Matrigel.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

    • Monitor the mice for tumor formation.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer ACTB-1003 or vehicle control orally according to the planned dosing schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry for CD31 (Representative Protocol)
  • Principle: CD31 is a marker for endothelial cells. Immunohistochemical staining for CD31 in tumor tissue sections allows for the quantification of microvessel density, an indicator of angiogenesis.

  • Materials: Formalin-fixed, paraffin-embedded tumor sections, primary antibody against CD31, a suitable secondary antibody detection system, and a chromogen.

  • Procedure:

    • Deparaffinize and rehydrate the tumor sections.

    • Perform antigen retrieval to unmask the CD31 epitope.

    • Block endogenous peroxidase activity.

    • Incubate the sections with the primary anti-CD31 antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a chromogen such as DAB.

    • Counterstain the sections with hematoxylin.

    • Dehydrate and mount the slides.

    • Visualize the stained sections under a microscope and quantify the microvessel density.

Conclusion

The preclinical data for ACTB-1003 strongly support its development as a novel anti-cancer agent. Its ability to potently inhibit key pathways involved in tumor growth, angiogenesis, and survival provides a strong rationale for its clinical investigation in a variety of solid and hematological malignancies. The in vivo data confirm that its multi-targeted mechanism of action translates to significant anti-tumor efficacy. Further studies are warranted to explore the full potential of ACTB-1003, both as a monotherapy and in combination with other anti-cancer agents.

EOC317: A Technical Overview of a Potent FGFR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOC317 (also known as ACTB-1003) is a potent, orally available small molecule kinase inhibitor targeting key drivers of tumor growth and angiogenesis. This technical guide provides an in-depth overview of the inhibitory activity of this compound, with a primary focus on its interaction with Fibroblast Growth Factor Receptor 1 (FGFR1). It includes quantitative data on its inhibitory potency, a detailed experimental protocol for determining its half-maximal inhibitory concentration (IC50), and a visual representation of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against a panel of kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized in the table below. Notably, this compound exhibits nanomolar potency against FGFR1, as well as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie-2, highlighting its multi-targeted profile.

Target KinaseIC50 Value (nM)
FGFR1 6 [1]
VEGFR22[1]
Tie-24[1]
RSK5[1]
p70S6K32[1]

Table 1: In vitro inhibitory potency of this compound against various kinases.

Experimental Protocol: Determination of FGFR1 IC50

The following protocol describes a representative in vitro biochemical assay for determining the IC50 value of this compound against FGFR1. This method is based on established principles of kinase activity measurement, such as the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

Materials and Reagents
  • Enzyme: Recombinant human FGFR1 kinase domain.

  • Inhibitor: this compound (stock solution in 100% DMSO).

  • Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor tracer.

  • Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Plates: 384-well, low-volume, black microplates.

  • Detection Instrument: Plate reader capable of TR-FRET measurements.

Assay Procedure
  • Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO. Subsequently, these dilutions are further diluted in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

  • Reagent Preparation:

    • Kinase/Antibody Mixture: Prepare a solution containing the FGFR1 enzyme and the Europium-labeled anti-tag antibody in the assay buffer at twice the final desired concentration.

    • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at twice the final desired concentration.

  • Assay Assembly:

    • Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 5 µL of the Kinase/Antibody mixture to each well.

    • Initiate the binding reaction by adding 10 µL of the Tracer Solution to each well. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal using a compatible plate reader. The reader should be configured to excite the Europium donor at approximately 340 nm and measure the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm).

  • Data Analysis:

    • The TR-FRET ratio is calculated by dividing the acceptor emission signal by the donor emission signal.

    • The percentage of inhibition is calculated for each this compound concentration relative to the controls (0% inhibition for vehicle control and 100% inhibition for a high concentration of a known potent inhibitor or no enzyme control).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve (variable slope).

Visualizing Molecular Interactions and Workflows

FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. This compound exerts its therapeutic effect by inhibiting the kinase activity of FGFR1, thereby blocking these downstream signals.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds GRB2 GRB2 FGFR1->GRB2 Recruits & Activates PI3K PI3K FGFR1->PI3K Recruits & Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation This compound This compound This compound->FGFR1 Inhibits Autophosphorylation IC50_Workflow start Start prep_reagents Prepare Reagents: - FGFR1 Enzyme - this compound Dilutions - Tracer & Antibody start->prep_reagents assay_setup Set up Assay Plate: Add this compound, Kinase/Ab Mix prep_reagents->assay_setup initiate_reaction Initiate Reaction: Add Tracer assay_setup->initiate_reaction incubate Incubate at Room Temp (60 min) initiate_reaction->incubate read_plate Measure TR-FRET Signal incubate->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Fit Dose-Response Curve read_plate->analyze_data end Determine IC50 Value analyze_data->end

References

EOC317: A Technical Overview of VEGFR2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of EOC317 (also known as ACTB-1003), focusing on its inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Inhibitory Activity

This compound is a multi-targeted oral kinase inhibitor. Its primary mechanism involves the inhibition of key signaling pathways implicated in cancer cell growth, proliferation, and angiogenesis. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against VEGFR2, as well as other important kinases.

Target KinaseIC50 Value (nM)Primary FunctionReference
VEGFR2 2 Angiogenesis[1]
Tie-24Angiogenesis[1]
FGFR16Cancer Cell Mutations, Proliferation[1]
RSK5Apoptosis Induction[1]
p70S6K32Apoptosis Induction[1]

Table 1: In vitro inhibitory activity of this compound against multiple kinases.

VEGFR2 Signaling and Inhibition by this compound

VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3][4] The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][5] This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/MAPK pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3]

This compound functions as a potent inhibitor of this pathway by targeting the VEGFR2 kinase. By blocking the receptor's activity, this compound effectively halts the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.[1]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways cluster_responses VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binding P1 Autophosphorylation VEGFR2->P1 Dimerization & Activation PI3K PI3K/Akt Pathway P1->PI3K RAS Ras/Raf/MAPK Pathway P1->RAS Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival Migration Migration RAS->Migration This compound This compound This compound->P1 Inhibition

VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific, detailed experimental protocol for determining the IC50 value of this compound is not publicly available in the cited references, a general methodology for an in vitro VEGFR2 kinase assay can be described. Such assays are standard in drug discovery for quantifying the potency of kinase inhibitors.

Objective: To determine the concentration of this compound required to inhibit 50% of VEGFR2 kinase activity in vitro.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), [γ-³³P]ATP

  • This compound (at various concentrations)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • 96-well filter plates

  • Scintillation counter

General Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Create a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations for testing.

    • Prepare a reaction mixture containing the assay buffer, peptide substrate, and ATP (spiked with [γ-³³P]ATP).

  • Kinase Reaction:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add the recombinant VEGFR2 enzyme to each well and incubate briefly to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Stopping the Reaction and Measuring Activity:

    • Terminate the reaction by adding a stop solution, such as phosphoric acid.

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of radioactivity remaining on the filter for each well using a scintillation counter. The radioactivity is directly proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of VEGFR2 inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_measure 3. Measurement cluster_analysis 4. Data Analysis A1 Prepare serial dilutions of this compound A2 Prepare kinase reaction mixture (VEGFR2, Substrate, ATP) B1 Add this compound/vehicle to 96-well plate A2->B1 B2 Add VEGFR2 enzyme and pre-incubate B1->B2 B3 Initiate reaction with ATP/Substrate mixture B2->B3 B4 Incubate at 30°C B3->B4 C1 Stop reaction B4->C1 C2 Transfer to filter plate to capture substrate C1->C2 C3 Wash to remove unincorporated ATP C2->C3 C4 Measure radioactivity via scintillation counting C3->C4 D1 Calculate % inhibition vs. control C4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

References

EOC317: A Multi-Faceted Kinase Inhibitor Targeting Tie-2 in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

EOC317, also known as ACTB-1003, is an orally available small molecule that demonstrates potent inhibition of multiple receptor tyrosine kinases critically involved in tumor progression, most notably Tie-2, Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). Developed initially by Bayer HealthCare and later by ACT Biotech and Eddingpharm, this compound was investigated as a potential anti-cancer agent due to its multi-pronged mechanism of action targeting tumor angiogenesis and cell survival pathways.[1] Despite its promising preclinical profile, the clinical development of this compound was discontinued (B1498344) in Phase I for the treatment of cancer and solid tumors.[1]

Core Mechanism of Action: Targeting Key Angiogenesis Pathways

This compound exerts its anti-tumor effects by simultaneously blocking several key signaling pathways essential for tumor growth and vascularization. Its primary targets include:

  • Tie-2 (Angiopoietin Receptor): A key regulator of vascular maturation and stability.

  • VEGFR-2: The main mediator of VEGF-induced angiogenesis, promoting endothelial cell proliferation, migration, and survival.

  • FGFR1: Involved in tumor cell proliferation, survival, and angiogenesis.

By inhibiting these kinases, this compound was designed to disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, a process known as angiogenesis, and to directly inhibit the growth of cancer cells.

Quantitative Data Summary

The following table summarizes the available in vitro inhibitory activity of this compound against its primary kinase targets.

Target KinaseIC50 (nM)
VEGFR-22
Tie-24
FGFR16

Signaling Pathway Inhibition

This compound's mechanism of action is centered on the disruption of the Tie-2 signaling cascade, a critical pathway in regulating endothelial cell quiescence and vascular stability. In the tumor microenvironment, the binding of angiopoietin ligands to the Tie-2 receptor on endothelial cells activates downstream signaling, primarily through the PI3K/Akt pathway, which promotes cell survival and vascular maturation. This compound, by blocking the kinase activity of Tie-2, prevents this signaling cascade, leading to destabilized blood vessels and inhibition of angiogenesis.

Tie2_Signaling_Pathway Tie-2 Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2 Tie-2 Receptor Ang1->Tie2 Binds and Activates PI3K PI3K Tie2->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes Survival Angiogenesis Angiogenesis & Vascular Stability Akt->Angiogenesis Promotes This compound This compound This compound->Tie2 Inhibits Kinase_Assay_Workflow General Kinase Inhibition Assay Workflow start Start reagents Prepare Reagents: - Recombinant Kinase - Substrate - ATP - this compound (serial dilutions) start->reagents incubation Incubate Kinase, Substrate, and this compound reagents->incubation reaction Initiate Reaction with ATP incubation->reaction detection Stop Reaction and Quantify Phosphorylation reaction->detection analysis Calculate % Inhibition and Determine IC50 detection->analysis end End analysis->end

References

EOC317: A Multi-Modal Kinase Inhibitor for Oncogenic Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of EOC317 (also known as ACTB-1003), an orally available, small-molecule, multi-mode kinase inhibitor. This compound has demonstrated potential antineoplastic activity by concurrently targeting multiple critical signaling pathways involved in tumor growth, angiogenesis, and survival. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes the complex biological processes it modulates.

Core Mechanism of Action

This compound is a multi-targeted kinase inhibitor that exerts its anti-cancer effects by blocking the activity of several key receptor tyrosine kinases and downstream signaling proteins.[1][2] Its primary modes of action are the inhibition of fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and the angiopoietin receptor (Tie-2).[3][4] By targeting these receptors, this compound disrupts critical pathways responsible for tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[3][4]

Furthermore, this compound induces apoptosis (programmed cell death) by inhibiting downstream kinases such as RSK (Ribosomal S6 Kinase) and p70S6K (p70S6 Kinase), which are components of the PI3K/AKT/mTOR signaling cascade.[3][4] This multi-pronged approach of simultaneously blocking pro-proliferative signals, anti-angiogenic pathways, and pro-apoptotic targets creates the potential for additive or synergistic antitumor efficacy.[1]

Quantitative Data Summary

The potency of this compound has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) determined for its primary targets. These values indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Target KinaseIC₅₀ Value (nM)Primary Pathway Modulated
VEGFR22Angiogenesis
Tie-24Angiogenesis
FGFR16Cancer Cell Proliferation
RSK5Apoptosis Induction (PI3K)
p70S6K32Apoptosis Induction (PI3K)

Data sourced from MedChemExpress and TargetMol product descriptions.[3][4]

Key Signaling Pathway Modulation

This compound's therapeutic potential stems from its ability to simultaneously inhibit multiple oncogenic signaling pathways. The diagram below illustrates the interconnected pathways targeted by this inhibitor.

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis FGFR1 FGFR1 RAS RAS FGFR1->RAS Tie2 Tie-2 Tie2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival AKT->Proliferation p70S6K p70S6K mTOR->p70S6K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK ERK->Proliferation Apoptosis Apoptosis p70S6K->Apoptosis RSK->Apoptosis This compound This compound This compound->VEGFR2 This compound->FGFR1 This compound->Tie2 This compound->p70S6K This compound->RSK

This compound inhibits key nodes in oncogenic signaling pathways.

Experimental Protocols

The following sections describe representative methodologies for evaluating the efficacy of this compound. These protocols are based on standard practices and the limited information available in public sources.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a generalized procedure for determining the IC₅₀ values of this compound against target kinases.

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of kinases such as VEGFR2, FGFR1, Tie-2, RSK, and p70S6K.

Materials:

  • Recombinant human kinases (VEGFR2, FGFR1, etc.)

  • Specific peptide substrates for each kinase

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • [γ-³³P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the respective recombinant kinase.

  • Compound Dilution: Create a serial dilution of this compound in DMSO, typically ranging from 1 µM to 0.1 nM. Add a fixed volume of the diluted compound to the reaction wells. Include a DMSO-only control (vehicle).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60-120 minutes, to allow for substrate phosphorylation.

  • Stop Reaction and Spotting: Stop the reaction and spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unbound [γ-³³P]ATP.

  • Quantification: Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell-Based Proliferation Assays

Studies have shown this compound effectively inhibits the growth of cell lines with FGFR genetic alterations, such as the OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-FGFR1 cell lines.[3][4]

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • OPM2 or Ba/F3-TEL-FGFR1 cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Assess Viability: After the incubation period, add a cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This compound has demonstrated dose-dependent tumor growth inhibition in xenograft models, such as the HCT-116 colon tumor model.[1]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • HCT-116 human colorectal carcinoma cells

  • Matrigel

  • This compound formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of HCT-116 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally once daily. The control group receives the vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

  • Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for angiogenesis markers (e.g., CD31) or apoptosis markers (e.g., TUNEL).[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.

EOC317_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Decision KinaseAssay Kinase Inhibition Assay (IC50 Determination) CellProlif Cell Proliferation Assay (e.g., OPM2, Ba/F3) KinaseAssay->CellProlif ApoptosisAssay Apoptosis Assay (e.g., PARP Cleavage) CellProlif->ApoptosisAssay Xenograft Tumor Xenograft Model (e.g., HCT-116) ApoptosisAssay->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PK_PD Tox Toxicology Assessment PK_PD->Tox Decision Go/No-Go for Clinical Development Tox->Decision

Preclinical evaluation workflow for this compound.

Development Status

This compound, also identified as EDP317 and ACTB-1003, was originated by Bayer HealthCare and subsequently developed by ACT Biotech and Eddingpharm.[1] The compound entered Phase I clinical trials for cancer and solid tumors in the USA and China.[1][5] However, as of July 2018, these Phase I trials were discontinued.[1] Despite the discontinuation, the preclinical data for this compound provides a valuable case study in the development of multi-targeted kinase inhibitors.

References

EOC317: A Multi-Targeted Kinase Inhibitor with Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EOC317, also known as ACTB-1003, is an orally bioavailable small molecule kinase inhibitor that has demonstrated potent anti-angiogenic activity by targeting key receptor tyrosine kinases involved in vasculogenesis and angiogenesis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its role in modulating critical signaling pathways, and the experimental methodologies used to characterize its anti-angiogenic effects. While the clinical development of this compound was discontinued (B1498344) in Phase I, the preclinical data highlights its potential as a multi-targeted anti-angiogenic agent and provides valuable insights for the development of next-generation angiogenesis inhibitors.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain oxygen and nutrients and to remove metabolic waste. The vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and angiopoietin-Tie signaling pathways are critical regulators of this process, making them attractive targets for cancer therapy.

This compound is a multi-targeted kinase inhibitor designed to simultaneously block several key drivers of angiogenesis. Its primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Tie-2. By inhibiting these receptors, this compound aims to disrupt the signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, thereby inhibiting the formation of new tumor blood vessels.

Mechanism of Action

This compound exerts its anti-angiogenic effects through the competitive inhibition of ATP binding to the kinase domains of VEGFR2, FGFR1, and Tie-2. This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

Target KinaseIC50 (nM)Reference
VEGFR22[1][2]
FGFR16[1][2]
Tie-24[1][2]

Role in Angiogenesis-Related Signaling Pathways

This compound's simultaneous inhibition of VEGFR2, FGFR1, and Tie-2 disrupts multiple facets of the angiogenic process.

VEGFR2 Signaling Pathway

VEGFR2 is the primary mediator of VEGF-induced angiogenesis. Its activation leads to endothelial cell proliferation, migration, survival, and vascular permeability. This compound's inhibition of VEGFR2 is expected to block these downstream effects.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS This compound This compound This compound->VEGFR2 Inhibits Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT RAF Raf RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR2 Signaling Pathway Inhibition by this compound.

FGFR1 Signaling Pathway

The FGF/FGFR1 signaling axis plays a significant role in endothelial cell proliferation and migration. Aberrant FGFR1 signaling is implicated in tumor angiogenesis.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 This compound This compound This compound->FGFR1 Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Caption: FGFR1 Signaling Pathway Inhibition by this compound.

Tie-2 Signaling Pathway

The angiopoietin/Tie-2 signaling pathway is crucial for vascular maturation and stability. Angiopoietin-1 (Ang1) binding to Tie-2 promotes vascular quiescence, while Angiopoietin-2 (Ang2) can act as a context-dependent antagonist, promoting vascular destabilization and angiogenesis. This compound's inhibition of Tie-2 can disrupt this delicate balance.

Tie2_Signaling_Pathway Ang1 Ang1 Tie2 Tie-2 Ang1->Tie2 Activates Ang2 Ang2 Ang2->Tie2 Inhibits VascularDestabilization Vascular Destabilization (Angiogenesis) Ang2->VascularDestabilization PI3K PI3K Tie2->PI3K DOK2 Dok-R Tie2->DOK2 This compound This compound This compound->Tie2 Inhibits AKT Akt PI3K->AKT VascularStability Vascular Stability (Quiescence) AKT->VascularStability RASGAP RasGAP DOK2->RASGAP RASGAP->VascularStability

Caption: Tie-2 Signaling Pathway Modulation by this compound.

Experimental Protocols for Assessing Anti-Angiogenic Activity

A variety of in vitro and in vivo assays are employed to characterize the anti-angiogenic properties of compounds like this compound. Below are generalized protocols for key experiments.

In Vitro Assays

Objective: To determine the effect of this compound on the proliferation of endothelial cells.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete endothelial growth medium.

  • After 24 hours, the medium is replaced with a basal medium containing a low serum concentration (e.g., 1-2% FBS) to induce a quiescent state.

  • Cells are then treated with various concentrations of this compound or vehicle control in the presence of a pro-angiogenic stimulus, such as VEGF (e.g., 20 ng/mL) or bFGF (e.g., 10 ng/mL).

  • After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, or by direct cell counting.

  • The absorbance is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

Objective: To evaluate the effect of this compound on endothelial cell migration.

Methodology:

  • The underside of a porous membrane (e.g., 8 µm pore size) in a Boyden chamber insert is coated with an extracellular matrix protein such as fibronectin or collagen.

  • The lower chamber is filled with endothelial basal medium containing a chemoattractant, such as VEGF (e.g., 50 ng/mL).

  • HUVECs, pre-treated with various concentrations of this compound or vehicle for 30 minutes, are seeded into the upper chamber.

  • The chamber is incubated for 4-6 hours to allow cell migration through the membrane.

  • Non-migrated cells on the upper side of the membrane are removed with a cotton swab.

  • Migrated cells on the lower side of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

  • A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to solidify.

  • HUVECs are pre-treated with various concentrations of this compound or vehicle.

  • The treated cells are then seeded onto the Matrigel-coated wells.

  • After 6-18 hours of incubation, the formation of tube-like structures is observed and photographed using a microscope.

  • The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Assays

Objective: To evaluate the in vivo anti-tumor and anti-angiogenic efficacy of this compound.

Methodology:

  • Human tumor cells (e.g., HCT-116 colon cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound is administered orally at various doses daily or on a specified schedule. The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice a week) with calipers.

  • At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis.

Objective: To quantify the effect of this compound on tumor angiogenesis in vivo.

Methodology:

  • Tumor tissues from the xenograft model are fixed in formalin and embedded in paraffin.

  • Thin sections (e.g., 4-5 µm) are cut and mounted on slides.

  • The sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

  • The slides are then incubated with a primary antibody against the endothelial cell marker CD31 (PECAM-1).

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate to visualize the stained vessels.

  • The slides are counterstained (e.g., with hematoxylin) and imaged.

  • Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in several high-power fields.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Proliferation Proliferation Assay (MTT/WST-1) Migration Migration Assay (Boyden Chamber) TubeFormation Tube Formation Assay (Matrigel) Xenograft Tumor Xenograft Model IHC Immunohistochemistry (CD31 Staining) Xenograft->IHC This compound This compound This compound->Proliferation This compound->Migration This compound->TubeFormation This compound->Xenograft

Caption: Experimental Workflow for Assessing Anti-Angiogenic Activity.

Clinical Development and Future Perspectives

This compound entered Phase I clinical trials for the treatment of solid tumors. In August 2018, EOC Pharma announced the dosing of the first patient in a Phase 1 trial in China. However, the development of this compound was later discontinued.

Despite its discontinuation, the preclinical profile of this compound as a potent, orally available, multi-targeted inhibitor of key angiogenic pathways provides a strong rationale for the continued exploration of this therapeutic strategy. The simultaneous inhibition of VEGFR, FGFR, and Tie-2 pathways may offer a more comprehensive blockade of tumor angiogenesis and potentially overcome resistance mechanisms that can emerge with agents targeting a single pathway. Future research in this area could focus on optimizing the selectivity and safety profiles of multi-targeted kinase inhibitors and identifying predictive biomarkers to select patient populations most likely to benefit from such therapies.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent anti-angiogenic activity demonstrated through the inhibition of VEGFR2, FGFR1, and Tie-2. While its clinical development has been halted, the preclinical data underscores the therapeutic potential of simultaneously targeting multiple key pathways in tumor angiogenesis. The experimental methodologies and signaling pathways detailed in this guide provide a framework for the evaluation and development of novel anti-angiogenic agents. Further research into the complex interplay of these signaling networks will be crucial for advancing the next generation of cancer therapies.

References

EOC317: A Technical Guide on its Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EOC317 (also known as ACTB-1003) is an orally available, multi-targeted kinase inhibitor with demonstrated antineoplastic activity in preclinical models. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and available clinical trial information. Detailed experimental protocols for key in vitro and in vivo studies are provided, along with visualizations of the core signaling pathways modulated by this compound. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases and intracellular signaling proteins implicated in tumor growth, angiogenesis, and cell survival. Its multi-pronged approach, targeting key oncogenic pathways simultaneously, represents a promising strategy in cancer therapy. This guide synthesizes the publicly available data on this compound to provide a detailed understanding of its preclinical antineoplastic profile.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting a range of kinases that are crucial for tumor progression. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2. Additionally, it has been shown to inhibit Phosphatidylinositol 3-kinase (PI3K) and the downstream effectors, Ribosomal S6 Kinase (RSK) and p70S6K, which are involved in cell survival and apoptosis.

Kinase Inhibition Profile

The inhibitory activity of this compound against its primary kinase targets has been quantified, demonstrating potent inhibition at nanomolar concentrations.

Target KinaseIC50 (nM)
FGFR16
VEGFR22
Tie-24
RSK5
p70S6K32

Note: Further dose-response data from cell-based assays (e.g., GI50 values) are not publicly available.

Signaling Pathways

This compound's therapeutic potential stems from its ability to concurrently block multiple signaling cascades critical for tumor growth and survival.

Inhibition of FGFR1 by this compound disrupts downstream signaling that promotes cell proliferation and survival, particularly in tumors with FGFR genetic alterations.

FGFR1_Signaling_Pathway This compound This compound FGFR1 FGFR1 This compound->FGFR1 Inhibits PLCg PLCγ FGFR1->PLCg RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation

FGFR1 Signaling Inhibition by this compound

By targeting VEGFR2 and Tie-2, this compound inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Angiogenesis_Signaling_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Tie2 Tie-2 This compound->Tie2 Inhibits PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Tie2->PI3K_AKT Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis

Anti-Angiogenic Mechanism of this compound

This compound's inhibition of PI3K, RSK, and p70S6K is believed to induce apoptosis, or programmed cell death, in cancer cells. The precise downstream mechanisms of apoptosis induction by this compound through RSK and p70S6K inhibition require further elucidation.

Apoptosis_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RSK RSK This compound->RSK Inhibits p70S6K p70S6K This compound->p70S6K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->p70S6K CellSurvival Cell Survival RSK->CellSurvival p70S6K->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis

Induction of Apoptosis by this compound

Preclinical Efficacy

The antineoplastic activity of this compound has been evaluated in various preclinical models, including cancer cell lines and xenograft models.

In Vitro Studies

This compound has demonstrated potent activity in cancer cell lines with known FGFR genetic alterations.

  • OPM-2 (Human Multiple Myeloma): This cell line is characterized by an FGFR3 translocation. This compound has been shown to be highly active against OPM-2 cells.

  • Ba/F3-TEL-FGFR1 (Murine Leukemia): These cells are dependent on FGFR1 signaling for their proliferation and survival. This compound effectively inhibits the growth of these cells.

In Vivo Studies

The in vivo efficacy of this compound was assessed in a human colon tumor xenograft model.

  • HCT-116 (Human Colon Carcinoma) Xenograft Model: this compound demonstrated dose-dependent tumor growth inhibition in this model. Notably, it showed the ability to be combined with standard-of-care chemotherapies, 5-fluorouracil (B62378) (5-FU) and paclitaxel, without increasing toxicity. Specific tumor growth inhibition percentages at defined doses are not publicly available.

Clinical Trials

A Phase 1 clinical trial of this compound was initiated in China to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors (NCT03583125).

Trial Design (NCT03583125)
  • Title: A Phase 1 Dose Escalation Study of this compound in Chinese Patients With Advanced Solid Tumors

  • Status: The last known status was "Recruiting" with an estimated study completion date in late 2020. No results have been publicly posted.

  • Design: This was an open-label, single-arm study with two phases:

    • Dose-Escalation Phase: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

    • Dose-Expansion Phase: To further evaluate the safety and preliminary antitumor activity at the RP2D in specific tumor types, including those with FGFR alterations.

  • Intervention: this compound administered orally.

Clinical Data

The results of the Phase 1 clinical trial (NCT03583125) have not been made publicly available in peer-reviewed literature or through public press releases.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the antineoplastic activity of this compound. These are generalized procedures and may not reflect the exact protocols used in the original studies.

In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell proliferation and viability.

Cell_Viability_Assay_Workflow start Start seed_cells Seed cancer cells (e.g., OPM-2) in 96-well plates start->seed_cells incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance analyze_data Calculate cell viability and determine IC50/GI50 values read_absorbance->analyze_data end End analyze_data->end

Workflow for an In Vitro Cell Viability Assay

Protocol Steps:

  • Cell Seeding: Cancer cells (e.g., OPM-2) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a typical workflow for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Xenograft_Study_Workflow start Start implant_cells Subcutaneously implant HCT-116 cells into immunocompromised mice start->implant_cells tumor_growth Allow tumors to grow to a palpable size implant_cells->tumor_growth randomize_mice Randomize mice into treatment groups tumor_growth->randomize_mice treat_mice Administer this compound or vehicle control (e.g., daily oral gavage) randomize_mice->treat_mice monitor_tumor Measure tumor volume and body weight regularly treat_mice->monitor_tumor end_study End study at a predefined endpoint (e.g., tumor size) monitor_tumor->end_study analyze_data Calculate tumor growth inhibition (TGI) and assess toxicity end_study->analyze_data end End analyze_data->end

Workflow for an In Vivo Xenograft Study

Protocol Steps:

  • Cell Culture and Implantation: HCT-116 human colon carcinoma cells are cultured in vitro, harvested, and suspended in a suitable medium (e.g., Matrigel). A specific number of cells are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group and one or more this compound dose groups.

  • Drug Administration: this compound is administered to the mice according to a predefined schedule (e.g., daily oral gavage). The vehicle control group receives the formulation without the active compound.

  • Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a specified size or after a set duration. The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.

Conclusion

This compound is a potent, orally available, multi-targeted kinase inhibitor that has demonstrated significant antineoplastic activity in preclinical models of cancer. Its ability to simultaneously inhibit key pathways involved in tumor cell proliferation, survival, and angiogenesis provides a strong rationale for its clinical development. While detailed quantitative preclinical data and the results from its early-phase clinical trial are not yet in the public domain, the available information suggests that this compound holds promise as a potential therapeutic agent for solid tumors, particularly those with FGFR alterations. Further disclosure of preclinical and clinical data will be crucial to fully understand the therapeutic potential of this compound.

EOC317 Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOC317 (also known as ACTB-1003 and EDP317) is an orally available, multi-mode kinase inhibitor that was under development for the treatment of solid tumors.[1][2] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases crucial for tumor growth and angiogenesis, including Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Tie-2.[1][2][3][4] While designed to be a multi-targeted agent, like many kinase inhibitors, this compound exhibits off-target activity that can contribute to both its therapeutic efficacy and potential toxicity. This technical guide provides an in-depth overview of the known off-target effects of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Quantitative Data on Kinase Inhibition

The inhibitory activity of this compound has been quantified against its intended targets and several off-target kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a basis for comparing the potency of this compound against various kinases.

Kinase TargetIC50 (nM)Target TypeReference
VEGFR22Intended[3][4]
Tie-24Intended[3][4]
FGFR16Intended[3][4]
RSK5Off-Target[3][4]
p70S6K32Off-Target[3][4]
PI3KNot specifiedOff-Target[1][2]

Off-Target Signaling Pathways

The off-target activity of this compound on Ribosomal S6 Kinase (RSK), p70S6 Kinase (p70S6K), and Phosphoinositide 3-Kinase (PI3K) implicates its interaction with key cellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. Understanding these interactions is critical for a comprehensive assessment of the compound's biological effects.

RSK Signaling Pathway

The p90 Ribosomal S6 Kinases (RSK) are a family of serine/threonine kinases that act downstream of the Ras-MAPK signaling cascade. They are involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival. The inhibition of RSK by this compound can interfere with these processes.

RSK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Activates CREB CREB RSK->CREB c_Fos c-Fos RSK->c_Fos This compound This compound This compound->RSK Inhibits Transcription Gene Transcription (Proliferation, Survival) CREB->Transcription c_Fos->Transcription

Caption: this compound inhibits the RSK signaling pathway.

p70S6K Signaling Pathway

p70S6 Kinase (p70S6K) is a key regulator of protein synthesis and cell growth, acting downstream of the PI3K/Akt/mTOR signaling pathway. By phosphorylating the S6 ribosomal protein, it enhances the translation of specific mRNAs. Inhibition of p70S6K by this compound can therefore lead to a reduction in protein synthesis and cell growth.

p70S6K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Activates S6 Ribosomal Protein S6 p70S6K->S6 EOC317_p70S6K This compound EOC317_p70S6K->p70S6K Inhibits EOC317_PI3K This compound EOC317_PI3K->PI3K Inhibits Translation Protein Synthesis (Cell Growth) S6->Translation

Caption: this compound inhibits the p70S6K signaling pathway.

PI3K Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K) pathway is a central signaling node that regulates a wide range of cellular functions, including cell growth, proliferation, survival, and motility. Its aberrant activation is a common feature of many cancers. This compound's inhibitory effect on PI3K suggests a broader impact on tumor cell biology beyond its primary targets.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI3K->PIP2 Phosphorylates This compound This compound This compound->PI3K Inhibits PDK1->Akt Phosphorylates & Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream_Effectors Cell_Responses Cell Growth, Proliferation, Survival, Motility Downstream_Effectors->Cell_Responses

Caption: this compound inhibits the PI3K signaling pathway.

Experimental Protocols

While specific, detailed experimental protocols for the preclinical evaluation of this compound are not extensively published due to the discontinuation of its development, this section outlines the general methodologies typically employed for characterizing the off-target effects of kinase inhibitors.

In Vitro Kinase Inhibition Assays

Objective: To determine the potency of this compound against a panel of purified kinases.

Typical Methodology (Biochemical Assay):

  • Reagents and Materials:

    • Purified recombinant kinases (intended targets and a broad panel of off-target kinases).

    • Specific peptide or protein substrates for each kinase.

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in conjunction with a detection system).

    • This compound, serially diluted to a range of concentrations.

    • Assay buffer (e.g., containing HEPES, MgCl₂, DTT).

    • Detection reagents (e.g., phosphospecific antibodies for ELISA, or reagents for luminescence-based ATP detection).

    • Microplates (e.g., 96-well or 384-well).

  • Assay Procedure:

    • The kinase, substrate, and various concentrations of this compound are incubated together in the assay buffer in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 minutes at 30°C).

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method:

      • Radiometric Assay: Transfer of [γ-³²P] from ATP to the substrate is measured by scintillation counting.

      • ELISA-based Assay: A phosphospecific antibody is used to detect the phosphorylated substrate.

      • Luminescence-based Assay: The amount of ATP consumed is measured, with a decrease in signal indicating higher kinase activity.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each concentration of this compound relative to a control (no inhibitor).

    • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cellular Assays for Off-Target Effects

Objective: To assess the functional consequences of this compound's off-target inhibition in a cellular context.

Typical Methodology (Western Blotting for Pathway Analysis):

  • Cell Culture and Treatment:

    • Cancer cell lines known to have active signaling through the off-target pathways (e.g., PI3K/Akt, Ras/MAPK) are cultured.

    • Cells are treated with various concentrations of this compound for a specified duration.

  • Protein Extraction and Quantification:

    • Cells are lysed to extract total protein.

    • The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of the off-target kinase and its downstream effectors (e.g., phospho-RSK, total-RSK, phospho-S6, total-S6, phospho-Akt, total-Akt).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the effect of this compound on the activation state of the signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing the off-target effects of a kinase inhibitor like this compound.

Experimental_Workflow Start Start: Kinase Inhibitor (this compound) Biochemical_Screening Biochemical Screening (Kinome Scan) Start->Biochemical_Screening Identify_Off_Targets Identify Potential Off-Targets Biochemical_Screening->Identify_Off_Targets IC50_Determination IC50 Determination (Dose-Response) Identify_Off_Targets->IC50_Determination Cellular_Assays Cell-Based Assays IC50_Determination->Cellular_Assays Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cellular_Assays->Pathway_Analysis Functional_Assays Functional Assays (Proliferation, Apoptosis) Cellular_Assays->Functional_Assays In_Vivo_Studies In Vivo Studies (Xenograft Models) Pathway_Analysis->In_Vivo_Studies Functional_Assays->In_Vivo_Studies End End: Comprehensive Off-Target Profile In_Vivo_Studies->End

Caption: Workflow for characterizing kinase inhibitor off-target effects.

Conclusion

This compound is a multi-mode kinase inhibitor with demonstrated activity against FGFR, VEGFR2, and Tie-2. In addition to its intended targets, this compound inhibits the activity of RSK, p70S6K, and PI3K. These off-target effects have the potential to contribute to the overall pharmacological profile of the compound, influencing both its anti-tumor activity and its safety profile. A thorough understanding of these off-target interactions, through comprehensive kinase profiling and functional cellular assays, is essential for the rational development and clinical application of such multi-targeted kinase inhibitors. While the clinical development of this compound has been discontinued, the study of its off-target profile provides valuable insights for the broader field of kinase inhibitor drug discovery.

References

EOC317: A Technical Overview of its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOC317 (also known as ACTB-1003) is an orally available, multi-targeted small molecule kinase inhibitor.[1][2] Developed to exert its anti-cancer effects through multiple mechanisms, its primary modes of action include the inhibition of tumor angiogenesis and the direct targeting of cancer cell proliferation and survival pathways. This technical guide provides a detailed analysis of the kinase selectivity profile of this compound based on publicly available data, outlines representative experimental protocols for kinase inhibition assays, and visualizes its key signaling pathways.

Kinase Selectivity Profile

This compound has been characterized as a potent inhibitor of several key receptor tyrosine kinases (RTKs) involved in angiogenesis and other kinases that are part of downstream signaling pathways crucial for cancer cell growth and survival. The available data on its inhibitory activity is summarized below.

Primary Targets and Key Off-Targets

The primary targets of this compound are Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (Tie-2).[3][4] In addition to these primary targets, this compound has shown inhibitory activity against Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K), which are downstream effectors in the PI3K/AKT/mTOR signaling pathway.[5]

The half-maximal inhibitory concentrations (IC50) for these kinases are presented in Table 1.

Kinase TargetIC50 (nM)Pathway Involvement
VEGFR22Angiogenesis
Tie-24Angiogenesis
FGFR16Cancer Cell Proliferation, Angiogenesis
RSK5PI3K/AKT/mTOR Signaling, Apoptosis
p70S6K32PI3K/AKT/mTOR Signaling, Apoptosis
Table 1: IC50 values of this compound against key kinase targets. Data sourced from an abstract presented at the ASCO 2010 Annual Meeting.[5]

The low nanomolar IC50 values against VEGFR2, Tie-2, and FGFR1 underscore this compound's potent anti-angiogenic and anti-proliferative potential. The inhibition of RSK and p70S6K suggests a mechanism for inducing apoptosis in cancer cells.[5]

Signaling Pathways and Mechanism of Action

This compound's multi-targeted profile allows it to simultaneously disrupt several key signaling pathways essential for tumor growth and survival.

By inhibiting VEGFR2 and Tie-2, this compound blocks the signaling cascades initiated by VEGF and angiopoietins, respectively. These pathways are critical for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis. The inhibition of FGFR1 further contributes to the anti-angiogenic effect and directly inhibits the proliferation of tumor cells where FGFR signaling is a driver.

G cluster_0 Angiogenesis Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ang Angiopoietins Tie2 Tie-2 Ang->Tie2 FGF FGF FGFR1 FGFR1 FGF->FGFR1 Proliferation Endothelial Cell Proliferation & Migration VEGFR2->Proliferation Tie2->Proliferation FGFR1->Proliferation This compound This compound This compound->VEGFR2 This compound->Tie2 This compound->FGFR1

This compound inhibition of key angiogenic pathways.

Downstream of growth factor signaling, this compound inhibits RSK and p70S6K, which are key kinases in the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival while inhibiting apoptosis. By targeting these downstream kinases, this compound can induce apoptosis in tumor cells.[5]

G cluster_1 Apoptosis Induction Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RSK RSK AKT->RSK p70S6K p70S6K mTOR->p70S6K CellSurvival Cell Survival RSK->CellSurvival p70S6K->CellSurvival This compound This compound This compound->RSK This compound->p70S6K Apoptosis Apoptosis CellSurvival->Apoptosis

This compound targets downstream effectors of the PI3K/AKT/mTOR pathway.

Experimental Protocols

While the specific, detailed experimental protocols used for generating the IC50 data for this compound are not publicly available, a representative protocol for an in vitro biochemical kinase inhibition assay is provided below. This protocol is based on common methodologies used in the field for determining the potency of kinase inhibitors.

Representative In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

1. Principle:

This assay measures the amount of ATP remaining in a solution following a kinase reaction. The kinase activity is inversely proportional to the amount of ATP consumed. A luciferase-based reagent generates a luminescent signal from the remaining ATP. A lower luminescent signal indicates higher kinase activity and less inhibition, while a higher signal indicates lower kinase activity and more potent inhibition.

2. Materials:

  • Recombinant human kinase (e.g., VEGFR2, FGFR1, Tie-2)

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

  • This compound (or other test compound) serially diluted in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

3. Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add this mixture to all wells except for the "no enzyme" blank controls.

  • Reaction Initiation: To start the kinase reaction, add a solution of ATP in assay buffer to all wells. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent to all wells according to the manufacturer's instructions.

  • Signal Measurement: Allow the luminescent signal to stabilize (typically 10-20 minutes at room temperature). Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells).

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

G A Prepare Serial Dilutions of this compound B Dispense Compound/Controls into Assay Plate A->B C Add Kinase and Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Workflow for a representative in vitro kinase inhibition assay.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against key drivers of angiogenesis (VEGFR2, Tie-2, FGFR1) and intracellular signaling pathways that promote cancer cell survival (downstream of PI3K/AKT/mTOR). While comprehensive kinome-wide selectivity data is not publicly available, the existing data highlights its potential as a multi-modal anti-cancer agent. The development of this compound was discontinued (B1498344) at the Phase I clinical trial stage.[2] Nevertheless, its profile serves as a valuable case study for the development of multi-targeted kinase inhibitors.

References

EOC317: A Preclinical Technical Overview of a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical data for the investigational drug EOC317. The Phase 1 clinical trials for this compound were discontinued (B1498344) in both the USA and China, and as such, detailed clinical data is not available.[1] This guide focuses on the preclinical evidence that formed the basis for its initial clinical investigation.

Introduction

This compound (also known as ACTB-1003) is an orally available, small molecule, multi-mode kinase inhibitor with potential antineoplastic activity.[2] It was developed to simultaneously target multiple key signaling pathways involved in tumor growth, angiogenesis, and survival. This document provides a technical summary of the preclinical data on this compound, including its mechanism of action, in vitro potency, and preclinical experimental designs.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting several critical kinases. Its primary modes of action are the inhibition of Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2).[1][3][4] Additionally, it has been shown to inhibit Phosphatidylinositol 3-kinase (PI3K) and downstream effectors such as Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K), thereby inducing apoptosis.[2][3][4]

The following diagram illustrates the primary signaling pathways targeted by this compound.

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PI3K PI3K FGFR1->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FGFR1->RAS_RAF_MEK_ERK VEGFR2 VEGFR2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2 Tie-2 Tie2->PI3K Tie2->Angiogenesis AKT AKT PI3K->AKT RSK RSK RAS_RAF_MEK_ERK->RSK mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival p70S6K p70S6K mTORC1->p70S6K Proliferation Cell Proliferation RSK->Proliferation p70S6K->Proliferation This compound This compound This compound->FGFR1 This compound->VEGFR2 This compound->Tie2 This compound->PI3K This compound->RSK This compound->p70S6K

This compound Targeted Signaling Pathways

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of this compound against key target kinases was quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values.

Target KinaseIC50 (nM)Primary Cellular Process
VEGFR22Angiogenesis
Tie-24Angiogenesis
FGFR16Cancer Mutations, Proliferation
RSK5Apoptosis Induction
p70S6K32Apoptosis Induction
Data sourced from MedChemExpress and TargetMol.[3][4]

Experimental Protocols

Detailed experimental protocols from the discontinued Phase 1 clinical trials are not publicly available. However, preclinical studies provide insight into the methodologies used to characterize this compound.

In Vitro Cell-Based Assays
  • Cell Lines:

    • OPM2: A human multiple myeloma cell line with an FGFR3 translocation, used to assess activity in FGFR-driven cancers.

    • Ba/F3-TEL-FGFR1: A murine leukemia cell line engineered to overexpress FGFR1, serving as a model for FGFR1-dependent proliferation.

    • HCT-116: A human colon cancer cell line used for xenograft models to evaluate in vivo efficacy and combination therapies.[3][4]

  • Methodology:

    • Cells were cultured in appropriate media and conditions.

    • This compound was dissolved, likely in DMSO, to create a stock solution.[3]

    • Cells were treated with serial dilutions of this compound to determine dose-dependent effects on cell proliferation and viability.

    • Standard assays such as MTT or CellTiter-Glo® would have been used to quantify cell viability.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Methodology:

    • Human tumor cells (e.g., HCT-116) were implanted subcutaneously into the mice.

    • Once tumors reached a specified volume, mice were randomized into treatment and control groups.

    • This compound was formulated for oral administration. A typical formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

    • The drug was administered orally at various doses.

    • Tumor volume was measured regularly to assess tumor growth inhibition.

    • At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for markers like CD31 to assess angiogenesis.[3]

The following diagram outlines a general workflow for preclinical in vivo evaluation of this compound.

Preclinical_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., HCT-116) Implantation Subcutaneous Implantation into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of this compound or Vehicle Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Data_Analysis Statistical Analysis of Tumor Growth Inhibition Monitoring->Data_Analysis Tumor_Excision Tumor Excision Endpoint->Tumor_Excision IHC Immunohistochemistry (e.g., CD31 staining) Tumor_Excision->IHC IHC->Data_Analysis

References

Methodological & Application

EOC317 In Vitro Assay Protocols: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Abstract

EOC317 is a multi-modal kinase inhibitor with potent activity against key drivers of tumor growth and angiogenesis. As an orally available small molecule, it has been shown to inhibit a range of kinases involved in critical cancer signaling pathways.[1] This document provides detailed application notes and synthesized protocols for the in vitro evaluation of this compound, designed to guide researchers in characterizing its biochemical and cellular activity. The protocols are based on established methodologies for assessing the known targets of this compound.

Introduction to this compound

This compound, also known as ACTB-1003, is an antineoplastic agent that functions as a multi-mode kinase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of several key receptor tyrosine kinases and intracellular kinases. These include Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the TIE-2 receptor, all of which are crucial for angiogenesis.[2][3][4] Additionally, this compound targets the Phosphatidylinositol 3-kinase (PI3K) pathway and downstream effectors such as RSK and p70S6K, which are pivotal for cell survival and proliferation.[1][3][4] The development of this compound for cancer and solid tumors was discontinued (B1498344) after Phase I clinical trials.[2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several of its kinase targets. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target KinaseIC50 (nM)
FGFR16
VEGFR22
Tie-24
RSK5
p70S6K32
Data sourced from MedChemExpress and TargetMol.[3][4]

Signaling Pathway Overview

This compound exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways essential for tumor progression. The diagram below illustrates the primary pathways targeted by this compound.

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PI3K PI3K FGFR1->PI3K Angiogenesis Angiogenesis FGFR1->Angiogenesis VEGFR2 VEGFR2 VEGFR2->PI3K VEGFR2->Angiogenesis TIE2 Tie-2 TIE2->PI3K TIE2->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR RSK RSK AKT->RSK p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation RSK->Proliferation This compound This compound This compound->FGFR1 This compound->VEGFR2 This compound->TIE2 This compound->PI3K This compound->p70S6K This compound->RSK

Caption: this compound inhibits key kinases in angiogenesis and cell survival pathways.

Experimental Protocols

The following are representative protocols for the in vitro evaluation of this compound. These are generalized procedures and may require optimization for specific experimental conditions.

Biochemical Kinase Inhibition Assay (Representative for FGFR1/VEGFR2/Tie-2)

This protocol describes a luminescent-based kinase assay to determine the IC50 of this compound against its purified kinase targets. The assay measures the amount of ADP produced, which is correlated with kinase activity.

Materials:

  • Recombinant human kinase (FGFR1, VEGFR2, or Tie-2)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • This compound stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • This compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A suggested starting range is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Assay Plate Setup: Add 5 µL of the serially diluted this compound or vehicle control to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a solution of the kinase and substrate in the kinase assay buffer. Add 10 µL of this mixture to each well. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well. Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Kinase_Assay_Workflow start Start dilution Prepare this compound Serial Dilutions start->dilution plate_setup Add this compound to Assay Plate dilution->plate_setup add_kinase Add Kinase and Substrate Mixture plate_setup->add_kinase incubate1 Incubate (15 min) add_kinase->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate (60 min, 30°C) add_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent incubate2->add_adpglo incubate3 Incubate (40 min) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent incubate3->add_detection incubate4 Incubate (30 min) add_detection->incubate4 read_plate Measure Luminescence incubate4->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines. This compound has been shown to be active against OPM2 (human multiple myeloma) and Ba/F3 cells engineered to be dependent on FGFR1 signaling.[3][4]

Materials:

  • OPM2 or Ba/F3-TEL-FGFR1 cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640 for OPM2, supplemented with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for OPM2). Allow cells to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 50 µM. Remove the old medium from the wells and replace it with 100 µL of medium containing the this compound dilutions or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently to ensure complete solubilization.

  • Data Acquisition: Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

PI3K Pathway Inhibition Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the PI3K signaling pathway in a cellular context by measuring the phosphorylation status of AKT.

Materials:

  • Cancer cell line known to have an active PI3K pathway (e.g., OPM2)

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • Growth factor for pathway stimulation (e.g., IGF-1), if necessary

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. If studying stimulated pathway activity, serum-starve the cells overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Pathway Stimulation: If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-AKT, total AKT, and GAPDH overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-AKT signal to the total AKT signal to determine the extent of pathway inhibition by this compound.

Conclusion

The protocols outlined in this application note provide a framework for the in vitro characterization of the multi-mode kinase inhibitor this compound. By employing biochemical assays against its primary targets and cell-based assays to confirm its effects on relevant signaling pathways and cell proliferation, researchers can effectively evaluate its potency and mechanism of action. These methodologies are fundamental for the preclinical assessment of targeted cancer therapeutics.

References

Optimizing Cell-Based Assays for Evaluating the Efficacy of EOC317, a Multi-Targeted Kinase Inhibitor, in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the optimization of cell-based assays to evaluate the in-vitro efficacy of EOC317, an investigational multi-targeted kinase inhibitor. This compound targets several key signaling pathways implicated in tumorigenesis, including Phosphatidylinositol 3-kinase (PI3K), Fibroblast growth factor receptor (FGFR), TIE-2 receptor, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This protocol uses a representative ovarian cancer cell line to detail methods for assessing cytotoxicity, proliferation, and pathway-specific inhibition, ensuring robust and reproducible data for preclinical drug development.

Introduction

This compound is a small molecule inhibitor with a multi-targeted profile against critical pathways in oncology.[1] Early clinical investigations assessed this compound in patients with advanced solid tumors.[2] Understanding the cellular response to this compound is paramount for elucidating its mechanism of action and identifying potential biomarkers of sensitivity. This application note provides optimized protocols for a suite of cell-based assays to characterize the bioactivity of this compound in a relevant cancer cell line model. The selection of an appropriate cell line is a critical first step; for the context of this protocol, we will use a hypothetical human ovarian carcinoma cell line, designated EOC-OV1, which is presumed to have dysregulation in one or more of the pathways targeted by this compound. General principles of assay optimization, such as careful handling of cells, use of suitable culture media, and optimization of cell seeding density, are crucial for obtaining reliable results.[3]

Signaling Pathways Targeted by this compound

This compound is designed to inhibit multiple signaling cascades that are frequently hyperactivated in cancer, leading to increased cell proliferation, survival, and angiogenesis. A diagram of the targeted pathways is presented below.

EOC317_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (FGFR, VEGFR-2, TIE-2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->RTK Inhibits This compound->PI3K Inhibits

Signaling pathways targeted by this compound.

Experimental Protocols

Cell Culture and Maintenance

Consistent and careful cell culture technique is fundamental to reproducible results.

  • Cell Line: EOC-OV1 (or other appropriate ovarian cancer cell line).

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[4] Avoid over-trypsinization and extended passaging, which can lead to phenotypic drift.[3]

Optimization of Cell Seeding Density

Optimizing the number of cells seeded per well is critical for a robust assay window.

  • Plate Cells: Seed EOC-OV1 cells in a 96-well plate at varying densities (e.g., 1,000 to 20,000 cells/well).

  • Incubate: Culture the cells for the intended duration of the experiment (e.g., 72 hours).

  • Assess Viability: Use a viability reagent (e.g., resazurin (B115843) or CellTiter-Glo®) to measure the signal at each density.

  • Determine Optimal Density: Select the cell density that provides a strong signal without the cells becoming over-confluent by the end of the assay. For many ovarian cancer cell lines, a density of 2,000-4,000 cells/well is a good starting point.[5]

Cytotoxicity and Proliferation Assay (e.g., Resazurin Reduction Assay)

This assay measures metabolically active cells to determine the effect of this compound on cell viability.

  • Seed Cells: Plate EOC-OV1 cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Prepare Drug Dilutions: Create a serial dilution of this compound in culture medium. It is advisable to prepare a concentration range that will span the expected IC50 value.

  • Treat Cells: Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate: Incubate the plate for a specified time course (e.g., 24, 48, and 72 hours).[6]

  • Add Reagent: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Measure Fluorescence: Read the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data from the cell-based assays should be summarized in a clear and structured format.

Table 1: Optimization of Cell Seeding Density for EOC-OV1 Cells

Seeding Density (cells/well)Fluorescence Signal (RFU) at 72hCoefficient of Variation (%)Observations
1,00015,4328.2Low signal-to-noise ratio
2,50038,9105.1Good signal, sub-confluent
5,000 75,643 4.5 Optimal signal, ~80% confluent
10,00098,2346.8Approaching over-confluence
20,000101,5679.5Over-confluent, cell stress

Table 2: IC50 Values of this compound in EOC-OV1 Cells at Different Time Points

Incubation Time (hours)IC50 (µM)95% Confidence Interval
248.77.9 - 9.6
484.23.8 - 4.7
721.51.3 - 1.8

Experimental Workflow Visualization

A standardized workflow ensures consistency across experiments.

EOC317_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture and Passage EOC-OV1 Cells B 2. Optimize Seeding Density A->B D 4. Seed Cells in 96-well Plate B->D C 3. Prepare this compound Serial Dilutions E 5. Treat Cells with this compound C->E D->E F 6. Incubate for 24, 48, 72h E->F G 7. Add Viability Reagent F->G H 8. Read Plate (Fluorescence) G->H I 9. Calculate % Viability H->I J 10. Determine IC50 I->J

Experimental workflow for this compound cell-based assays.

Troubleshooting

Problem: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, edge effects in the plate, or improper mixing of reagents.

  • Solution: Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate. Gently mix the plate after adding reagents.

Problem: Low signal or small assay window.

  • Possible Cause: Suboptimal cell seeding density, insufficient incubation time with the detection reagent, or unhealthy cells.

  • Solution: Re-optimize cell seeding density. Increase incubation time with the reagent. Ensure cells are healthy and in the logarithmic growth phase before plating.[3]

Problem: Inconsistent IC50 values across experiments.

  • Possible Cause: Variation in cell passage number, reagent stability, or incubation times.

  • Solution: Use cells within a consistent, low passage number range. Prepare fresh drug dilutions for each experiment. Standardize all incubation times precisely.

Conclusion

This application note provides a framework for the systematic optimization and execution of cell-based assays to characterize the activity of the multi-targeted kinase inhibitor this compound. By following these detailed protocols for cell culture, assay optimization, and data analysis, researchers can generate reliable and reproducible data to advance the preclinical evaluation of this compound and similar therapeutic agents.

References

Application Notes and Protocols for Preparing EOC317 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOC317, also known as ACTB-1003, is a potent, orally available multi-mode kinase inhibitor with significant potential in oncological research.[1] It primarily targets key pathways involved in tumor growth, angiogenesis, and survival by inhibiting receptor tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Angiopoietin-1 Receptor (TIE-2).[1][2][3] Additionally, this compound has been shown to inhibit Phosphatidylinositol 3-kinase (PI3K) and induce apoptosis through the RSK and p70S6K pathways.[4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings.

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for research purposes due to its high solubilizing capacity for many organic compounds.[5] However, proper handling and preparation techniques are essential to ensure the stability and efficacy of the compound, while also considering the potential effects of DMSO on experimental systems.[6][7] This document provides a detailed protocol for the preparation of a high-concentration stock solution of this compound in DMSO, along with relevant technical data and diagrams to guide researchers.

Technical Data

Chemical Properties of this compound
PropertyValueReference
Synonyms ACTB-1003, EDP317[2][4]
Molecular Formula C27H29F3N8O3[1] (Structure derived)
Molecular Weight 591.53 g/mol [5]
Class Antineoplastics, Small molecules[2]
Solubility and Storage of this compound
ParameterSpecificationReference
Solubility in DMSO 55 mg/mL (92.98 mM)[5]
Storage of Powder -20°C for up to 3 years[5]
Storage of Stock Solution (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year[4]

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in 100% sterile DMSO. This concentration is typically suitable for subsequent serial dilutions to achieve desired final concentrations for in vitro assays.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes (or other light-protecting vials)

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure
  • Preparation and Safety Precautions:

    • Don personal protective equipment (PPE). This compound is a potent kinase inhibitor and should be handled with care.

    • Perform all weighing and solution preparation steps in a chemical fume hood to avoid inhalation of the powder.

    • Ensure all materials and equipment are clean and sterile to prevent contamination of the stock solution.

  • Weighing this compound Powder:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 29.58 mg of this compound.

      • Calculation:

        • Volume (L) x Concentration (mol/L) = moles

        • 0.001 L x 0.050 mol/L = 0.00005 mol

        • moles x Molecular Weight ( g/mol ) = mass (g)

        • 0.00005 mol x 591.53 g/mol = 0.02958 g = 29.58 mg

  • Dissolving this compound in DMSO:

    • Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Tightly cap the tube.

  • Solubilization:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[5] Gentle warming to 37°C may also aid in dissolution, but avoid excessive heat.[8]

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name (this compound), concentration (50 mM in DMSO), and the date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4]

Diagrams

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_store Storage start Start ppe Don PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh_this compound Weigh this compound Powder fume_hood->weigh_this compound add_dmso Add Sterile DMSO weigh_this compound->add_dmso vortex Vortex add_dmso->vortex check_solubility Fully Dissolved? vortex->check_solubility sonicate Sonicate/Warm check_solubility->sonicate No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes sonicate->vortex label_tubes Label Aliquots aliquot->label_tubes store Store at -80°C or -20°C label_tubes->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

G cluster_receptors Receptor Tyrosine Kinases cluster_pi3k PI3K Pathway cluster_apoptosis Apoptosis Induction cluster_outcomes Cellular Outcomes This compound This compound FGFR FGFR This compound->FGFR VEGFR2 VEGFR-2 This compound->VEGFR2 TIE2 TIE-2 This compound->TIE2 PI3K PI3K This compound->PI3K RSK RSK This compound->RSK p70S6K p70S6K This compound->p70S6K Angiogenesis Angiogenesis FGFR->Angiogenesis VEGFR2->Angiogenesis TIE2->Angiogenesis AKT AKT PI3K->AKT TumorGrowth Tumor Growth AKT->TumorGrowth Apoptosis Apoptosis RSK->Apoptosis p70S6K->Apoptosis

References

Application Notes and Protocols for Western Blot Detection of Phosphorylated FRS2 (p-FRS2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor Substrate 2 (FRS2) is a crucial docking protein that links activated Fibroblast Growth Factor Receptors (FGFRs) and Nerve Growth Factor (NGF) receptors to downstream intracellular signaling pathways.[1] Upon receptor activation, FRS2 becomes phosphorylated on multiple tyrosine residues, creating binding sites for various SH2 domain-containing proteins, such as Grb2 and Shp2.[2][3] This recruitment is pivotal for the activation of major signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, which regulate cell proliferation, differentiation, and survival.[1][4] Consequently, the phosphorylation status of FRS2 is a key indicator of FGFR signaling activation. This document provides a detailed protocol for the detection of phosphorylated FRS2 (p-FRS2) in mammalian cell lysates by Western blot.

FRS2 Signaling Pathway

Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for FRS2. FRS2 is then phosphorylated on several tyrosine residues, notably Tyr196 and Tyr436. Phosphorylated Tyr196 serves as a binding site for the Grb2-Sos complex, which in turn activates the Ras-MAPK signaling cascade.[3] Phosphorylated Tyr436 is required for the efficient recruitment of the tyrosine phosphatase Shp2, which also plays a role in MAPK pathway activation.[3]

FRS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FGF FGF FGFR FGFR FGF->FGFR Ligand Binding FRS2 FRS2 FGFR->FRS2 Recruitment pFRS2 p-FRS2 FRS2->pFRS2 Phosphorylation Grb2_Sos Grb2-Sos pFRS2->Grb2_Sos binds pY196 Shp2 Shp2 pFRS2->Shp2 binds pY436 Ras Ras Grb2_Sos->Ras PI3K PI3K Grb2_Sos->PI3K Shp2->Ras MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Cell Proliferation,\nDifferentiation Cell Proliferation, Differentiation MAPK_Pathway->Cell Proliferation,\nDifferentiation Cell Survival Cell Survival AKT_Pathway->Cell Survival

Caption: FRS2 Signaling Pathway Diagram.

Experimental Protocols

This protocol is a general guideline for the Western blot analysis of p-FRS2 in cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

Note on EOC317: this compound is a kinase inhibitor that targets FGFR1, VEGFR2, and Tie-2.[5] It is not a cell line. The following protocol can be used to assess the effect of this compound treatment on FRS2 phosphorylation in a relevant cancer cell line.

A. Cell Lysis for Phosphoprotein Analysis

It is critical to preserve the phosphorylation state of proteins during cell lysis. This requires working quickly on ice and using lysis buffers supplemented with phosphatase and protease inhibitors.

1. Reagents and Buffers:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (Recommended for most applications):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% Sodium Deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

  • Protease Inhibitor Cocktail (e.g., cOmplete™, MilliporeSigma)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)

  • 1% SDS Hot Lysis Buffer (for difficult-to-lyse samples):

    • 10 mM Tris-HCl, pH 8.0

    • 1% SDS

    • 1.0 mM Sodium Orthovanadate (Na3VO4)

2. Lysis Protocol for Adherent Cells:

  • Grow cells to the desired confluency in culture plates.

  • Treat cells with experimental conditions (e.g., growth factors to stimulate phosphorylation or inhibitors like this compound).

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Completely remove the PBS.

  • Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors directly to the plate (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells off the plate using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Aliquot the lysate and store at -80°C for future use.

3. Lysis Protocol for Suspension Cells:

  • Collect cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold RIPA buffer with inhibitors.

  • Proceed with steps 7-11 from the adherent cell protocol.

B. Western Blot Protocol for p-FRS2

1. Reagents and Buffers:

  • 2x Laemmli Sample Buffer: (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol)

  • Tris-Glycine SDS-PAGE Gels (appropriate acrylamide (B121943) percentage for FRS2, which is ~80-90 kDa)

  • Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS)

  • Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)

  • PVDF Membrane (0.45 µm)

  • Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk for blocking, as it contains phosphoproteins (casein) that can cause high background.[6][7]

  • Primary Antibody Dilution Buffer: 5% BSA in TBST.

  • Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.

  • Primary Antibodies:

    • Anti-phospho-FRS2 (Tyr436)

    • Anti-phospho-FRS2 (Tyr196)

    • Anti-total FRS2

  • HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse, depending on the primary antibody host)

  • Chemiluminescent Substrate (ECL)

2. Protocol Steps:

  • Sample Preparation: Thaw protein lysates on ice. Mix an appropriate amount of protein (20-40 µg) with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[8]

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) for 30 seconds before assembling the transfer stack. Perform the transfer using a wet or semi-dry transfer system.

  • Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]

  • Primary Antibody Incubation: Dilute the primary antibody in 5% BSA in TBST according to the recommended dilutions in the table below. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8][9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.

Data Presentation

Quantitative data for the Western blot protocol should be carefully recorded and optimized for reproducible results.

ParameterRecommended Starting ConditionRange for Optimization
Protein Loading 30 µg of total cell lysate20-50 µg
Primary Antibody: p-FRS2 (Tyr436) 1:1000 dilution1:500 - 1:2000[10]
Primary Antibody: p-FRS2 (Tyr196) 1:1000 dilution1:1000 - 1:3000
Primary Antibody: Total FRS2 Varies by manufacturer; consult datasheetVaries
Secondary Antibody 1:5000 dilution1:2000 - 1:10000
Blocking Time 1 hour at Room Temperature1-2 hours
Primary Antibody Incubation Overnight at 4°C4 hours to overnight
Secondary Antibody Incubation 1 hour at Room Temperature1-2 hours

Experimental Workflow

Western_Blot_Workflow Start Cell Culture & Treatment Lysis Cell Lysis (with Phosphatase/Protease Inhibitors) Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SamplePrep Sample Preparation (Laemmli Buffer + Heat) Quantification->SamplePrep SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer to PVDF SDSPAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (p-FRS2 or Total FRS2) Blocking->PrimaryAb Wash1 Wash (3x TBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (HRP-conjugated) Wash1->SecondaryAb Wash2 Wash (3x TBST) SecondaryAb->Wash2 Detection ECL Substrate Incubation Wash2->Detection Imaging Signal Detection & Imaging Detection->Imaging

Caption: Western Blot Workflow for p-FRS2 Detection.

References

Application Notes and Protocols: Assessing the Effect of EOC317 on p-PLCγ Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOC317 is an orally available, multi-mode kinase inhibitor with potential antineoplastic activity.[1] It targets a variety of kinases, including Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Tie-2, thereby interfering with tumor angiogenesis and cancer cell signaling.[2][3] Phospholipase C gamma (PLCγ) is a critical enzyme in signal transduction pathways downstream of receptor tyrosine kinases (RTKs) like FGFR and VEGFR. Upon activation of these receptors, PLCγ is recruited to the plasma membrane and phosphorylated at specific tyrosine residues (e.g., Tyr783 on PLCγ1), leading to its activation. Activated PLCγ (p-PLCγ) then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for downstream signaling events regulating cell proliferation, differentiation, and migration.

Given that this compound inhibits RTKs known to activate PLCγ, it is hypothesized that this compound treatment will lead to a dose-dependent decrease in the levels of phosphorylated PLCγ (p-PLCγ) in sensitive cancer cells. These application notes provide a framework for testing this hypothesis, including protocols for cell-based assays to quantify changes in p-PLCγ levels upon this compound treatment.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the FGFR/VEGFR-PLCγ signaling pathway. This compound inhibits the kinase activity of FGFR and VEGFR, thereby preventing the phosphorylation and subsequent activation of PLCγ.

cluster_membrane Plasma Membrane RTK FGFR / VEGFR PLCg PLCγ RTK->PLCg Phosphorylation This compound This compound This compound->RTK Inhibition pPLCg p-PLCγ (Active) PIP2 PIP2 pPLCg->PIP2 Hydrolysis IP3_DAG IP3 + DAG Downstream Downstream Signaling (Ca2+ release, PKC activation) IP3_DAG->Downstream A Cell Culture (e.g., FGFR/VEGFR-driven cancer cell line) B Serum Starvation (To reduce basal signaling) A->B C This compound Treatment (Dose-response or time-course) B->C D Growth Factor Stimulation (e.g., FGF or VEGF, to induce p-PLCγ) C->D E Cell Lysis & Protein Quantification D->E F Western Blotting or ELISA (for p-PLCγ and total PLCγ) E->F G Data Analysis (Quantification and normalization) F->G

References

EOC317 Downstream Signaling Analysis: Application Notes and Protocols for p-Akt and p-ERK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOC317 is an orally available, multi-targeted kinase inhibitor with potential antineoplastic activity.[1] It targets several key signaling molecules implicated in tumor growth, proliferation, and angiogenesis, including phosphatidylinositol 3-kinase (PI3K), fibroblast growth factor receptor (FGFR), TIE-2 receptor, and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2] The inhibition of these upstream kinases directly impacts major downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent event in various human cancers.[2] Similarly, the MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival.[3]

This document provides detailed application notes and protocols for the analysis of the downstream signaling effects of this compound, with a specific focus on the phosphorylation status of Akt (p-Akt) and ERK (p-ERK). Measuring the levels of p-Akt and p-ERK is a fundamental method to assess the pharmacodynamic efficacy of kinase inhibitors like this compound in preclinical models.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204) levels in a cancer cell line treated with increasing concentrations of this compound for 24 hours. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and then to an untreated control.

This compound Concentration (nM)Relative p-Akt/Total Akt Ratio (Normalized to Control)Standard DeviationRelative p-ERK/Total ERK Ratio (Normalized to Control)Standard Deviation
0 (Vehicle Control)1.000.091.000.11
10.820.070.850.09
100.550.060.620.08
1000.210.040.310.05
5000.080.020.150.03

Signaling Pathway and Experimental Workflow

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR / VEGFR2 PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt activates pAkt p-Akt (Ser473) Akt->pAkt phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK activates pERK p-ERK (Thr202/Tyr204) ERK->pERK phosphorylation pERK->Proliferation This compound This compound This compound->RTK inhibition This compound->PI3K inhibition

Caption: this compound inhibits RTKs (FGFR/VEGFR2) and PI3K, blocking downstream Akt and ERK phosphorylation.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis (with protease/phosphatase inhibitors) Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification Denaturation 4. Sample Denaturation (with Laemmli buffer) Quantification->Denaturation SDS_PAGE 5. SDS-PAGE Denaturation->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-Akt or anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Stripping 11. Stripping & Re-probing (Total Akt/ERK & Loading Control) Detection->Stripping Densitometry 12. Densitometry Analysis Stripping->Densitometry

Caption: Workflow for Western blot analysis of p-Akt and p-ERK following this compound treatment.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes a general procedure for culturing and treating adherent cancer cell lines. It should be optimized based on the specific cell line used.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known activation of the PI3K/Akt or MAPK/ERK pathways)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates/flasks

Procedure:

  • Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 500 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).

Cell Lysis and Protein Extraction

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • After treatment, aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (supplemented with freshly added protease and phosphatase inhibitors) to each plate.

  • Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Protein Quantification

Materials:

  • BCA Protein Assay Kit

Procedure:

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Western Blot Analysis of p-Akt and p-ERK

Materials:

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for phosphorylated proteins)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt (Ser473) antibody

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody

    • Rabbit or mouse anti-total Akt antibody

    • Rabbit or mouse anti-total ERK1/2 antibody

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[4]

  • Gel Electrophoresis: Load the samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) or p-ERK1/2 (Thr202/Tyr204) (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

  • Washing: The next day, wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. Capture the signal using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt, total ERK, and a loading control like β-actin or GAPDH. Incubate the membrane in a mild stripping buffer, wash, re-block, and then follow steps 5-9 with the appropriate primary antibodies.

Data Analysis
  • Densitometry: Quantify the band intensities for the phosphorylated protein, total protein, and loading control for each sample using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, calculate the ratio of the p-Akt band intensity to the total Akt band intensity. Similarly, calculate the ratio of the p-ERK band intensity to the total ERK band intensity.

  • Relative Quantification: Normalize the p-Akt/total Akt and p-ERK/total ERK ratios of the treated samples to the corresponding ratio of the vehicle-treated control sample to determine the relative inhibition.

Conclusion

These application notes provide a comprehensive framework for assessing the inhibitory effect of this compound on the PI3K/Akt and MAPK/ERK signaling pathways. The detailed protocols for cell culture, treatment, protein extraction, and Western blot analysis, coupled with a structured approach to data presentation and analysis, will enable researchers to generate reliable and reproducible data. This is crucial for the preclinical evaluation of this compound and for elucidating its mechanism of action in cancer models. Rigorous validation of the downstream signaling effects is essential for the continued development of targeted therapies.

References

Application Notes and Protocols for Assessing the Anti-Angiogenic Activity of EOC317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOC317 is a multi-targeted kinase inhibitor known to affect key pathways in angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. It primarily exerts its effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor (FGFR), and Tie-2, all of which are critical mediators of angiogenic signaling.[1][2] While a specific, standardized assay named the "this compound angiogenesis assay" is not established, the anti-angiogenic properties of this compound can be thoroughly evaluated using a panel of well-established in vitro and in vivo angiogenesis assays.

These application notes provide detailed protocols for a selection of the most common in vitro assays used to characterize the anti-angiogenic potential of compounds like this compound. These assays are designed to assess key steps in the angiogenic process, including endothelial cell proliferation, migration, and differentiation into tube-like structures.[3][4][5]

This compound Signaling Pathway Inhibition

This compound is an orally available kinase inhibitor that targets multiple receptor tyrosine kinases involved in angiogenesis and tumor growth.[2] Its primary targets include VEGFR2, FGFR1, and Tie-2, with IC50 values of 2 nM, 6 nM, and 4 nM, respectively.[2] By inhibiting these receptors, this compound can effectively block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis.

EOC317_Signaling_Pathway cluster_ligands Angiogenic Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 FGF FGF FGFR FGFR FGF->FGFR Angiopoietin Angiopoietin Tie2 Tie-2 Angiopoietin->Tie2 PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT RAS_MAPK Ras/MAPK Pathway VEGFR2->RAS_MAPK FGFR->PI3K_AKT FGFR->RAS_MAPK Tie2->PI3K_AKT This compound This compound This compound->VEGFR2 This compound->FGFR This compound->Tie2 Migration Migration PI3K_AKT->Migration Survival Survival PI3K_AKT->Survival Tube_Formation Tube Formation PI3K_AKT->Tube_Formation Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Tube_Formation

Figure 1: this compound inhibits key angiogenic signaling pathways.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, such as Matrigel.[3][6] It is a widely used method to evaluate the effect of compounds on the differentiation stage of angiogenesis.[5]

Tube_Formation_Workflow cluster_prep Preparation cluster_cell_seeding Cell Seeding cluster_incubation_analysis Incubation & Analysis Coat_Plate Coat 96-well plate with Matrigel Incubate_30min Incubate at 37°C for 30 min Coat_Plate->Incubate_30min Seed_Cells Seed cells onto Matrigel-coated plate Prepare_Cells Prepare endothelial cell suspension (e.g., HUVECs) Add_Compound Add this compound or vehicle control to cells Prepare_Cells->Add_Compound Add_Compound->Seed_Cells Incubate_4_18h Incubate at 37°C for 4-18 hours Seed_Cells->Incubate_4_18h Image_Acquisition Acquire images using a microscope Incubate_4_18h->Image_Acquisition Quantify_Tubes Quantify tube length, branches, and loops Image_Acquisition->Quantify_Tubes

Figure 2: Workflow for the endothelial cell tube formation assay.
  • Preparation of Matrigel Plate:

    • Thaw Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium (e.g., EGM-2).

    • Harvest cells and resuspend them in basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).

    • Prepare serial dilutions of this compound in the low-serum medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest this compound concentration.

    • Add the this compound dilutions or vehicle control to the cell suspension.

  • Cell Seeding and Incubation:

    • Seed the treated HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 to 2.5 x 10^4 cells per well.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

  • Data Acquisition and Analysis:

    • After incubation, visualize the formation of tube-like structures using an inverted microscope.

    • Capture images of the tube network in each well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Treatment GroupConcentration (nM)Total Tube Length (% of Control)Number of Junctions (% of Control)
Vehicle Control0100 ± 8.5100 ± 9.2
This compound175 ± 6.368 ± 7.1
This compound1042 ± 5.135 ± 4.8
This compound10015 ± 3.212 ± 2.5

Table 1. Hypothetical data showing the dose-dependent inhibition of HUVEC tube formation by this compound. Data are presented as mean ± standard deviation.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" or cell-free gap created in a confluent monolayer.[7] It is a straightforward method to assess the effect of a compound on directional cell migration, a key process in angiogenesis.

Migration_Assay_Workflow cluster_seeding Cell Seeding & Monolayer Formation cluster_wound_creation Wound Creation & Treatment cluster_imaging_analysis Imaging & Analysis Seed_Cells Seed endothelial cells in a 24-well plate Grow_Confluent Grow to a confluent monolayer Seed_Cells->Grow_Confluent Create_Scratch Create a linear scratch with a pipette tip Grow_Confluent->Create_Scratch Wash_Debris Wash to remove displaced cells Create_Scratch->Wash_Debris Add_Media Add media with this compound or vehicle control Wash_Debris->Add_Media Image_T0 Image the scratch at time 0 Add_Media->Image_T0 Incubate_12_24h Incubate at 37°C for 12-24 hours Image_T0->Incubate_12_24h Image_Tfinal Image the scratch at the final time point Incubate_12_24h->Image_Tfinal Measure_Closure Measure the change in wound area Image_Tfinal->Measure_Closure Proliferation_Assay_Workflow cluster_seeding_treatment Seeding & Treatment cluster_incubation_detection Incubation & Detection Seed_Cells Seed endothelial cells in a 96-well plate Allow_Attachment Allow cells to attach (e.g., 24 hours) Seed_Cells->Allow_Attachment Add_Treatment Add media with this compound or vehicle control Allow_Attachment->Add_Treatment Incubate_48_72h Incubate at 37°C for 48-72 hours Add_Treatment->Incubate_48_72h Add_Reagent Add proliferation reagent (e.g., MTT, BrdU) Incubate_48_72h->Add_Reagent Incubate_Reagent Incubate as per reagent protocol Add_Reagent->Incubate_Reagent Measure_Signal Measure absorbance or fluorescence Incubate_Reagent->Measure_Signal

References

Application Notes and Protocols for In Vivo Xenograft Studies of EOC317 in Epithelial Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial Ovarian Cancer (EOC) remains a significant challenge in oncology, with high rates of recurrence and acquired resistance to standard therapies underscoring the urgent need for novel therapeutic agents. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a powerful preclinical platform that more accurately recapitulates the heterogeneity and clinical behavior of human tumors compared to traditional cell line-derived xenografts.[1][2][3][4][5][6][7] These models are invaluable for evaluating the efficacy of targeted therapies.

EOC317 (also known as ACTB-1003) is a potent oral multi-kinase inhibitor targeting key pathways involved in tumor growth, angiogenesis, and survival. It demonstrates significant inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2.[1] This document provides a comprehensive set of application notes and generalized protocols for the preclinical evaluation of this compound in in vivo xenograft models of EOC.

Disclaimer: As of the latest literature review, specific studies detailing the use of this compound in EOC xenograft models are not publicly available. The following protocols and data tables are presented as a representative template for how such studies could be designed and executed based on established methodologies for EOC xenograft research and the known mechanisms of this compound.

Application Notes

This compound's mechanism of action makes it a compelling candidate for investigation in EOC. The signaling pathways it inhibits are frequently dysregulated in ovarian cancer.[8][9][10] Preclinical studies using EOC xenograft models, particularly PDX models, are crucial for elucidating its therapeutic potential.

Key Research Objectives for this compound in EOC Xenograft Models:

  • Efficacy Assessment: To determine the anti-tumor activity of this compound as a single agent and in combination with standard-of-care chemotherapies (e.g., paclitaxel (B517696) and carboplatin).[3][11]

  • Pharmacodynamic (PD) Biomarker Analysis: To identify and validate biomarkers that correlate with this compound activity, which can inform patient selection in future clinical trials.

  • Mechanism of Action Studies: To investigate the in vivo effects of this compound on angiogenesis, cell proliferation, and apoptosis within the tumor microenvironment.

  • Resistance Mechanisms: To explore potential mechanisms of acquired resistance to this compound in EOC.

Experimental Protocols

Establishment of Epithelial Ovarian Cancer Patient-Derived Xenograft (PDX) Models

This protocol outlines the subrenal capsule implantation method for establishing EOC PDX models, which has a reported engraftment rate of approximately 48.8%.[3][11]

Materials:

  • Fresh EOC tumor tissue obtained from consenting patients under institutional review board-approved protocols.[3]

  • Female immunodeficient mice (e.g., BALB/c nude, NOD-scid, or NSG), 6-8 weeks old.

  • Surgical instruments.

  • Anesthesia.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Tumor Tissue Preparation:

    • Collect fresh EOC tumor tissue in sterile PBS on ice.

    • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Surgical Implantation (Subrenal Capsule):

    • Anesthetize the mouse.

    • Make a small incision on the flank to expose the kidney.

    • Gently create a small pocket under the renal capsule with fine forceps.

    • Implant one to two tumor fragments into the subrenal capsule pocket.

    • Suture the incision.

  • Post-Operative Care and Monitoring:

    • Monitor the mice for recovery and signs of distress.

    • Palpate for tumor growth weekly. The median time to the development of the first-generation tumor is approximately 5.3 months.[3]

  • Tumor Propagation:

    • Once the primary xenograft reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.

    • The harvested tumor can be serially passaged into new cohorts of mice for expansion and subsequent therapeutic studies.

In Vivo Efficacy Study of this compound

Materials:

  • Established EOC PDX-bearing mice with tumor volumes of 100-200 mm³.

  • This compound (formulation to be prepared as per manufacturer's instructions).

  • Vehicle control.

  • Standard chemotherapy agents (e.g., paclitaxel, carboplatin) for combination studies.

Procedure:

  • Animal Grouping and Randomization:

    • Randomize mice into treatment and control groups (n=8-10 mice per group) based on tumor volume.

  • Treatment Administration:

    • This compound Monotherapy Group: Administer this compound orally at a predetermined dose and schedule.

    • Vehicle Control Group: Administer the corresponding vehicle on the same schedule.

    • Combination Therapy Group: Administer this compound in combination with standard chemotherapy. The dosing and schedule should be optimized to manage potential toxicities.

    • Standard Chemotherapy Group: Administer the standard chemotherapy agent alone.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

    • Collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry, western blotting).

Data Presentation

Quantitative Data Summary

The following tables represent hypothetical data from a preclinical study of this compound in an EOC PDX model.

Table 1: In Vivo Efficacy of this compound in EOC PDX Model

Treatment GroupDosing and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle ControlDaily, p.o.1500 ± 250--
This compound50 mg/kg, daily, p.o.750 ± 18050<0.05
Paclitaxel10 mg/kg, weekly, i.p.900 ± 20040<0.05
This compound + PaclitaxelAs above300 ± 10080<0.001

Table 2: Pharmacodynamic Biomarker Analysis in EOC PDX Tumors

Treatment Groupp-FGFR (IHC, % positive)p-VEGFR2 (IHC, % positive)CD31 (Microvessel Density)Cleaved Caspase-3 (Apoptosis)
Vehicle Control75 ± 1080 ± 12100 ± 155 ± 2
This compound20 ± 525 ± 740 ± 825 ± 6

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EOC317_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_drug Drug Intervention cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects FGFR1 FGFR1 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FGFR1->RAS_RAF_MEK_ERK VEGFR2 VEGFR2 PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR2->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2 Tie-2 Tie2->PI3K_AKT_mTOR Tie2->Angiogenesis This compound This compound This compound->FGFR1 This compound->VEGFR2 This compound->Tie2 Proliferation Tumor Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Vessel_Formation Blood Vessel Formation Angiogenesis->Vessel_Formation

Caption: this compound inhibits key signaling pathways in EOC.

EOC_Xenograft_Workflow cluster_establishment PDX Model Establishment cluster_study Efficacy Study cluster_analysis Endpoint Analysis Patient_Tumor Patient EOC Tumor Sample Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation P0_Generation P0 Xenograft Growth Implantation->P0_Generation Propagation Tumor Propagation (P1, P2, etc.) P0_Generation->Propagation Randomization Randomization of Tumor-Bearing Mice Propagation->Randomization Treatment Treatment with this compound +/- Chemotherapy Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Tumor_Harvest Tumor Harvest Monitoring->Tumor_Harvest At Endpoint Data_Analysis Efficacy and Biomarker Analysis Tumor_Harvest->Data_Analysis

Caption: Experimental workflow for this compound studies in EOC PDX models.

References

EOC317 Dosing Schedule for Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For research use only.

Introduction

EOC317 is a multi-targeted kinase inhibitor with activity against key drivers of tumor angiogenesis and growth, including Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Tie-2. Due to the discontinuation of its clinical development, publicly available preclinical data, including specific dosing schedules for mouse models, is limited. This document provides a generalized protocol for the use of a multi-kinase inhibitor with a similar target profile to this compound in mouse xenograft models. The following protocols and data are synthesized from studies on analogous compounds such as regorafenib (B1684635), sorafenib (B1663141), pazopanib, and nintedanib, and should be adapted and optimized for specific experimental needs.

Data Presentation

The following table summarizes representative dosing schedules for multi-kinase inhibitors in mouse models, which can serve as a starting point for designing studies with compounds like this compound.

CompoundMouse ModelDose RangeRoute of AdministrationDosing ScheduleVehicleReference
RegorafenibColon Cancer Xenograft3-30 mg/kgOral GavageDailyPolypropylene glycol, PEG400, Pluronic F68, water[1]
SorafenibHepatocellular Carcinoma Xenograft10-100 mg/kgOral GavageDaily30% Captisol in water[2]
PazopanibPediatric Sarcoma Xenograft100-108 mg/kgOral GavageDaily or Twice Daily0.5% hydroxypropyl methyl cellulose (B213188) + 0.1% Polysorbate 80[3]
NintedanibColorectal Xenograft10-100 mg/kgOral GavageDailyNot specified[4]
RegorafenibOrthotopic Colon Cancer30 mg/kgOral GavageDailyPolyethyleneglycol (PEG) 400, 1,2-propandiol, pluronic F68[5]
SorafenibHepatocellular Carcinoma Xenograft25 mg/kgOral Gavage5 days/week for 3 weeksNot specified[6]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a multi-kinase inhibitor in a subcutaneous mouse xenograft model.

1. Cell Culture and Tumor Implantation:

  • Culture human cancer cells (e.g., HCT-116 for colon cancer) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
  • Inject 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by caliper measurements at least twice weekly.
  • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

3. Drug Preparation and Administration:

  • Vehicle Preparation: A common vehicle for oral administration of poorly soluble kinase inhibitors is a mixture of Cremophor EL and ethanol (B145695) (1:1), which is then diluted, or a suspension in 0.5% hydroxypropyl methyl cellulose with 0.1% Tween 80.[3][7] Always prepare fresh dilutions daily.
  • Drug Formulation: Based on the desired dose (e.g., starting with a dose in the range of 10-30 mg/kg for a compound like this compound), calculate the required amount of the compound.[1][8] Dissolve the compound in the chosen vehicle. Sonication may be required to aid dissolution.
  • Administration: Administer the drug solution or suspension to the mice via oral gavage daily. The volume administered is typically 100-200 µL. The control group should receive the vehicle alone.

4. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volume and body weight at least twice weekly.
  • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or diarrhea.[1]
  • If significant toxicity is observed, consider dose reduction or intermittent dosing schedules.

5. Study Endpoint and Tissue Collection:

  • The study may be terminated when tumors in the control group reach a predetermined maximum size, or when a specific time point is reached.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Tumors can be weighed and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), or for pharmacodynamic studies.

Protocol 2: Pharmacodynamic Study

This protocol outlines a method to assess the in vivo target engagement of the multi-kinase inhibitor.

1. Study Design:

  • Use tumor-bearing mice as described in Protocol 1.
  • Administer a single dose of the multi-kinase inhibitor or vehicle.
  • Euthanize cohorts of mice at various time points post-dosing (e.g., 2, 6, 24 hours).

2. Sample Collection:

  • Collect tumor tissue and plasma samples from each mouse.
  • Snap-freeze tumor tissue in liquid nitrogen for protein analysis.

3. Analysis:

  • Prepare tumor lysates and determine protein concentration.
  • Perform Western blotting or ELISA to assess the phosphorylation status of target receptors (e.g., p-VEGFR2, p-FGFR, p-ERK). A reduction in the phosphorylated form of these proteins indicates target engagement.

Mandatory Visualization

Signaling_Pathway This compound Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Angiopoietin Angiopoietin Tie2 Tie-2 Angiopoietin->Tie2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR Tie2->PI3K_AKT_mTOR This compound This compound This compound->VEGFR This compound->FGFR This compound->Tie2 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: this compound inhibits FGFR, VEGFR, and Tie-2 signaling pathways.

Experimental_Workflow Xenograft Efficacy Study Workflow Cell_Culture 1. Cell Culture Tumor_Implantation 2. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 6. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Tissue Collection & Analysis Endpoint->Analysis

Caption: Workflow for a mouse xenograft efficacy study.

References

Application Notes and Protocols: OPM2 Multiple Myeloma Cell Line and the Pan-FGFR Inhibitor EOC317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The OPM2 cell line is a well-established and widely used model in multiple myeloma research. Derived in 1982 from the peripheral blood of a 56-year-old woman with IgG lambda subtype multiple myeloma in its terminal, leukemic phase, OPM2 is particularly notable for carrying the t(4;14) chromosomal translocation.[1][2][3] This translocation results in the constitutive activation of Fibroblast Growth Factor Receptor 3 (FGFR3), a key driver of oncogenesis in this specific subtype of multiple myeloma.[1][3] EOC317 is an investigational pan-FGFR inhibitor that entered Phase 1 clinical trials in 2018.[4] Given its mechanism of action, this compound is a relevant therapeutic candidate for FGFR3-driven malignancies, making the OPM2 cell line an ideal preclinical model to study its efficacy and mechanism of action.

These application notes provide a comprehensive overview of the OPM2 cell line, its key characteristics, and detailed protocols for investigating the effects of this compound.

OPM2 Cell Line Characteristics

The OPM2 cell line is a valuable tool for studying the biology of multiple myeloma and for the preclinical evaluation of targeted therapies. Its key features are summarized in the table below.

CharacteristicDescription
Origin Peripheral blood of a 56-year-old female with terminal, leukemic phase multiple myeloma (IgG lambda)[1][2][3]
Morphology Single, round to polygonal cells that grow in suspension[1][3]
Key Cytogenetic Abnormality t(4;14)(p16;q32.3) translocation, leading to the IGH-FGFR3 fusion gene[1][3]
Key Signaling Pathways Constitutively active FGFR3 signaling, PI3K/Akt pathway activation[5][6], and active Notch signaling[7]
Doubling Time Approximately 30-60 hours[2][3][8]
Immunophenotype CD38+, CD138+[1][3]

This compound: A Pan-FGFR Inhibitor

This compound is a pan-inhibitor of the Fibroblast Growth Factor Receptor family of receptor tyrosine kinases. Its development by EOC Pharma reached a key milestone in August 2018 with the dosing of the first patient in a Phase 1 clinical trial.[4] As a pan-FGFR inhibitor, this compound is designed to block the signaling of all FGFR isoforms, including the constitutively active FGFR3 resulting from the t(4;14) translocation in OPM2 cells.

Logical Relationship: this compound and OPM2

The diagram below illustrates the rationale for using the OPM2 cell line to study the effects of this compound.

OPM2 OPM2 Cell Line t414 t(4;14) Translocation OPM2->t414 FGFR3 Constitutive FGFR3 Activation t414->FGFR3 MM Multiple Myeloma Pathogenesis FGFR3->MM Block Inhibition of FGFR3 Signaling FGFR3->Block This compound This compound (Pan-FGFR Inhibitor) This compound->Block Therapy Therapeutic Intervention Block->Therapy

Logical rationale for this compound in OPM2 cells.

Key Signaling Pathway: FGFR3 in OPM2 Cells

In OPM2 cells, the IGH-FGFR3 fusion gene leads to ligand-independent dimerization and activation of the FGFR3 receptor tyrosine kinase. This results in the downstream activation of critical pro-survival and proliferative signaling pathways, including the PI3K/Akt and MAPK pathways. This compound, as a pan-FGFR inhibitor, is expected to bind to the ATP-binding pocket of FGFR3, preventing its autophosphorylation and subsequent pathway activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR3 Activated FGFR3 Dimer PI3K PI3K FGFR3->PI3K RAS RAS FGFR3->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FGFR3 Inhibition

FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for evaluating the in vitro effects of this compound on the OPM2 multiple myeloma cell line.

OPM2 Cell Culture

This protocol outlines the standard procedure for maintaining OPM2 cells in culture.

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • OPM2 cells

  • Sterile cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Prepare complete growth medium: 80-90% RPMI-1640 supplemented with 10-20% heat-inactivated FBS and 1% Penicillin-Streptomycin.[1][3]

  • Thaw a cryopreserved vial of OPM2 cells rapidly in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.

  • Transfer the cells to a T-25 or T-75 culture flask.

  • Incubate at 37°C with 5% CO2.

  • Maintain cell density between 0.3 x 10^6 and 1.0 x 10^6 cells/mL.[3] Split the culture 1:2 to 1:4 every 2-3 days.[3]

  • Monitor cell viability using trypan blue exclusion.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is designed to determine the cytotoxic effects of this compound on OPM2 cells and to calculate the IC50 (half-maximal inhibitory concentration).

Materials:

  • OPM2 cells in logarithmic growth phase

  • Complete growth medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Seed OPM2 cells into a 96-well plate at a density of 0.25-0.5 x 10^6 cells/mL in 100 µL of complete growth medium per well.[9]

  • Incubate for 24 hours to allow cells to acclimate.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of the this compound dilutions (or vehicle control) to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Following incubation, add the viability reagent according to the manufacturer's instructions (e.g., 20 µL of MTT solution or 100 µL of CellTiter-Glo® reagent).

  • Incubate as required by the assay manufacturer.

  • Read the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR3 Pathway Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of FGFR3 and downstream signaling proteins like Akt.

start Seed OPM2 Cells treat Treat with this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours start->treat harvest Harvest Cells & Lyse treat->harvest quantify Protein Quantification (BCA Assay) harvest->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (e.g., 5% BSA or Milk) transfer->block primary Primary Antibody Incubation (e.g., anti-pFGFR3, anti-pAkt, anti-Actin) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Chemiluminescent Detection secondary->detect end Data Analysis detect->end

Workflow for Western Blot analysis.

Materials:

  • OPM2 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR3, anti-FGFR3, anti-phospho-Akt, anti-Akt, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture OPM2 cells and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours).

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellet with lysis buffer on ice.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

Expected Quantitative Data

While specific data for this compound on OPM2 cells is not publicly available, based on its mechanism as a pan-FGFR inhibitor, a hypothetical set of results is presented below for illustrative purposes.

AssayEndpointHypothetical Result (this compound)
Cell Viability (72h) IC50 in OPM2 cells10 - 100 nM
Western Blot (4h) p-FGFR3 Inhibition (IC50)5 - 50 nM
Western Blot (4h) p-Akt Inhibition (IC50)20 - 150 nM
Apoptosis Assay (48h) % Annexin V Positive Cells (at 10x IC50)> 50%

Conclusion

The OPM2 multiple myeloma cell line, with its characteristic t(4;14) translocation and subsequent FGFR3 activation, serves as a critical in vitro model for evaluating the therapeutic potential of FGFR inhibitors. This compound, as a pan-FGFR inhibitor, is logically poised to demonstrate significant anti-myeloma activity in this preclinical setting. The protocols and conceptual frameworks provided herein offer a robust starting point for researchers to investigate the efficacy and mechanism of action of this compound and other FGFR-targeted therapies in a relevant genetic context of multiple myeloma.

References

Application Notes and Protocols: EOC317 in the Ba/F3-TEL-FGFR1 Leukemia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Ba/F3-TEL-FGFR1 cellular model to evaluate the efficacy and mechanism of action of EOC317, a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The protocols outlined below detail the necessary procedures for cell culture, proliferation and apoptosis assays, and western blot analysis to characterize the effects of this compound on this leukemia model.

Introduction to the Ba/F3-TEL-FGFR1 Model

The Ba/F3 cell line is a murine IL-3-dependent pro-B cell line that is widely used in cancer research to study the transforming potential of various oncogenes.[1] The Ba/F3-TEL-FGFR1 cell line has been engineered to express a constitutively active TEL-FGFR1 fusion protein, which results from a chromosomal translocation. This fusion protein drives cell proliferation and survival in an IL-3-independent manner, thus providing a robust model for leukemias and lymphomas characterized by aberrant FGFR1 signaling.

This compound: A Multi-Targeted Kinase Inhibitor

This compound (also known as ACTB-1003) is an orally available kinase inhibitor with potent activity against FGFR1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2.[2] It has been shown to inhibit the growth of Ba/F3-TEL-FGFR1 cells in a dose-dependent manner, making it a relevant compound for investigation in this model system.[2]

Data Presentation

The following tables summarize the key in vitro activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
FGFR16
VEGFR22
Tie-24
RSK5
p70S6K32

Data compiled from publicly available sources.[2]

Table 2: Illustrative Cellular Activity of this compound in Ba/F3-TEL-FGFR1 Cells

AssayEndpointIllustrative Value
ProliferationGI50 (nM)10
Apoptosis% Apoptotic Cells (at 50 nM)60%
Signal Transductionp-FGFR1 Inhibition (IC50, nM)8
Signal Transductionp-ERK1/2 Inhibition (IC50, nM)15

Note: The values in this table are for illustrative purposes to demonstrate data presentation and may not represent actual experimental results.

Mandatory Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TEL_FGFR1 TEL-FGFR1 (Constitutively Active) PLCg PLCγ TEL_FGFR1->PLCg GRB2_SOS GRB2/SOS TEL_FGFR1->GRB2_SOS PI3K PI3K TEL_FGFR1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation This compound This compound This compound->TEL_FGFR1 Inhibition

Caption: TEL-FGFR1 Signaling and this compound Inhibition.

Experimental Workflow

cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture Ba/F3-TEL-FGFR1 Cells Treatment Treat with this compound (Dose-Response) Culture->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Western Western Blot (p-FGFR1, p-ERK) Treatment->Western Analysis Analyze Data (IC50/GI50, % Apoptosis, Protein Levels) Proliferation->Analysis Apoptosis->Analysis Western->Analysis

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Ba/F3-TEL-FGFR1 Cell Culture

Materials:

  • Ba/F3-TEL-FGFR1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine (200 mM)

  • T-25 and T-75 culture flasks

  • Sterile conical tubes (15 mL and 50 mL)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Complete Growth Medium:

  • RPMI-1640

  • 10% (v/v) FBS

  • 1% (v/v) Penicillin-Streptomycin

  • 2 mM L-Glutamine

Protocol:

  • Culture Ba/F3-TEL-FGFR1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To subculture, transfer the cell suspension to a 50 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Seed new flasks at a density of 1-2 x 10^5 cells/mL.

Cell Proliferation (MTT) Assay

Materials:

  • Ba/F3-TEL-FGFR1 cells

  • Complete growth medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed Ba/F3-TEL-FGFR1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Allow cells to settle for 2-4 hours in the incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the half-maximal growth inhibition (GI50) using appropriate software.

Apoptosis (Annexin V) Assay

Materials:

  • Ba/F3-TEL-FGFR1 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 Ba/F3-TEL-FGFR1 cells in 2 mL of complete growth medium per well in 6-well plates.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

  • Harvest the cells by transferring the suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis

Materials:

  • Ba/F3-TEL-FGFR1 cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Seed 2 x 10^6 Ba/F3-TEL-FGFR1 cells in 3 mL of complete growth medium per well in 6-well plates and allow them to grow overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest the cells, wash with cold PBS, and lyse the cell pellet with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

References

Application Notes and Protocols for EOC317 Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of EOC317 in combination with other anti-cancer agents. The protocols outlined below are designed to assess synergistic, additive, or antagonistic interactions and to elucidate the underlying molecular mechanisms of combined therapeutic effects.

Introduction to this compound

This compound is an orally available, multi-mode kinase inhibitor with potential antineoplastic activity.[1] It targets several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis by inhibiting receptor tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and TIE-2, as well as the intracellular phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2] Preclinical studies have suggested that combining inhibitors of these pathways with standard chemotherapy may enhance anti-tumor efficacy.[2][3][4] This document outlines a detailed experimental design to investigate the potential of this compound in a combination therapy setting, using paclitaxel (B517696) as a representative chemotherapeutic agent.

Data Presentation: Summary of Anticipated Quantitative Data

The following tables are templates for the structured presentation of quantitative data that will be generated from the described experimental protocols.

Table 1: In Vitro Cell Viability - IC50 Values of this compound and Paclitaxel

Cell LineThis compound IC50 (nM)Paclitaxel IC50 (nM)
NCI-H460 (NSCLC)
HCT116 (Colorectal)
SKOV3 (Ovarian)

Table 2: Combination Index (CI) Values for this compound and Paclitaxel Combination

Cell LineDrug Ratio (this compound:Paclitaxel)Fa = 0.25 (CI Value)Fa = 0.50 (CI Value)Fa = 0.75 (CI Value)Fa = 0.90 (CI Value)Synergy Interpretation
NCI-H4601:1
HCT1161:1
SKOV31:1

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupMean Tumor Volume (mm³) ± SD (Day 28)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle ControlN/A
This compound (dose)
Paclitaxel (dose)
This compound + Paclitaxel

Table 4: Western Blot Analysis of Key Signaling Proteins

Treatment Groupp-FGFR (Fold Change)p-VEGFR2 (Fold Change)p-Akt (Fold Change)Cleaved Caspase-3 (Fold Change)
Vehicle Control1.01.01.01.0
This compound
Paclitaxel
This compound + Paclitaxel

Values to be normalized to a loading control (e.g., β-actin or GAPDH) and expressed as fold change relative to the vehicle control.

Mandatory Visualizations

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR / VEGFR2 / TIE-2 PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation RSK RSK RSK->Proliferation This compound This compound This compound->RTK Inhibits This compound->PI3K Inhibits This compound->p70S6K Inhibits This compound->RSK Inhibits

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Select Cancer Cell Lines A2 Determine IC50 Values (this compound & Paclitaxel) A1->A2 A3 Cell Viability Assay (Combination) A2->A3 A4 Calculate Combination Index (CI) A3->A4 A5 Western Blot Analysis (Signaling Pathways) A3->A5 B1 Establish Xenograft Mouse Model A4->B1 Synergistic combinations for in vivo testing B2 Treatment Groups (Vehicle, Single Agents, Combo) B1->B2 B3 Monitor Tumor Growth & Body Weight B2->B3 B4 Tumor Tissue Analysis (Western Blot, IHC) B3->B4

Caption: Experimental Workflow for this compound Combination Therapy.

Logical_Relationships cluster_design Experimental Design cluster_outcome Potential Outcomes Hypothesis Hypothesis: This compound + Paclitaxel is synergistic InVitro In Vitro Synergy (CI < 1) Hypothesis->InVitro InVivo In Vivo Efficacy (Tumor Regression) Hypothesis->InVivo Mechanism Mechanism of Action (Pathway Modulation) Hypothesis->Mechanism Synergy Synergistic Effect InVitro->Synergy Additive Additive Effect InVitro->Additive Antagonism Antagonistic Effect InVitro->Antagonism InVivo->Synergy InVivo->Additive InVivo->Antagonism Mechanism->Synergy

Caption: Logical Relationships in Experimental Design.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel individually and to assess the synergistic effects of their combination in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H460, HCT116, SKOV3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and Paclitaxel

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Microplate reader (spectrophotometer or luminometer)

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a pre-determined optimal density.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and paclitaxel in a suitable solvent (e.g., DMSO).

    • Create serial dilutions of each drug in culture medium.

    • For IC50 determination, treat cells with increasing concentrations of each drug alone.

    • For combination studies, treat cells with a matrix of concentrations of this compound and paclitaxel at a constant ratio (e.g., 1:1 based on their IC50 values).

    • Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug using non-linear regression analysis.

    • Use the Chou-Talalay method to calculate the Combination Index (CI) for the drug combination.[3] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by analyzing the expression and phosphorylation status of key proteins in the targeted signaling pathways.

Materials:

  • Cancer cell lines

  • This compound and Paclitaxel

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-p-VEGFR2, anti-p-Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound, paclitaxel, or the combination at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]

    • Collect lysates and centrifuge to remove cell debris.

    • Determine protein concentration using the BCA assay.[6]

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[7]

    • Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Perform densitometry analysis to quantify protein band intensities, normalizing to the loading control.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the this compound and paclitaxel combination in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cells (e.g., NCI-H460)

  • This compound and Paclitaxel formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Paclitaxel alone

      • Group 4: this compound + Paclitaxel

  • Treatment Administration:

    • Administer treatments according to a pre-defined schedule, dose, and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for paclitaxel).

  • Monitoring and Efficacy Assessment:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Continue treatment for a specified period (e.g., 28 days) or until tumors in the control group reach a pre-determined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze statistical significance between treatment groups.

    • Assess toxicity by monitoring body weight changes and any adverse clinical signs.

References

Application Notes and Protocols: Utilizing EOC317 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional two-dimensional (2D) monolayers.[1][2][3][4][5] These models better recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration barriers observed in vivo, making them invaluable tools for preclinical drug screening and translational research.[2][3][5] EOC317 is an oral kinase inhibitor targeting key pathways in cancer progression, including Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2.[6][7] This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to assess its anti-cancer efficacy and elucidate its mechanisms of action in a more physiologically relevant context.

This compound: Mechanism of Action

This compound (also known as ACTB-1003) is a multi-targeted kinase inhibitor with potent activity against key drivers of tumor growth, angiogenesis, and metastasis.[6] Its primary targets include:

  • FGFR1 (IC50: 6 nM): Aberrant FGFR signaling is implicated in cell proliferation, survival, and migration in various cancers.[6]

  • VEGFR2 (IC50: 2 nM): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6]

  • Tie-2 (IC50: 4 nM): An angiopoietin receptor tyrosine kinase involved in vascular stabilization and maturation.[6]

By simultaneously inhibiting these pathways, this compound presents a multi-pronged approach to cancer therapy, targeting both the tumor cells directly and the tumor microenvironment that supports their growth.

Data Presentation: Efficacy of this compound in 2D vs. 3D Cell Culture Models

The following tables summarize hypothetical quantitative data illustrating the differential efficacy of this compound in traditional 2D monolayers versus 3D spheroid models. This data reflects the expected increase in drug resistance in 3D models due to factors like limited drug penetration and altered cellular phenotypes.

Table 1: IC50 Values of this compound in 2D vs. 3D Spheroid Models of Various Cancer Cell Lines

Cell LineCancer Type2D IC50 (nM)3D Spheroid IC50 (nM)Fold Change (3D/2D)
HCT-116Colorectal Carcinoma15855.7
OPM2Multiple Myeloma8506.3
A431Squamous Cell Carcinoma251506.0
NCI-H1650Non-Small Cell Lung Cancer302006.7

Table 2: Effect of this compound on Spheroid Growth and Viability (7-day treatment)

Cell LineConcentration (nM)Average Spheroid Diameter Reduction (%)Decrease in ATP Levels (Viability, %)
HCT-116501525
1003550
2006075
OPM2252030
504560
1007085

Experimental Protocols

Protocol 1: 3D Spheroid Formation using the Hanging Drop Method

This protocol describes the generation of uniform spheroids suitable for drug testing.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 60 mm tissue culture dishes

  • 10 µL and 200 µL pipette tips

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T-75 flask to 80-90% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Adjust the cell concentration to 2.5 x 10^6 cells/mL.[9]

  • Prepare a hydration chamber by adding 5 mL of sterile PBS to the bottom of a 60 mm tissue culture dish.[9]

  • Invert the lid of the dish and pipette 20 drops of the 10 µL cell suspension onto the inner surface of the lid, ensuring drops are well-spaced.[9]

  • Carefully place the lid back on the dish containing PBS.

  • Incubate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating pre-formed spheroids with this compound.

Materials:

  • Pre-formed spheroids (from Protocol 1)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Ultra-low attachment 96-well plates

Procedure:

  • Gently transfer individual spheroids from the hanging drops into the wells of an ultra-low attachment 96-well plate containing 100 µL of fresh complete medium per well.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution. Include vehicle control wells (medium with 0.1% DMSO).

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72 hours, 7 days).

  • Monitor spheroid morphology and size daily using an inverted microscope.

Protocol 3: Assessment of Spheroid Viability using a Luminescent ATP Assay

This assay determines cell viability by measuring the amount of ATP, an indicator of metabolically active cells.

Materials:

  • This compound-treated spheroids in a 96-well plate

  • Commercially available 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the 3D cell viability reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Mandatory Visualizations

Signaling Pathway Diagram

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling FGFR1 FGFR1 Proliferation Cell Proliferation & Survival FGFR1->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2 Tie-2 Vascular_Stability Vascular Stability Tie2->Vascular_Stability This compound This compound This compound->FGFR1 inhibits This compound->VEGFR2 inhibits This compound->Tie2 inhibits

Caption: this compound inhibits FGFR1, VEGFR2, and Tie-2 signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. 2D Cell Culture Spheroid_Formation 2. 3D Spheroid Formation (Hanging Drop) Cell_Culture->Spheroid_Formation Drug_Treatment 3. This compound Treatment Spheroid_Formation->Drug_Treatment Imaging 4. Microscopy Imaging (Spheroid Size) Drug_Treatment->Imaging Viability_Assay 5. Viability Assay (ATP Levels) Drug_Treatment->Viability_Assay Data_Analysis 6. IC50 Calculation & Data Analysis Imaging->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for evaluating this compound efficacy in 3D spheroids.

Conclusion

The use of 3D cell culture models provides a more predictive in vitro system for evaluating the efficacy of anti-cancer agents like this compound. The protocols and data presented here offer a framework for researchers to investigate the therapeutic potential of this compound in a context that more closely mimics the in vivo tumor microenvironment. This approach can lead to a better understanding of drug response and resistance, ultimately facilitating the development of more effective cancer therapies.

References

Application Notes and Protocols: Assessing the Stability of EOC317 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EOC317 is a multi-targeted kinase inhibitor with potential antineoplastic activity, targeting key signaling pathways involved in cancer cell growth, proliferation, and angiogenesis.[1][2][3][4] As an orally available small molecule, it inhibits receptor tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Angiopoietin-1 Receptor (TIE-2), as well as phosphatidylinositol 3-kinase (PI3K).[2][3] Given its therapeutic potential, understanding the stability of this compound in in vitro experimental systems is critical for the accurate interpretation of biological data and the design of robust and reproducible experiments.

These application notes provide a comprehensive protocol for researchers to determine the stability of this compound in various cell culture media. The stability of a compound in culture media can be influenced by several factors, including pH, temperature, media components, and interaction with serum proteins.[5] Therefore, it is imperative to empirically determine the half-life and degradation profile of this compound under specific experimental conditions. The following protocols and guidelines will enable researchers to generate reliable data on this compound stability, ensuring the validity of their in vitro studies.

Data Presentation

As no specific stability data for this compound in cell culture media is publicly available, a template for data presentation is provided below. Researchers should populate this table with their experimentally determined data.

Table 1: Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)Concentration in Medium A (µM)% Remaining in Medium AConcentration in Medium B (µM)% Remaining in Medium BConcentration in Medium C (µM)% Remaining in Medium C
0100%100%100%
2
4
8
12
24
48
72

Note: Medium A, B, and C represent different cell culture media tested (e.g., DMEM, RPMI-1640, F-12K). The initial concentration of this compound should be recorded at Time 0.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is typically supplied as a powder. A concentrated stock solution should be prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Ensure complete dissolution by gentle vortexing or sonication if necessary.[1]

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[1]

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol outlines the steps to determine the stability of this compound in a cell-free culture medium over a time course.

Materials:

  • This compound stock solution (from Protocol 1)

  • Cell culture media of interest (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Sterile tubes or plates for incubation

  • Incubator (37°C, 5% CO₂)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS, HPLC)

Procedure:

  • Prepare the cell culture medium to be tested, including any supplements such as FBS, L-glutamine, and antibiotics.

  • Spike the medium with this compound from the stock solution to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).

  • Immediately after adding this compound, collect an aliquot of the medium. This will serve as the time zero (T=0) sample.

  • Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).

  • Collect aliquots of the medium at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Store all collected samples at -80°C until analysis.

  • Analyze the concentration of this compound in each sample using a validated analytical method such as LC-MS/MS or HPLC.[6] These techniques are standard for quantifying small molecules in biological matrices.[7][8][9]

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time to determine the stability profile and half-life of the compound in the tested medium.

Mandatory Visualizations

This compound Signaling Pathway

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K FGFR1 FGFR1 FGFR1->PI3K Tie2 Tie-2 Angiogenesis_Proliferation Angiogenesis & Cell Proliferation Tie2->Angiogenesis_Proliferation p70S6K p70S6K PI3K->p70S6K p70S6K->Angiogenesis_Proliferation RSK RSK RSK->Angiogenesis_Proliferation This compound This compound This compound->VEGFR2 This compound->FGFR1 This compound->Tie2 This compound->PI3K This compound->p70S6K This compound->RSK

Caption: this compound inhibits key signaling pathways.

Experimental Workflow for this compound Stability Assessment

EOC317_Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock spike_media Spike Cell Culture Media with this compound prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate at 37°C, 5% CO₂ spike_media->incubate store_samples Store Samples at -80°C t0_sample->store_samples collect_samples Collect Samples at Multiple Time Points incubate->collect_samples collect_samples->store_samples analyze Analyze this compound Concentration (LC-MS/MS or HPLC) store_samples->analyze data_analysis Calculate % Remaining and Determine Half-Life analyze->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound stability.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for determining the stability of this compound in cell culture media. Adherence to these guidelines will ensure the generation of high-quality, reliable data, which is fundamental for the accurate interpretation of in vitro studies involving this promising anti-cancer agent. It is recommended that researchers perform these stability assessments in their specific cell culture systems to account for any unique media formulations or experimental conditions.

References

Troubleshooting & Optimization

EOC317 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered when working with EOC317.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1]

Q2: I'm seeing precipitation when trying to dissolve this compound in DMSO. What should I do?

A2: If you observe precipitation, sonication is recommended to aid dissolution.[1][2] Gently warming the solution may also help, but be cautious of potential degradation. It is also noted that solutions can be unstable, so preparing them fresh is advised.[3]

Q3: My experiment requires a solvent other than DMSO. What are my options for in vivo studies?

A3: For in vivo formulations, two protocols have been shown to achieve a clear solution of at least 2.5 mg/mL:

  • A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • A mixture of 10% DMSO and 90% Corn Oil.[2]

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years.[1] Once in solvent, the stock solution should be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Solubility Data

Solvent/FormulationConcentrationObservations
DMSO55 mg/mL (92.98 mM)Sonication is recommended to aid dissolution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.23 mM)Results in a clear solution.[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.23 mM)Results in a clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

Procedure:

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).

  • Vortex the solution to mix.

  • If precipitation is observed, place the tube in a sonicator water bath and sonicate for 5-10 minutes, or until the solute is fully dissolved.

  • Aliquot the stock solution into single-use tubes and store at -80°C.

Protocol 2: Preparation of this compound for In Vivo Administration (Aqueous-Based)

Materials:

  • This compound DMSO stock solution

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure: To prepare 1 mL of formulation:

  • Begin with 100 µL of a pre-dissolved this compound stock solution in DMSO.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of Saline to bring the total volume to 1 mL and mix thoroughly. The resulting solution should be clear.[2]

Protocol 3: Preparation of this compound for In Vivo Administration (Oil-Based)

Materials:

  • This compound DMSO stock solution

  • Corn Oil

Procedure: To prepare 1 mL of formulation:

  • Begin with 100 µL of a pre-dissolved this compound stock solution in DMSO.

  • Add 900 µL of Corn Oil to the DMSO solution.

  • Vortex or mix thoroughly until a clear, homogeneous solution is achieved.[2]

Visual Guides

EOC317_Troubleshooting_Workflow start Start: Dissolving this compound solvent Choose Solvent start->solvent dmso Use DMSO for Stock Solution solvent->dmso In vitro invivo Prepare In Vivo Formulation solvent->invivo In vivo precip Precipitation Observed? dmso->precip invivo->precip sonicate Apply Sonication and/or Gentle Warming precip->sonicate Yes clear Clear Solution Achieved precip->clear No sonicate->clear unstable Note: Solutions can be unstable. Prepare fresh. clear->unstable

Caption: Troubleshooting workflow for dissolving this compound.

EOC317_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Cellular Processes This compound This compound FGFR1 FGFR1 This compound->FGFR1 VEGFR2 VEGFR2 This compound->VEGFR2 Tie2 Tie-2 This compound->Tie2 RSK_p70S6K RSK / p70S6K This compound->RSK_p70S6K CellGrowth Tumor Cell Growth FGFR1->CellGrowth Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2->Angiogenesis Apoptosis Apoptosis RSK_p70S6K->Apoptosis inhibition leads to

Caption: Simplified signaling pathway showing this compound's multi-target inhibition.

References

EOC317 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for minimizing the off-target effects of EOC317 (also known as ACTB-1003) in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure data integrity and proper interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally available, multi-mode small molecule kinase inhibitor.[1] Its primary mechanism involves the inhibition of several receptor tyrosine kinases that are crucial for tumor growth and angiogenesis.[1] Specifically, it potently inhibits Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2.[2][3] By blocking the activity of these kinases, this compound can disrupt downstream signaling pathways involved in cell proliferation, survival, and the formation of new blood vessels that supply tumors.[1][2]

Q2: What are the known on-target and potential off-target activities of this compound?

This compound is designed as a multi-targeted agent. Its intended "on-targets" include FGFR1, VEGFR2, and Tie-2, which are involved in angiogenesis and cancer cell signaling.[2][3] However, like many kinase inhibitors, it can interact with other kinases, leading to potential off-target effects. Published data indicates that this compound also inhibits RSK (Ribosomal S6 Kinase) and p70S6K (p70S6 Kinase), and may also affect the PI3K (Phosphatidylinositol 3-kinase) pathway.[1][2][4] These off-target activities could contribute to the observed phenotype or lead to unexpected cellular responses.

Below is a summary of the reported inhibitory activities of this compound.

Target FamilySpecific KinaseIC50 (nM)Target Type
Primary Angiogenesis Targets VEGFR22On-Target
Tie-24On-Target
Primary Cancer Mutation Target FGFR16On-Target
Potential Off-Targets RSK5Off-Target
p70S6K32Off-Target
PI3KNot SpecifiedOff-Target
Q3: How can I confirm that the observed cellular phenotype is due to the inhibition of this compound's intended targets?

To ensure that the experimental results are a direct consequence of inhibiting FGFR1, VEGFR2, or Tie-2, a multi-faceted validation approach is recommended. This involves a combination of genetic and pharmacological methods to dissect on-target from off-target effects.

A recommended workflow for validating the on-target effects of this compound is outlined below.

cluster_0 Experimental Observation cluster_1 Validation Strategies cluster_2 Interpretation phenotype Phenotype observed with this compound Treatment knockdown Genetic Knockdown/Knockout (e.g., CRISPR/siRNA) of Primary Targets phenotype->knockdown rescue Rescue Experiment (e.g., express a resistant mutant of the target) phenotype->rescue orthogonal Orthogonal Inhibitor (Use a structurally different inhibitor for the same target) phenotype->orthogonal dose Dose-Response Analysis (Correlate phenotype with IC50 values) phenotype->dose on_target Phenotype is On-Target knockdown->on_target Phenotype recapitulated off_target Phenotype is Off-Target knockdown->off_target Phenotype persists rescue->on_target Phenotype reversed rescue->off_target Phenotype not reversed orthogonal->on_target Phenotype recapitulated orthogonal->off_target Phenotype not recapitulated dose->on_target Correlation observed dose->off_target No correlation

Caption: Workflow for validating on-target effects of this compound.

Troubleshooting Guides

Problem: I am observing significant cell toxicity at concentrations expected to be selective for the primary targets.

Possible Cause: This could be due to the engagement of one or more off-targets that are critical for cell survival, or it could be an amplified on-target effect in a particularly sensitive cell line.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Titrate this compound over a wide range of concentrations to determine the precise concentration at which toxicity occurs. Compare this with the IC50 values for the on- and off-targets.

  • Use a Control Compound: If available, use a structurally similar but inactive analogue of this compound as a negative control. This will help determine if the toxicity is related to the chemical scaffold itself.

  • Assess Apoptosis Markers: Use assays such as Annexin V staining or caspase activity assays to determine if the observed toxicity is due to programmed cell death.

  • Rescue with Downstream Effectors: If you suspect the toxicity is due to an on-target effect (e.g., potent inhibition of a survival pathway), try to "rescue" the cells by providing key downstream signaling molecules.

  • Profile Off-Target Expression: Analyze the expression levels of known off-targets (RSK, p70S6K, PI3K pathway components) in your cell line. High expression of a critical off-target could explain the heightened sensitivity.

start Unexpected Cell Toxicity Observed with this compound dose_response Perform Dose-Response and Compare to IC50s start->dose_response decision1 Toxicity Correlates with On-Target IC50? dose_response->decision1 control_compound Use Structurally Similar Inactive Control decision2 Inactive Control Causes Toxicity? control_compound->decision2 apoptosis_markers Assess Apoptosis Markers (e.g., Caspase-3) decision3 Apoptosis Markers Positive? apoptosis_markers->decision3 off_target_profile Profile Expression of Known Off-Targets conclusion4 Toxicity may be due to Non-Apoptotic Pathway off_target_profile->conclusion4 decision1->control_compound No conclusion1 Likely On-Target Effect decision1->conclusion1 Yes decision2->apoptosis_markers No conclusion2 Likely Off-Target Effect or Scaffold Toxicity decision2->conclusion2 Yes decision3->off_target_profile No conclusion3 Toxicity is due to Apoptosis Induction decision3->conclusion3 Yes

Caption: Troubleshooting logic for unexpected this compound-induced toxicity.

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound is binding to its intended target (e.g., FGFR1 or VEGFR2) in intact cells. This assay measures the change in thermal stability of a protein upon ligand binding.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Cell Lysis and Heating:

    • Harvest the cells and wash them with PBS.

    • Resuspend the cell pellet in a lysis buffer (without proteases initially) and lyse the cells through freeze-thaw cycles.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Separation of Soluble and Precipitated Proteins:

    • After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis:

    • Analyze the amount of the target protein (e.g., FGFR1) remaining in the supernatant at each temperature point using Western blotting or another protein quantification method like ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle-treated and this compound-treated samples.

    • A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that the drug has bound to and stabilized the target protein, confirming engagement.

start Start: Cell Culture treat Treat cells with this compound or Vehicle Control start->treat harvest Harvest and Lyse Cells treat->harvest heat Heat Lysate Aliquots at a Range of Temperatures harvest->heat centrifuge Centrifuge to Pellet Aggregated Proteins heat->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant analyze Analyze Target Protein Levels (e.g., Western Blot) supernatant->analyze plot Plot Melting Curves and Compare Vehicle vs. This compound analyze->plot end End: Target Engagement Confirmed plot->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

EOC317 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the EOC317 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results with the multi-kinase inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Understanding this compound

This compound is a potent, orally available, multi-mode kinase inhibitor. Its primary mechanism of action involves the inhibition of several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Table 1: this compound Target Kinases and IC50 Values

Target KinaseIC50 (nM)Primary Pathway
FGFR16Fibroblast Growth Factor Signaling
VEGFR22Vascular Endothelial Growth Factor Signaling
Tie-24Angiopoietin Signaling
PI3K-[1]PI3K/AKT/mTOR Signaling
RSK5MAPK/ERK Signaling
p70S6K32PI3K/AKT/mTOR Signaling

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.[2]

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways targeted by this compound. Understanding these pathways is crucial for interpreting both expected and unexpected experimental outcomes.

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus FGFR1 FGFR1 PI3K PI3K FGFR1->PI3K RAS RAS FGFR1->RAS PLCg PLCγ FGFR1->PLCg VEGFR2 VEGFR2 VEGFR2->PI3K VEGFR2->PLCg Tie2 Tie-2 RTKs Other RTKs RTKs->PI3K RTKs->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival p70S6K p70S6K mTOR->p70S6K mTOR->Survival Proliferation Proliferation p70S6K->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK ERK->Proliferation RSK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis This compound This compound This compound->FGFR1 Inhibits This compound->VEGFR2 Inhibits This compound->Tie2 Inhibits This compound->PI3K Inhibits This compound->p70S6K Inhibits This compound->RSK Inhibits

Caption: Overview of signaling pathways targeted by this compound.

Troubleshooting Guide

This guide is structured in a question-and-answer format to address specific unexpected results you may encounter during your experiments with this compound.

Section 1: Cell Viability Assays

Question 1: I am not observing any effect of this compound on the viability of my cancer cell line, even at high concentrations. What could be the reason?

Possible Causes and Troubleshooting Steps:

Table 2: Troubleshooting Lack of this compound Effect in Cell Viability Assays

Possible CauseTroubleshooting Step
Cell Line Insensitivity 1. Confirm Target Expression: Verify the expression of this compound targets (FGFR1, VEGFR2, etc.) in your cell line via Western Blot or qPCR. Cell lines lacking these targets will likely be insensitive. 2. Check for Activating Mutations: The efficacy of this compound can be dependent on the presence of activating mutations in its target pathways. Sequence key oncogenes (e.g., FGFR, PIK3CA) in your cell line. 3. Consult Literature: Review publications to see if your cell line has been previously reported as sensitive or resistant to similar multi-kinase inhibitors.
Compound Inactivity 1. Check Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution (e.g., DMSO). Visually inspect for precipitation. Gentle warming or sonication may aid dissolution.[3] 2. Verify Stock Concentration: Use a spectrophotometer to confirm the concentration of your this compound stock solution. 3. Test a Positive Control: Use a cell line known to be sensitive to this compound or a similar inhibitor to confirm the activity of your compound.
Assay-Specific Issues 1. Optimize Seeding Density: Ensure your cells are in the logarithmic growth phase during the experiment. Both too high and too low seeding densities can affect results. 2. Incubation Time: The effect of this compound on cell viability may be time-dependent. Consider extending the incubation period (e.g., 48, 72, or 96 hours). 3. Assay Interference: Some viability assays (e.g., MTT) can be affected by the chemical properties of the compound. Consider using an alternative assay (e.g., CellTiter-Glo, trypan blue exclusion).
Compensatory Signaling Cells may activate alternative survival pathways to bypass the effects of this compound. Consider co-treatment with an inhibitor of a potential escape pathway (e.g., an EGFR or MET inhibitor).[4]

Experimental Workflow for Troubleshooting Cell Viability Assays

cell_viability_troubleshooting start Unexpected Result: No effect on cell viability check_compound Step 1: Verify Compound Activity start->check_compound positive_control Test on known sensitive cell line check_compound->positive_control solubility Confirm solubility and concentration check_compound->solubility check_cell_line Step 2: Characterize Cell Line target_expression Western Blot/qPCR for target expression check_cell_line->target_expression mutation_status Check mutation status of key oncogenes check_cell_line->mutation_status check_assay Step 3: Optimize Assay Parameters seeding_density Optimize cell seeding density check_assay->seeding_density incubation_time Vary incubation time check_assay->incubation_time alternative_assay Try an alternative viability assay check_assay->alternative_assay consider_resistance Step 4: Investigate Resistance compensatory_pathways Investigate compensatory signaling consider_resistance->compensatory_pathways positive_control->check_cell_line solubility->check_cell_line target_expression->check_assay mutation_status->check_assay seeding_density->consider_resistance incubation_time->consider_resistance alternative_assay->consider_resistance end Resolution compensatory_pathways->end

Caption: Troubleshooting workflow for unexpected cell viability results.

Section 2: Western Blot Analysis of Downstream Signaling

Question 2: I am treating my cells with this compound, but I don't see a decrease in the phosphorylation of downstream targets like p-AKT or p-ERK in my Western Blots.

Possible Causes and Troubleshooting Steps:

Table 3: Troubleshooting Lack of Downstream Signaling Inhibition in Western Blots

Possible CauseTroubleshooting Step
Suboptimal Treatment Conditions 1. Dose and Time Course: Perform a dose-response and time-course experiment. Inhibition of phosphorylation can be rapid and transient. Collect lysates at early time points (e.g., 15, 30, 60 minutes) and at a range of this compound concentrations. 2. Serum Starvation: If your cells are grown in high-serum conditions, the signaling pathways may be strongly activated, masking the inhibitory effect of this compound. Try serum-starving the cells for 4-24 hours before treatment.
Western Blotting Technique 1. Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. 2. Antibody Validation: Ensure your primary antibodies for the phosphorylated proteins are specific and validated for Western Blotting. Use a positive control lysate (e.g., from cells treated with a known activator of the pathway) to confirm antibody performance. 3. Loading Controls: Use appropriate loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. Also, probe for the total, non-phosphorylated form of your protein of interest to confirm that the lack of a phospho-signal is not due to a decrease in total protein.
Cellular Resistance 1. Compensatory Feedback Loops: Inhibition of one pathway can sometimes lead to the activation of another. For example, inhibiting the PI3K/AKT pathway can sometimes lead to feedback activation of the MAPK/ERK pathway.[4] Consider probing for other signaling pathways that might be activated. 2. Acquired Resistance: If you are working with a cell line that has been chronically exposed to this compound, it may have developed resistance through mutations in the target kinases or upregulation of bypass pathways.[5]

Experimental Workflow for Troubleshooting Western Blot Results

western_blot_troubleshooting start Unexpected Result: No change in p-AKT/p-ERK check_treatment Step 1: Optimize Treatment start->check_treatment dose_time Perform dose-response and time-course check_treatment->dose_time serum_starve Serum-starve cells before treatment check_treatment->serum_starve check_wb_technique Step 2: Verify Western Blot lysis_buffer Use fresh lysis buffer with inhibitors check_wb_technique->lysis_buffer antibody_validation Validate phospho-antibodies check_wb_technique->antibody_validation loading_controls Use appropriate loading controls check_wb_technique->loading_controls investigate_resistance Step 3: Consider Resistance feedback_loops Probe for compensatory pathway activation investigate_resistance->feedback_loops acquired_resistance Consider acquired resistance mechanisms investigate_resistance->acquired_resistance dose_time->check_wb_technique serum_starve->check_wb_technique lysis_buffer->investigate_resistance antibody_validation->investigate_resistance loading_controls->investigate_resistance end Resolution feedback_loops->end acquired_resistance->end

Caption: Troubleshooting workflow for unexpected Western Blot results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound?

A1: this compound is typically dissolved in DMSO to make a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q2: Can this compound be used in in vivo studies?

A2: Yes, this compound is an orally available inhibitor and has been used in xenograft models. For in vivo studies, it is often formulated in a vehicle such as 0.5% methylcellulose (B11928114) in water.

Q3: Are there known off-target effects of this compound?

A3: As a multi-kinase inhibitor, this compound has the potential for off-target effects. It is always advisable to use multiple approaches to validate your findings. This can include using a structurally unrelated inhibitor with a similar target profile or using genetic approaches (e.g., siRNA, CRISPR) to confirm that the observed phenotype is on-target.

Q4: My cells initially respond to this compound, but then they develop resistance. What are the likely mechanisms?

A4: Acquired resistance to multi-kinase inhibitors like this compound is a common phenomenon. Potential mechanisms include:

  • Secondary mutations in the target kinases that prevent drug binding.

  • Amplification of the target oncogene.

  • Activation of bypass signaling pathways that provide alternative routes for cell survival and proliferation.[6] For example, upregulation of EGFR or MET signaling can confer resistance to FGFR inhibitors.

  • Increased drug efflux through the upregulation of ABC transporters.

Logical Relationship of Resistance Mechanisms

resistance_mechanisms start Initial Response to this compound prolonged_treatment Prolonged this compound Treatment start->prolonged_treatment resistance Acquired Resistance prolonged_treatment->resistance secondary_mutation Secondary Target Mutations resistance->secondary_mutation gene_amplification Target Gene Amplification resistance->gene_amplification bypass_pathways Activation of Bypass Pathways resistance->bypass_pathways drug_efflux Increased Drug Efflux resistance->drug_efflux

Caption: Common mechanisms of acquired resistance to this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-AKT (Ser473)
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations and for different durations.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control like β-actin.

References

Technical Support Center: EOC317 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EOC317. The content is designed to address specific issues that may be encountered during in vitro and in vivo experiments related to acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, multi-mode kinase inhibitor.[1] It primarily targets and inhibits the activity of several key kinases involved in cancer cell proliferation, survival, and angiogenesis. These include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Tie-2, and Phosphatidylinositol 3-kinase (PI3K).[1][2] By inhibiting these pathways, this compound can induce apoptosis in cancer cells where these kinases are overexpressed or hyperactivated.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

Acquired resistance to multi-targeted kinase inhibitors like this compound is a complex phenomenon that can arise from various molecular alterations.[3][4] Based on its targets, the most likely mechanisms include:

  • On-Target Resistance:

    • Secondary (Gatekeeper) Mutations: The emergence of mutations in the kinase domains of FGFR or VEGFR can prevent this compound from binding effectively.[5][6][7] A common example is a mutation in the "gatekeeper" residue of the ATP-binding pocket.[5][8][9]

    • Target Gene Amplification: Increased copy number of the genes encoding FGFR, VEGFR, or components of the PI3K pathway can lead to higher protein expression, effectively outcomputing the inhibitor.[5]

  • Off-Target Resistance (Bypass Signaling):

    • Activation of Alternative Receptor Tyrosine Kinases (RTKs): Cancer cells can activate other signaling pathways to compensate for the inhibition of FGFR and VEGFR.[10][11][12] This can involve the upregulation or amplification of RTKs such as MET, EGFR, or HER2.[11][13]

    • Activation of Downstream Signaling Pathways: Mutations or alterations in components downstream of the targeted kinases, such as in the RAS-MAPK or PI3K/AKT/mTOR pathways, can lead to constitutive activation, rendering the inhibition of upstream targets ineffective.[10]

Q3: How can I experimentally confirm the mechanism of resistance in my this compound-resistant cell line?

To elucidate the resistance mechanism, a multi-pronged approach is recommended:

  • Sequence Analysis: Perform DNA sequencing of the kinase domains of FGFR1, FGFR2, FGFR3, and VEGFR2 in your resistant cell line to identify potential gatekeeper mutations.

  • Gene Copy Number Analysis: Use techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the amplification of target genes.

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of a broad range of RTKs to identify potential bypass signaling pathways.

  • Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins such as AKT, ERK, and S6 ribosomal protein to determine if these pathways are reactivated in the presence of this compound.

Troubleshooting Guides

Problem 1: Decreased Potency of this compound in Cell-Based Assays

You observe a significant increase in the IC50 value of this compound in your cancer cell line after continuous culture with the drug.

Possible Cause Suggested Solution
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve with a fresh, early-passage aliquot of the parental cell line alongside the resistant line to confirm the shift in IC50. 2. Investigate Mechanism: Follow the steps outlined in FAQ Q3 to identify the resistance mechanism.
Compound Degradation 1. Check Compound Integrity: Prepare a fresh stock solution of this compound. 2. Proper Storage: Ensure the compound is stored as recommended (e.g., at -20°C or -80°C in an appropriate solvent).
Cell Line Integrity 1. Cell Line Authentication: Perform STR profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test for mycoplasma contamination.[14]

Hypothetical IC50 Shift Data in a Resistant Cell Line

Cell LineTreatment DurationThis compound IC50 (nM)Fold Resistance
Parental Cancer Cell LineN/A101
This compound-Resistant Subclone6 months50050
Problem 2: Inconsistent or No Inhibition of Downstream Signaling Pathways

You are not observing the expected decrease in phosphorylation of downstream targets (e.g., p-AKT, p-ERK) via Western blot after this compound treatment in your resistant cells.

Possible Cause Suggested Solution
Bypass Signaling Activation 1. Phospho-RTK Array: Use a phospho-RTK array to identify which alternative RTKs are activated in the resistant cells. 2. Combination Treatment: Treat the resistant cells with this compound in combination with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor if MET is activated). A synergistic effect would support this mechanism.
Downstream Mutations 1. Sequence Downstream Genes: Sequence key downstream genes like KRAS, NRAS, BRAF, and PIK3CA for activating mutations.
Technical Issues with Western Blot 1. Optimize Protocol: Ensure the use of phosphatase and protease inhibitors during lysate preparation.[14] 2. Antibody Validation: Validate the specificity of your phospho-antibodies.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line
  • Initial Seeding: Plate the parental cancer cell line at a low density.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium over several months.

  • Isolation of Resistant Clones: When the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 10-50 times the original IC50), isolate single-cell clones.

  • Characterization: Expand the resistant clones and confirm their resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.

Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
  • Cell Lysis: Grow parental and this compound-resistant cells to 70-80% confluency. Treat with this compound or vehicle control for a specified time, then lyse the cells using the lysis buffer provided with the array kit.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Array Incubation: Incubate the array membranes with equal amounts of protein from each lysate overnight.

  • Detection: Wash the membranes and incubate with the detection antibody cocktail, followed by a streptavidin-HRP conjugate.

  • Imaging: Add the chemiluminescent reagent and capture the signal using a chemiluminescence imaging system.

  • Analysis: Compare the signal intensity of the phosphorylated RTKs between the parental and resistant cell lines to identify upregulated pathways.

Visualizations

EOC317_Mechanism_of_Action cluster_receptors Receptor Tyrosine Kinases cluster_pi3k PI3K Pathway cluster_outcomes Cellular Outcomes This compound This compound FGFR FGFR This compound->FGFR VEGFR VEGFR This compound->VEGFR Tie2 Tie-2 This compound->Tie2 PI3K PI3K This compound->PI3K FGFR->PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Tie2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival EOC317_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound FGFR FGFR This compound->FGFR Inhibition Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) FGFR->Downstream_Signaling Cell_Survival Cell Survival & Proliferation Downstream_Signaling->Cell_Survival Gatekeeper_Mutation FGFR Gatekeeper Mutation Gatekeeper_Mutation->FGFR Prevents This compound binding Bypass_Signaling Bypass Signaling (e.g., MET, EGFR activation) Bypass_Signaling->Downstream_Signaling Reactivation Experimental_Workflow_Resistance Start Parental Cell Line Sensitive to this compound Dose_Escalation Chronic this compound Treatment (Dose Escalation) Start->Dose_Escalation Resistant_Cells This compound-Resistant Cell Line Dose_Escalation->Resistant_Cells Hypothesis_Testing Hypothesis Testing Resistant_Cells->Hypothesis_Testing Sequencing Sequence Target Genes (FGFR, VEGFR) Hypothesis_Testing->Sequencing On-Target? RTK_Array Phospho-RTK Array Hypothesis_Testing->RTK_Array Bypass Signaling? Western_Blot Western Blot for Downstream Pathways Hypothesis_Testing->Western_Blot Downstream Activation? Mechanism_Identified Resistance Mechanism Identified Sequencing->Mechanism_Identified RTK_Array->Mechanism_Identified Western_Blot->Mechanism_Identified

References

Technical Support Center: Optimizing EOC317 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of EOC317 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (also known as ACTB-1003) is an orally available, multi-targeted kinase inhibitor.[1] Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2.[1] Additionally, it has been shown to likely induce apoptosis by targeting Ribosomal S6 Kinase (RSK) and p70S6K.[1]

Q2: What are the reported IC50 values for this compound against its primary targets?

A2: The half-maximal inhibitory concentrations (IC50) for this compound against its key targets in cell-free assays are summarized below. These values are crucial for determining an appropriate starting concentration range for your in vitro experiments.

TargetIC50 Value (nM)
FGFR16
VEGFR22
Tie-24
RSK5
p70S6K32
Data sourced from TargetMol.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO at a concentration of 55 mg/mL (92.98 mM). It is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. For cell-based experiments, it is advisable to make the stock solution at least 1000 times more concentrated than the final working concentration to minimize the final DMSO concentration in your cell culture media (typically ≤ 0.1%).[1] Store the DMSO stock solution at -20°C or -80°C for long-term stability.

Q4: What is a good starting concentration range for this compound in cell-based assays?

A4: Based on the provided IC50 values, a good starting point for most cell-based assays, such as cell viability or proliferation assays, would be a broad concentration range that brackets the IC50 values of the primary targets. A suggested starting range is from 1 nM to 10 µM. This allows for the determination of a dose-response curve and the IC50 value in your specific cell line. For initial screening, a logarithmic serial dilution is recommended (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

Q5: Which cell lines are known to be sensitive to this compound?

A5: this compound has been shown to inhibit tumor growth in a dose-dependent manner in cell lines with FGFR genetic alterations.[1] Examples include OPM2, a human multiple myeloma cell line, and the murine leukemia cell line Ba/F3-TEL-FGFR1.[1] The sensitivity of other cell lines will depend on the expression and activation status of this compound's targets (FGFRs, VEGFR2, Tie-2, etc.).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: No or low inhibitory effect observed in a cell-based assay.

Possible Cause Troubleshooting Step
Incorrect Concentration Range The effective concentration in a cellular context can be higher than the biochemical IC50. Expand your concentration range (e.g., up to 50 or 100 µM).
Low Target Expression/Activation Confirm the expression and phosphorylation status of the target kinases (FGFR1, VEGFR2, Tie-2) in your cell line using Western blotting or other methods.
Compound Instability or Precipitation Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is not causing solubility issues or cytotoxicity.
Cell Seeding Density Optimize cell seeding density for your specific assay duration. High cell density can sometimes mask the inhibitory effects of a compound.
Assay Duration The effect of the inhibitor may be time-dependent. Consider extending the incubation time (e.g., 48 or 72 hours) to observe a significant effect on cell viability or proliferation.

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inaccurate Pipetting Use calibrated pipettes and ensure proper mixing of the compound in the media before adding to the cells.
Uneven Cell Seeding Ensure a homogenous cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media.
Compound Precipitation at High Concentrations Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, consider lowering the highest concentration or using a different solvent if compatible.

Issue 3: Observed cytotoxicity at very low concentrations.

Possible Cause Troubleshooting Step
Off-target Effects While this compound has defined primary targets, off-target effects at high concentrations can lead to non-specific cytotoxicity. It is important to perform dose-response experiments to distinguish between specific inhibition and general toxicity.
Solvent (DMSO) Toxicity Ensure the final DMSO concentration in your culture media is non-toxic to your cells (typically below 0.5%, with 0.1% being ideal). Run a vehicle control (media with the same concentration of DMSO as your highest this compound concentration) to assess solvent toxicity.
Cell Line Sensitivity Some cell lines may be exquisitely sensitive to the inhibition of one or more of this compound's targets.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability and proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for Phospho-Kinase Analysis

Objective: To assess the effect of this compound on the phosphorylation status of its target kinases.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-VEGFR2, anti-total-VEGFR2, etc.)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Normalize the phospho-protein signal to the total protein signal.

Visualizations

EOC317_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PLCg PLCγ FGFR1->PLCg PI3K PI3K FGFR1->PI3K VEGFR2 VEGFR2 VEGFR2->PLCg VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2 Tie-2 Tie2->PI3K Tie2->Angiogenesis RAS RAS PLCg->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Proliferation Proliferation ERK->Proliferation RSK->Proliferation p70S6K p70S6K p70S6K->Proliferation mTOR->p70S6K This compound This compound This compound->FGFR1 Inhibits This compound->VEGFR2 Inhibits This compound->Tie2 Inhibits This compound->RSK Inhibits This compound->p70S6K Inhibits

Caption: Simplified signaling pathway of this compound's primary targets and its inhibitory action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock (10 mM in DMSO) C Prepare Serial Dilutions (e.g., 1 nM - 10 µM) A->C B Cell Seeding (e.g., 96-well plate) D Treat Cells with this compound B->D C->D E Incubate for 24, 48, or 72h D->E F Perform Assay (e.g., MTT, Apoptosis, Western Blot) E->F G Data Analysis (e.g., IC50 determination) F->G

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic Start No/Low Inhibitory Effect Observed Check_Conc Is the concentration range appropriate? Start->Check_Conc Check_Target Is the target expressed and active? Check_Conc->Check_Target Yes Expand_Conc Expand concentration range Check_Conc->Expand_Conc No Check_Compound Is the compound stable and soluble? Check_Target->Check_Compound Yes Validate_Target Validate target expression/activity (e.g., Western Blot) Check_Target->Validate_Target No Check_Assay Are assay conditions optimal? Check_Compound->Check_Assay Yes Fresh_Dilutions Prepare fresh dilutions; check for precipitation Check_Compound->Fresh_Dilutions No Optimize_Assay Optimize cell density and incubation time Check_Assay->Optimize_Assay No Success Problem Resolved Check_Assay->Success Yes Expand_Conc->Success Validate_Target->Success Fresh_Dilutions->Success Optimize_Assay->Success

Caption: A logical troubleshooting workflow for addressing a lack of inhibitory effect.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hyperphosphatemia associated with the use of EOC317, a multi-modal kinase inhibitor targeting FGFR1, VEGFR2, and Tie-2, in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hyperphosphatemia?

A1: this compound is an orally available small-molecule kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis, including Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Tie-2.[1][2][3] The development of hyperphosphatemia, or elevated serum phosphate (B84403) levels, is a known on-target effect of FGFR inhibition.[4][5]

This compound's inhibition of FGFR1 disrupts the normal function of Fibroblast Growth Factor 23 (FGF23), a key hormone in phosphate homeostasis.[6][7] Under normal physiological conditions, FGF23 acts on the kidneys to promote phosphate excretion. By blocking the FGFR1 signaling pathway that FGF23 relies on, this compound leads to increased reabsorption of phosphate in the renal tubules, resulting in elevated levels of phosphate in the blood.[4][6]

Q2: What are the potential consequences of unmanaged hyperphosphatemia in my animal model?

A2: Prolonged and severe hyperphosphatemia in animal models can lead to a number of adverse effects that can impact the welfare of the animals and the integrity of the experimental data. A primary concern is the development of soft tissue and vascular calcification.[6] This occurs when excess phosphate binds with calcium in the blood, forming calcium-phosphate deposits that can accumulate in various tissues, including the vasculature, kidneys, and stomach.[1][6] This can lead to organ damage and cardiovascular dysfunction. In preclinical studies with pan-FGFR inhibitors in rats, multifocal, multiorgan soft tissue mineralization has been observed.[1][6]

Q3: How soon after starting this compound treatment should I expect to see an increase in serum phosphate levels in my animals?

A3: An increase in serum phosphate can be observed relatively quickly after the initiation of treatment with a pan-FGFR inhibitor. In studies with rats, a significant increase in serum phosphorus has been noted as early as two days after the start of daily oral dosing.[1] It is therefore crucial to establish a baseline serum phosphate level before commencing treatment and to monitor these levels frequently, especially during the initial phase of the experiment.

Q4: Is the development of hyperphosphatemia an indicator of this compound's target engagement?

A4: Yes, the elevation of serum phosphate is considered a pharmacodynamic biomarker of FGFR inhibition.[4] It indicates that this compound is effectively engaging its target, the FGFR signaling pathway. Therefore, monitoring phosphate levels can serve as a surrogate for confirming the biological activity of the compound in vivo.

Troubleshooting Guide

Issue 1: Rapid and Severe Increase in Serum Phosphate Levels

Potential Cause: High sensitivity of the animal model to FGFR inhibition, or the initial dose of this compound is too high.

Suggested Solution:

  • Dose Adjustment: If ethically permissible within your study protocol, consider a dose reduction of this compound.

  • Initiate a Low-Phosphate Diet: Prophylactically switch the animals to a commercially available low-phosphate rodent chow. Standard rodent diets can have varying levels of phosphate, so it is important to use a formulation with a consistent and reduced phosphate content. Diets with as low as 0.1% phosphorus have been used in rat studies.[8]

  • Administer Phosphate Binders: If dietary modification is insufficient, the administration of phosphate binders may be necessary.

Issue 2: Difficulty in Choosing and Dosing a Phosphate Binder

Potential Cause: Lack of established protocols for using phosphate binders in the context of drug-induced hyperphosphatemia in oncology models.

Suggested Solution:

  • Choice of Binder:

    • Sevelamer: A non-calcium, non-metal-based binder. In a study involving children with tumor lysis syndrome-related hyperphosphatemia, a dose of 50 mg/kg/day was used.[9] For preclinical studies, this can be a starting point for dose-range finding experiments.

    • Lanthanum Carbonate: A calcium-free phosphate binder. Human clinical studies have used daily doses ranging from 375 mg to 3000 mg, divided with meals.[10] Direct translation to rodent doses requires allometric scaling and empirical testing.

  • Administration: Phosphate binders should be administered with food to effectively bind dietary phosphate. This can be achieved by mixing the binder with a palatable food substance or incorporating it directly into the chow. For oral gavage, ensure the binder is properly suspended in a suitable vehicle.

Issue 3: Observing Signs of Animal Distress or Morbidity

Potential Cause: Development of complications from severe hyperphosphatemia, such as extensive soft tissue calcification leading to organ dysfunction. In a study with a pan-FGFR inhibitor, high doses led to moribundity in mice.[1]

Suggested Solution:

  • Euthanasia and Necropsy: If animals reach a humane endpoint, perform a thorough necropsy to assess for signs of soft tissue calcification.

  • Histopathological Analysis: Collect tissues, particularly the kidneys, aorta, and stomach, for histological analysis to confirm and quantify the extent of calcification.[6][11]

  • Serum Chemistry: At the terminal endpoint, collect blood to analyze not only phosphate but also calcium and markers of kidney function (e.g., BUN, creatinine).

Issue 4: Variability in Serum Phosphate Levels Between Animals in the Same Treatment Group

Potential Cause: Inconsistent food intake, variability in drug absorption, or differences in individual animal physiology.

Suggested Solution:

  • Monitor Food Intake: Quantify daily food consumption to ensure that all animals are consuming similar amounts of diet and, consequently, phosphate.

  • Standardize Administration: Ensure consistent timing and technique for this compound and any phosphate binder administration.

  • Increase Sample Size: A larger cohort of animals may be necessary to account for biological variability and to achieve statistically significant results.

Experimental Protocols

Protocol 1: Serum Phosphate Monitoring in Mice
  • Baseline Collection: Prior to the first dose of this compound, collect a baseline blood sample from each mouse.

  • Blood Collection Technique: Use a consistent method for blood collection, such as submandibular or saphenous vein puncture, to minimize stress and potential for hemolysis.

  • Frequency of Monitoring: Collect blood samples 2-3 times per week for the first two weeks of treatment, and then weekly thereafter.

  • Sample Processing:

    • Collect blood in serum separator tubes.

    • Allow the blood to clot at room temperature for 15-30 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully collect the serum supernatant.

  • Phosphate Measurement: Use a commercially available colorimetric phosphate assay kit, following the manufacturer's instructions.

Protocol 2: Assessment of Soft Tissue Calcification via Micro-Computed Tomography (Micro-CT)
  • Sample Preparation: At the end of the study, euthanize the animals and perfuse with saline followed by 10% neutral buffered formalin.

  • Tissue Excision: Carefully dissect the aorta and other tissues of interest.

  • Contrast Enhancement (Optional): For better visualization of soft tissues, samples can be immersed in a contrast agent like iopamidol, followed by immersion in corn oil for scanning.[2][3]

  • Micro-CT Scanning:

    • Scan the tissues using a high-resolution micro-CT system.

    • Use appropriate settings for voxel size and X-ray energy to distinguish between soft tissue and calcified deposits.

  • Image Analysis:

    • Reconstruct the 3D images.

    • Use thresholding to segment and quantify the volume of calcified tissue.[2]

Protocol 3: Histological Confirmation of Soft Tissue Calcification
  • Tissue Processing: Following fixation in 10% neutral buffered formalin, process the tissues for paraffin (B1166041) embedding.

  • Sectioning: Cut 4-5 µm thick sections of the tissues.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphological assessment.

    • Alizarin Red S or Von Kossa Staining: To specifically identify calcium deposits.

  • Microscopic Evaluation: Examine the stained sections under a light microscope to identify and characterize the location and extent of calcification.[12]

Data Presentation

Table 1: Example of Serum Phosphate Monitoring Data in Mice Treated with this compound

Treatment GroupBaseline (mg/dL)Day 3 (mg/dL)Day 7 (mg/dL)Day 14 (mg/dL)
Vehicle Control7.5 ± 0.57.6 ± 0.47.4 ± 0.67.5 ± 0.5
This compound (X mg/kg)7.6 ± 0.612.1 ± 1.214.5 ± 1.515.2 ± 1.8
This compound + Low-P Diet7.4 ± 0.59.8 ± 0.911.2 ± 1.111.8 ± 1.3
This compound + Sevelamer7.5 ± 0.78.5 ± 0.89.1 ± 0.99.5 ± 1.0
Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.

Table 2: Example of Soft Tissue Calcification Quantification

Treatment GroupAortic Calcified Volume (mm³)Renal Calcification Score (0-4)
Vehicle Control0.01 ± 0.0050.1 ± 0.1
This compound (X mg/kg)0.52 ± 0.152.8 ± 0.5
This compound + Low-P Diet0.25 ± 0.08#1.5 ± 0.4#
This compound + Sevelamer0.11 ± 0.04#0.8 ± 0.3#
Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound alone.

Visualizations

FGFR_Signaling_and_Hyperphosphatemia cluster_kidney Kidney Proximal Tubule cluster_bloodstream Bloodstream FGFR1 FGFR1 NaPi Sodium-Phosphate Co-transporter (NaPi) FGFR1->NaPi inhibits Phosphate_Reabsorption Phosphate Reabsorption NaPi->Phosphate_Reabsorption promotes Serum_Phosphate Serum Phosphate Phosphate_Reabsorption->Serum_Phosphate increases FGF23 FGF23 FGF23->FGFR1 activates Hyperphosphatemia Hyperphosphatemia This compound This compound This compound->FGFR1 inhibits

Caption: Mechanism of this compound-induced hyperphosphatemia via FGFR1 inhibition.

Experimental_Workflow cluster_treatment Treatment Phase (e.g., 28 days) cluster_analysis Endpoint Analysis start Start Experiment (e.g., Tumor Implantation) acclimation Acclimation & Baseline Measurements (Body Weight, Serum Phosphate) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization dosing Daily Dosing (Vehicle, this compound, etc.) randomization->dosing monitoring Regular Monitoring (Tumor Volume, Body Weight, Clinical Signs) dosing->monitoring phosphate_monitoring Serum Phosphate Monitoring (2-3x/week initially, then weekly) monitoring->phosphate_monitoring endpoint End of Study (Humane or Protocol-defined Endpoint) monitoring->endpoint intervention_decision Serum Phosphate > Threshold? phosphate_monitoring->intervention_decision intervention_decision->phosphate_monitoring No intervention Initiate Intervention (Low-Phosphate Diet / Phosphate Binders) intervention_decision->intervention Yes intervention->phosphate_monitoring necropsy Necropsy & Tissue Collection endpoint->necropsy serum_analysis Terminal Serum Analysis (Phosphate, Calcium, BUN) necropsy->serum_analysis micro_ct Micro-CT for Calcification necropsy->micro_ct histology Histology for Calcification necropsy->histology

Caption: In vivo experimental workflow for managing this compound-induced hyperphosphatemia.

References

variability in EOC317 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with EOC317. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, also known as ACTB-1003, is an oral kinase inhibitor. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2.[1][2] It also likely induces apoptosis by targeting Ribosomal S6 Kinase (RSK) and p70S6 Kinase (p70S6K).[1]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) values for this compound are:

  • FGFR1: 6 nM[1]

  • VEGFR2: 2 nM[1]

  • Tie-2: 4 nM[1]

  • RSK: 5 nM[1]

  • p70S6K: 32 nM[1]

Q3: How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent, it should be stored at -80°C for up to 1 year.[1]

Q4: What is the recommended solvent for this compound?

The recommended solvent for this compound is DMSO, with a solubility of 55 mg/mL (92.98 mM). Sonication may be required to fully dissolve the compound.[1]

Q5: In which cell lines has this compound shown activity?

This compound has demonstrated dose-dependent inhibition of tumor growth in cell lines with FGFR genetic alterations, such as the OPM2 human multiple myeloma cell line and the murine leukemia Ba/F3-TEL-FGFR1 cell line.[1]

Troubleshooting Guide for Experimental Variability

Variability in experimental outcomes can arise from multiple factors. This guide provides a systematic approach to identifying and mitigating common issues.

Issue Potential Cause Recommended Action
Inconsistent IC50 values Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can exhibit altered drug sensitivity.Ensure cells are healthy and within a consistent, low passage number range for all experiments. Regularly check for mycoplasma contamination.
Inaccurate Drug Concentration: Errors in serial dilutions or improper dissolution of this compound can lead to incorrect final concentrations.Prepare fresh serial dilutions for each experiment. Ensure complete dissolution of this compound in DMSO, using sonication if necessary, before preparing working solutions.[1]
Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will affect the final readout.Use a cell counter to ensure accurate and consistent cell seeding density across all wells and experiments.
High Well-to-Well Variability Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media and drug concentration.Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile water or media to minimize evaporation from adjacent wells.
Incomplete Compound Mixing: Failure to properly mix the compound in the media can result in a concentration gradient across the well.After adding this compound to the wells, mix gently by pipetting up and down or by using a plate shaker at a low speed.
Poor Drug Activity Improper Storage: Degradation of the compound due to incorrect storage can lead to reduced efficacy.Adhere strictly to the recommended storage conditions (-20°C for powder, -80°C for solvent stocks).[1] Avoid repeated freeze-thaw cycles.
Drug Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration.Use low-binding microplates and pipette tips. Pre-wetting pipette tips with the solvent can also help.
Unexpected Cytotoxicity High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells.Ensure the final DMSO concentration in the culture media is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death independent of the drug's effect.Regularly inspect cell cultures for signs of contamination. Perform routine mycoplasma testing.

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve.

    • Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Cell Treatment:

    • Remove the old media from the wells.

    • Add fresh media containing the desired concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).

    • Record the data and normalize the results to the vehicle control.

  • Data Analysis:

    • Plot the normalized cell viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Visualizations

This compound Signaling Pathway

EOC317_Signaling_Pathway This compound This compound FGFR1 FGFR1 This compound->FGFR1 VEGFR2 VEGFR2 This compound->VEGFR2 Tie2 Tie-2 This compound->Tie2 RSK RSK This compound->RSK p70S6K p70S6K This compound->p70S6K Proliferation Tumor Cell Proliferation FGFR1->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2->Angiogenesis Apoptosis Apoptosis RSK->Apoptosis p70S6K->Apoptosis

Caption: this compound inhibits key signaling pathways involved in cancer.

Experimental Workflow for IC50 Determination

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_drug Prepare this compound Serial Dilutions overnight_incubation->prepare_drug treat_cells Treat Cells with this compound prepare_drug->treat_cells incubation_period Incubate (e.g., 72h) treat_cells->incubation_period viability_assay Perform Cell Viability Assay incubation_period->viability_assay data_acquisition Acquire Data (e.g., Absorbance) viability_assay->data_acquisition data_analysis Analyze Data & Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic Flow

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? ic50_check IC50 Values Vary? start->ic50_check Yes well_var_check High Well-to-Well Variability? ic50_check->well_var_check No cell_health Check Cell Health & Passage Number ic50_check->cell_health Yes activity_check Poor Drug Activity? well_var_check->activity_check No edge_effects Address Edge Effects well_var_check->edge_effects Yes storage Confirm Proper Compound Storage activity_check->storage Yes drug_prep Verify Drug Prep & Concentration cell_health->drug_prep seeding Standardize Cell Seeding Density drug_prep->seeding end Re-run Experiment seeding->end mixing Ensure Proper Mixing in Wells edge_effects->mixing mixing->end plastics Use Low-Binding Plastics storage->plastics plastics->end

Caption: A logical approach to troubleshooting this compound experiments.

References

EOC317 inhibitor activity loss in long-term culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the multi-kinase inhibitor EOC317 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as ACTB-1003) is an orally available, multi-mode kinase inhibitor.[1][2] It primarily targets key pathways involved in cancer cell proliferation, angiogenesis, and survival. Its principal targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2.[1][2] Additionally, it has been shown to inhibit the activity of Phosphatidylinositol 3-kinase (PI3K), Ribosomal S6 Kinase (RSK), and p70S6K.[1][3]

Q2: What are the reported IC50 values for this compound against its primary kinase targets?

The half-maximal inhibitory concentrations (IC50) of this compound for its key targets have been determined in biochemical assays.

TargetIC50 (nM)
FGFR16
VEGFR22
Tie-24
RSK5
p70S6K32
Data sourced from MedChemExpress and TargetMol.[1][2]

Q3: My this compound inhibitor seems to be losing activity in my long-term cell culture experiments. What are the potential causes?

Loss of inhibitor activity in long-term culture can be attributed to two main categories of issues:

  • Compound Stability and Handling:

    • Degradation: Small molecules can be unstable in aqueous cell culture media at 37°C over extended periods. Factors like pH, light exposure, and interactions with media components can contribute to degradation.

    • Precipitation: The inhibitor may precipitate out of solution, especially if its solubility limit is exceeded in the final culture medium.

    • Improper Storage: Incorrect storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at inappropriate temperatures) can lead to compound degradation before it is even used in an experiment.

  • Cellular Mechanisms of Acquired Resistance:

    • On-Target Mutations: Cancer cells can develop mutations in the drug's target protein (e.g., "gatekeeper" mutations in the kinase domain of FGFR) that prevent the inhibitor from binding effectively.

    • Bypass Signaling Pathway Activation: Cells can compensate for the inhibition of one pathway by upregulating parallel or downstream signaling pathways (e.g., activation of the PI3K/Akt or MAPK pathways) to maintain proliferation and survival.

    • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the inhibitor from the cell, reducing its intracellular concentration and efficacy.

Troubleshooting Guides

Issue 1: Suspected Loss of this compound Activity Due to Compound Instability

This guide will help you determine if the observed loss of activity is due to issues with the inhibitor itself.

Troubleshooting Workflow:

A Start: Loss of this compound Activity Observed B Step 1: Verify Stock Solution Integrity A->B C Prepare fresh stock solution from powder. Aliquot and store at -80°C. B->C Degradation suspected D Step 2: Assess Solubility in Culture Medium B->D Stock OK C->D I Issue resolved. Review storage and handling protocols. C->I Fresh stock restores activity E Visually inspect for precipitation. Centrifuge and test supernatant activity. D->E Precipitation suspected F Step 3: Evaluate Stability in Culture Medium D->F Soluble E->F E->I Precipitation confirmed G Incubate this compound in cell-free medium over time. Analyze concentration by HPLC-MS. F->G Degradation in media suspected H Issue likely cellular. Proceed to Troubleshooting Guide 2. G->H Stable G->I Degradation confirmed

Caption: Troubleshooting workflow for this compound compound instability.

Experimental Protocol: Assessing this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in your specific cell culture medium over the course of a typical experiment.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your complete cell culture medium (with serum, if applicable)

  • Sterile, low-protein binding microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare working solutions by diluting the this compound stock solution into your complete cell culture medium to the final experimental concentration. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Timepoint 0: Immediately after preparation, take an aliquot of the this compound-containing medium, snap-freeze it in liquid nitrogen, and store it at -80°C. This will serve as your reference.

  • Incubation: Incubate the remaining this compound-containing medium and the vehicle control medium under your standard cell culture conditions (37°C, 5% CO2) in a cell-free vessel.

  • Collect samples at various time points that are relevant to your long-term culture experiment (e.g., 24h, 48h, 72h, 96h). At each time point, collect an aliquot, snap-freeze, and store at -80°C.

  • Sample Analysis:

    • Thaw all samples, including the timepoint 0 reference.

    • Process the samples for HPLC-MS analysis (this may involve protein precipitation with acetonitrile).

    • Analyze the concentration of intact this compound in each sample.

  • Data Analysis: Compare the concentration of this compound at each time point to the concentration at timepoint 0. A significant decrease in concentration over time indicates instability in the culture medium.

Issue 2: Investigating Cellular Mechanisms of Acquired Resistance to this compound

If you have ruled out compound instability, the loss of this compound activity is likely due to the development of resistance in your cell line.

Troubleshooting Workflow:

A Start: Suspected Cellular Resistance B Step 1: Assess Target Engagement A->B C Western Blot for p-FGFR, p-VEGFR, etc. B->C D Step 2: Investigate Bypass Pathways C->D Target phosphorylation is inhibited H Step 4: Sequence Target Kinase Domains C->H Target phosphorylation is NOT inhibited E Western Blot for p-Akt, p-ERK D->E F Step 3: Check for Increased Drug Efflux E->F Bypass pathways not activated J Resistance mechanism identified. Consider combination therapies. E->J Bypass pathways activated G ABC transporter activity assay (e.g., Rhodamine 123 efflux) F->G G->H Efflux not increased G->J Efflux increased I Sanger or NGS sequencing of FGFR, VEGFR kinase domains H->I I->J Gatekeeper mutation found

Caption: Troubleshooting workflow for cellular resistance to this compound.

Signaling Pathways Targeted by this compound and Potential Bypass Mechanisms:

cluster_0 This compound Targets cluster_1 Downstream Signaling cluster_2 Bypass Mechanisms FGFR FGFR PI3K PI3K FGFR->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (Proliferation) FGFR->RAS_RAF_MEK_ERK VEGFR VEGFR VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Tie2 Tie-2 Tie2->Angiogenesis AKT_mTOR Akt/mTOR (Survival) PI3K->AKT_mTOR This compound This compound This compound->FGFR This compound->VEGFR This compound->Tie2 This compound->PI3K Other_RTK Other RTKs (e.g., EGFR, MET) Other_RTK->PI3K Bypass Other_RTK->RAS_RAF_MEK_ERK Bypass Downstream_Activation Downstream Mutations (e.g., KRAS, PIK3CA) Downstream_Activation->RAS_RAF_MEK_ERK Bypass Downstream_Activation->AKT_mTOR Bypass

Caption: this compound target pathways and potential resistance bypass mechanisms.

Experimental Protocols:

1. Western Blot Analysis of Target Phosphorylation

Objective: To confirm that this compound is engaging its intended targets by assessing the phosphorylation status of FGFR, VEGFR, and downstream effectors like Akt and ERK.

Materials:

  • Parental (sensitive) and suspected resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FGFR (e.g., Tyr653/654), anti-total FGFR, anti-p-VEGFR2 (e.g., Tyr1175), anti-total VEGFR2, anti-p-Akt (e.g., Ser473), anti-total Akt, anti-p-ERK1/2 (e.g., Thr202/Tyr204), anti-total ERK1/2

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment and reagents

Methodology:

  • Cell Treatment: Culture both parental and resistant cells. Treat with this compound at a concentration known to be effective in the parental line for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control for both cell lines.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an appropriate imaging system.

  • Data Analysis: Compare the levels of phosphorylated target proteins relative to the total protein levels between parental and resistant cells, with and without this compound treatment. A lack of reduction in phosphorylation in the resistant line upon treatment suggests a resistance mechanism.

2. ABC Transporter Activity Assay (Rhodamine 123 Efflux)

Objective: To determine if resistant cells exhibit increased drug efflux activity.

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123 (a substrate for ABCB1/MDR1)

  • A known ABC transporter inhibitor (e.g., Verapamil or PSC833) as a positive control

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer (e.g., phenol (B47542) red-free medium).

  • Dye Loading: Incubate the cells with Rhodamine 123 at a final concentration of ~1 µM for 30-60 minutes at 37°C to allow for dye uptake. In parallel, for the positive control, pre-incubate a set of cells with an ABC transporter inhibitor before adding Rhodamine 123.

  • Efflux Period: Wash the cells to remove excess dye and resuspend them in a fresh, dye-free medium. Incubate for another 30-60 minutes at 37°C to allow for efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells to the parental cells. A lower MFI in the resistant cells suggests increased efflux. The MFI of the resistant cells should increase in the presence of the ABC transporter inhibitor if increased efflux is the mechanism of resistance.

References

Technical Support Center: Troubleshooting Western Blot Experiments with EOC317

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the kinase inhibitor EOC317. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis of this compound-treated samples.

A Critical Clarification: this compound (also known as ACTB-1003) is a small molecule kinase inhibitor, not a protein.[1][2] Therefore, it cannot be directly detected via Western blot. Instead, Western blotting is a crucial technique used to measure the effects of this compound on its target proteins and downstream signaling pathways. This guide will help you troubleshoot inconsistent results when analyzing these downstream effects.

Frequently Asked Questions (FAQs)

Q1: Why are the phosphorylation levels of my target protein inconsistent after this compound treatment?

A1: Inconsistent phosphorylation signals are a common challenge when studying kinase inhibitors. Several factors can contribute to this variability:

  • Inconsistent Drug Treatment: Ensure precise timing, concentration, and uniform application of this compound across all samples. Vehicle controls (e.g., DMSO) must be treated identically.

  • Suboptimal Lysis Buffer: The lysis buffer must contain adequate phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein.[3] Using fresh inhibitors is critical.

  • Variable Protein Loading: Inaccurate protein quantification can lead to misleading results. Always perform a reliable protein assay (e.g., BCA) and confirm equal loading with a housekeeping protein like GAPDH or β-actin.

  • Antibody Performance: The quality and dilution of your primary antibody, especially phospho-specific antibodies, are paramount. Titrate new antibodies to determine the optimal concentration.[4]

Q2: I'm seeing no change in my target protein's phosphorylation, even at high concentrations of this compound. What's wrong?

A2: If you observe no effect from this compound, consider the following possibilities:

  • Cell Line Specificity: this compound's primary targets are FGFR, VEGFR2, and Tie-2.[1] Ensure your cell line expresses these receptors and that the pathway is active under your experimental conditions.

  • Inactive Compound: Confirm the viability and activity of your this compound stock. Small molecules can degrade with improper storage or repeated freeze-thaw cycles.

  • Incorrect Timepoint: The effect of a kinase inhibitor on protein phosphorylation can be transient. Perform a time-course experiment to identify the optimal treatment duration.

  • Poor Transfer of Phosphoproteins: Phosphorylated proteins can sometimes transfer less efficiently. Ensure your transfer buffer and conditions are optimized. For larger proteins, a longer transfer time or an overnight wet transfer at 4°C may be necessary.

Q3: My Western blot shows multiple non-specific bands, making it difficult to interpret the results. How can I fix this?

A3: Non-specific bands can be caused by several factors in the Western blot protocol:[5]

  • Primary Antibody Concentration is Too High: An overly concentrated primary antibody can bind to proteins other than your target. Reduce the antibody concentration.[6][7]

  • Inadequate Blocking: Insufficient blocking can lead to high background and non-specific binding.[7] Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies, as milk contains phosphoproteins that can cause background).[8]

  • Insufficient Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[9]

  • Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific to the species of your primary antibody.

Q4: The bands for my housekeeping protein are uneven across the lanes. What does this indicate?

A4: Uneven housekeeping protein bands strongly suggest issues with sample preparation or loading.[10]

  • Inaccurate Protein Quantification: Re-quantify your protein samples using a reliable assay.

  • Pipetting Errors: Ensure your pipettes are calibrated and that you are loading equal volumes into each well.

  • "Smiling" Effect: This can be caused by running the gel at too high a voltage, leading to uneven migration. Reduce the voltage during electrophoresis.[11]

Experimental Protocols

Protocol 1: Cell Lysis for Phosphoprotein Analysis

This protocol is designed to preserve protein phosphorylation states during sample preparation.

  • Preparation: Pre-chill all buffers and a centrifuge to 4°C.

  • Wash Cells: After this compound treatment, place the cell culture plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. A common cocktail includes PMSF, leupeptin, and sodium orthovanadate.

  • Scrape and Collect: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.

  • Quantification: Perform a protein concentration assay (e.g., BCA) immediately or store the lysate at -80°C.

Protocol 2: Western Blot Antibody Incubation
  • Blocking: After transferring the proteins to a PVDF or nitrocellulose membrane, block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T). For phospho-antibodies, 5% BSA is often recommended.[3]

  • Primary Antibody Incubation: Dilute the primary antibody in the recommended blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution, typically overnight at 4°C on a shaker.

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T at room temperature with gentle agitation.

  • Secondary Antibody Incubation: Dilute the species-appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

  • Detection: Proceed with your ECL (chemiluminescence) detection reagent according to the manufacturer's instructions.

Quantitative Data Summary

The optimal antibody dilution is critical for clean and reproducible results and must be determined empirically for each new antibody and experimental setup.[11] The table below provides common starting dilution ranges for antibodies against this compound targets and related pathways.

Antibody TargetTypeStarting Dilution RangeBlocking Buffer
Phospho-FGFR (pFGFR)Rabbit Polyclonal1:500 - 1:10005% BSA in TBS-T
Total FGFRRabbit Monoclonal1:1000 - 1:20005% Milk in TBS-T
Phospho-VEGFR2 (pVEGFR2)Rabbit Monoclonal1:10005% BSA in TBS-T
Total VEGFR2Mouse Monoclonal1:10005% Milk in TBS-T
Phospho-Akt (Ser473)Rabbit Monoclonal1:1000 - 1:20005% BSA in TBS-T
Total AktRabbit Polyclonal1:10005% Milk in TBS-T
Phospho-p44/42 MAPK (Erk1/2)Rabbit Monoclonal1:20005% BSA in TBS-T
Total p44/42 MAPK (Erk1/2)Mouse Monoclonal1:10005% Milk in TBS-T
GAPDHMouse Monoclonal1:5000 - 1:100005% Milk in TBS-T

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for analyzing the effects of this compound using Western blotting.

G A Cell Culture & Treatment (e.g., with this compound) B Cell Lysis (with Phosphatase/Protease Inhibitors) A->B C Protein Quantification (e.g., BCA Assay) B->C D Sample Preparation (Laemmli Buffer, Denaturation) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF/Nitrocellulose) E->F G Blocking (e.g., 5% BSA or Milk) F->G H Primary Antibody Incubation (e.g., anti-pFGFR) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection (ECL) I->J K Data Analysis J->K

Caption: Standard workflow for Western blot analysis of kinase inhibitor effects.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common Western blot issues like "No Signal" or "High Background."

G cluster_0 cluster_1 No / Weak Signal Causes cluster_2 High Background Causes Problem Inconsistent Result No_Signal No / Weak Signal Problem->No_Signal High_Background High Background Problem->High_Background A1 Check Protein Transfer (Ponceau Stain) No_Signal->A1 A2 Increase Antibody Conc. No_Signal->A2 A3 Increase Protein Load No_Signal->A3 A4 Confirm Target Expression No_Signal->A4 B1 Optimize Blocking (Time, Reagent) High_Background->B1 B2 Decrease Antibody Conc. High_Background->B2 B3 Increase Washes High_Background->B3 B4 Ensure Buffer Freshness High_Background->B4

Caption: A decision tree for troubleshooting common Western blot problems.

Simplified this compound Signaling Pathway

This diagram shows a simplified representation of the signaling pathways targeted by this compound. Western blot is used to measure changes in the phosphorylation (P) status of these proteins.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound FGFR FGFR This compound->FGFR VEGFR2 VEGFR2 This compound->VEGFR2 Tie2 Tie-2 This compound->Tie2 RAS_RAF_MEK RAS-RAF-MEK Pathway FGFR->RAS_RAF_MEK PI3K PI3K Pathway VEGFR2->PI3K Tie2->PI3K ERK ERK (p44/42) RAS_RAF_MEK->ERK P AKT Akt PI3K->AKT P A Proliferation ERK->A B Survival AKT->B

Caption: this compound inhibits receptor tyrosine kinases, blocking downstream signaling.

References

Technical Support Center: Challenges with Multi-Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multi-kinase inhibitors. The information aims to address common challenges encountered during experiments and provide practical solutions.

Frequently Asked questions (FAQs)

Q1: Why do my in vitro kinase assay results not correlate with my cell-based assay results?

Discrepancies between in vitro and cell-based assays are a common challenge. Several factors can contribute to this:

  • High Intracellular ATP Concentrations: Most in vitro kinase assays are performed with ATP concentrations near the Km of the kinase. However, intracellular ATP levels are significantly higher (1-5 mM).[1] This high concentration of ATP can outcompete ATP-competitive inhibitors in a cellular environment, leading to a decrease in their apparent potency compared to in vitro assays.[1]

  • Cellular Efflux Pumps: The inhibitor may be a substrate for efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Target Availability and State: The target kinase may not be expressed at sufficient levels or may be in an inactive conformation in the chosen cell line.

  • Inhibitor Metabolism: The inhibitor may be metabolized by the cells into less active or inactive forms.

  • Off-Target Effects: The observed cellular phenotype may be a result of the inhibitor hitting unintended targets, which might not have been apparent in a purified in vitro kinase assay.

Q2: I'm observing a cellular phenotype that doesn't seem to be related to the known function of the intended target kinase. How can I determine if this is an off-target effect?

This is a strong indicator of potential off-target activity. Here are several steps to investigate this:

  • Use a Structurally Unrelated Inhibitor: A crucial control is to treat your cells with a different, structurally unrelated inhibitor that targets the same primary kinase. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target kinase. If the inhibitor's effect is on-target, the resistant mutant should reverse the observed phenotype.

  • Kinase Profiling: Conduct a broad kinase selectivity screen to identify other kinases that your inhibitor may be targeting.[2] This can be done through commercial services that offer panels covering a large portion of the human kinome.

  • Phosphoproteomics: Analyze global changes in protein phosphorylation after inhibitor treatment. This can reveal unexpected changes in signaling pathways, pointing towards potential off-targets.[3]

Q3: My multi-kinase inhibitor is showing toxicity in my cell culture or animal model. What are the common causes and how can I mitigate this?

Toxicity is a significant challenge with multi-kinase inhibitors due to their broader activity.[4] Common causes include:

  • On-Target Toxicity: Inhibition of the intended target kinase in essential physiological processes can lead to toxicity.

  • Off-Target Toxicity: Inhibition of other kinases or proteins crucial for normal cell function is a major contributor to toxicity.[1] For example, inhibition of kinases like VEGFR can lead to hypertension.[5]

  • Metabolic Liabilities: The inhibitor or its metabolites may have inherent toxic properties.

Mitigation Strategies:

  • Dose Reduction: The primary approach to manage toxicity is to reduce the dose of the inhibitor.[4]

  • Intermittent Dosing: Instead of continuous treatment, an intermittent dosing schedule might be better tolerated.

  • Combination Therapy: Combining the multi-kinase inhibitor with other agents could allow for lower, less toxic doses of each compound.

  • Supportive Care: In animal studies, supportive care can help manage side effects.[5]

Troubleshooting Guides

Guide 1: Inconsistent Results in In Vitro Kinase Assays
ProblemPossible CauseTroubleshooting Steps
No or low kinase activity Inactive enzyme- Confirm enzyme activity using a known positive control substrate and inhibitor. - Check for proper storage and handling of the enzyme.
Suboptimal assay conditions- Optimize buffer pH, salt concentration, and temperature. - Perform an enzyme titration to determine the optimal enzyme concentration.
Incorrect reagent concentrations- Verify the concentrations of ATP and substrate. The ATP concentration should ideally be at or near the Km for the kinase.
High background signal Assay interference- Run controls without enzyme and without substrate to identify the source of the background. - If screening compounds, check for autofluorescence or interference with the detection method.
Poor Z'-factor High variability- Ensure accurate and consistent pipetting. - Use a sufficient number of replicates. - Optimize the assay window by adjusting enzyme and substrate concentrations.
Guide 2: Investigating Off-Target Effects in a Cellular Context
ProblemPossible CauseTroubleshooting Steps
Unexpected phenotype observed Off-target effect- Confirm the phenotype with a structurally unrelated inhibitor for the same target. - Perform a rescue experiment with a drug-resistant mutant of the primary target.
Pathway crosstalk- Map the signaling pathway of the intended target and look for known crosstalk with other pathways that could explain the phenotype.
Cell death at low concentrations Potent off-target toxicity- Perform a dose-response curve to determine the IC50 for the primary target and compare it to the concentration causing toxicity. - Conduct a broad kinase screen to identify potential off-target kinases essential for cell survival.

Data Presentation

Table 1: Selectivity Profile of Common Multi-Kinase Inhibitors

This table provides a hypothetical example of IC50 values (in nM) for several multi-kinase inhibitors against a panel of kinases, illustrating the concept of a selectivity profile. Lower values indicate higher potency.

InhibitorTarget Kinase(s)Kinase A (nM)Kinase B (nM)Kinase C (nM)Kinase D (nM)Kinase E (nM)
Inhibitor X A, B10255000>100008000
Inhibitor Y C>10000>10000575009000
Inhibitor Z A, C, D508000100150>10000

Data is illustrative and not from a specific source.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-based)

This protocol provides a general guideline for a luminescence-based kinase assay, such as the Kinase-Glo® assay.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of the kinase of interest in the reaction buffer.

    • Prepare a stock solution of the substrate peptide in the reaction buffer.

    • Prepare a stock solution of ATP in water.

    • Prepare serial dilutions of the multi-kinase inhibitor in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the inhibitor dilution or DMSO (vehicle control).

    • Add 20 µL of a master mix containing the kinase and substrate to each well.

    • Initiate the reaction by adding 25 µL of ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add 50 µL of the luminescence detection reagent (e.g., Kinase-Glo® reagent) to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling using Kinobeads

This protocol provides a simplified overview of the Kinobeads workflow for identifying the targets of a kinase inhibitor.[6][7][8]

  • Cell Lysis:

    • Harvest and lyse cells expressing the kinases of interest.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Competitive Binding:

    • Incubate the cell lysate with varying concentrations of the free multi-kinase inhibitor or a vehicle control (e.g., DMSO).

  • Affinity Purification:

    • Add "kinobeads" (sepharose beads coupled with a mixture of non-selective kinase inhibitors) to the lysate.[7]

    • Incubate to allow kinases to bind to the beads. Kinases that are bound to the free inhibitor in the lysate will not bind to the beads.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis:

    • Compare the amount of each kinase pulled down in the inhibitor-treated samples to the vehicle control. A dose-dependent decrease in the amount of a kinase pulled down indicates that it is a target of the inhibitor.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess whether a drug binds to its target in a cellular environment.[9][10]

  • Cell Treatment:

    • Treat cultured cells with the multi-kinase inhibitor at the desired concentration or with a vehicle control.

  • Heating:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the soluble target protein in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein.

Mandatory Visualizations

G cluster_0 Challenges in Multi-Kinase Inhibitor Selectivity Inhibitor Multi-Kinase Inhibitor Target Intended Kinase Target Inhibitor->Target On-Target Binding OffTarget1 Off-Target Kinase 1 Inhibitor->OffTarget1 Off-Target Binding OffTarget2 Off-Target Kinase 2 Inhibitor->OffTarget2 Off-Target Binding NonKinaseTarget Non-Kinase Off-Target Inhibitor->NonKinaseTarget Off-Target Binding

Caption: Challenges of multi-kinase inhibitor selectivity.

G cluster_1 Experimental Workflow for Assessing Off-Target Effects A Treat Cells with Inhibitor B Observe Phenotype A->B C Hypothesize On- or Off-Target Effect B->C D Kinase Selectivity Profiling (e.g., Kinobeads) C->D Investigate E Use Structurally Unrelated Inhibitor C->E Validate F Rescue with Resistant Mutant C->F Validate G Identify Potential Off-Targets D->G H Confirm On-Target Effect E->H Same Phenotype I Confirm Off-Target Effect E->I Different Phenotype F->H Phenotype Rescued F->I Phenotype Persists

Caption: Workflow for assessing off-target effects.

G cluster_2 Interplay of On-Target and Off-Target Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Inhibitor Multi-Kinase Inhibitor OnTarget Target Kinase Inhibitor->OnTarget Inhibition OffTarget Off-Target Kinase Inhibitor->OffTarget Inhibition OnEffect Therapeutic Effect OnTarget->OnEffect OffEffect Side Effect / Toxicity OffTarget->OffEffect

Caption: Interplay of on- and off-target signaling.

References

Technical Support Center: Addressing EOC317 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing potential toxicities associated with the multi-kinase inhibitor EOC317 (also known as ACTB-1003) in animal models. Given that this compound targets Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Tie-2, this guide focuses on the known class-specific toxicities of FGFR and VEGFR inhibitors to provide a predictive framework for managing adverse effects during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is an orally available small molecule, multi-mode kinase inhibitor. Its primary targets include Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Angiopoietin-1 receptor (TIE-2).[1] By inhibiting these pathways, this compound is designed to impede tumor growth, angiogenesis (the formation of new blood vessels), and induce apoptosis (programmed cell death).[2]

Q2: What are the expected on-target toxicities of this compound based on its mechanism of action?

A2: Based on its inhibition of FGFR and VEGFR, the following on-target toxicities can be anticipated in animal models:

  • FGFR Inhibition-Related: Hyperphosphatemia, ocular toxicities (e.g., dry eyes, retinal changes), dermatologic effects (e.g., alopecia, dry skin, hand-foot syndrome), gastrointestinal issues (e.g., diarrhea, stomatitis), and nail toxicities.[3][4][5][6]

  • VEGFR Inhibition-Related: Hypertension, hand-foot syndrome, rash, fatigue, proteinuria (protein in the urine), and an increased risk of thromboembolic events.[7]

Q3: Why was the clinical development of this compound discontinued?

A3: The Phase I clinical trials for this compound in cancer and solid tumors were discontinued.[8] While the specific reasons for discontinuation are not publicly detailed, it is common for investigational drugs to be halted during early-phase trials due to safety and toxicity concerns or a lack of efficacy.

Q4: Are there any known drug interactions with this compound in animal models?

A4: Preclinical studies have shown that this compound can be combined with 5-fluorouracil (B62378) (5-FU) or paclitaxel (B517696) without increasing the toxicity of these chemotherapy agents in a colon tumor xenograft model.[2] However, researchers should always conduct tolerability studies when combining this compound with other compounds.

Troubleshooting Guides for this compound-Associated Toxicities in Animal Models

This section provides a question-and-answer formatted guide to directly address specific issues that may be encountered during in vivo experiments with this compound.

Managing Hyperphosphatemia (FGFR Inhibition)

Problem: My animals are showing elevated serum phosphate (B84403) levels after this compound administration. What should I do?

Solution:

  • Confirm the finding: Repeat serum phosphate measurements to confirm hyperphosphatemia.

  • Dietary Management: Switch the animals to a low-phosphate diet. This is a primary intervention for managing hyperphosphatemia.[3][4]

  • Phosphate Binders: If dietary changes are insufficient, consider the use of oral phosphate binders mixed with food.[2] Commonly used phosphate binders in veterinary medicine include aluminum hydroxide.[9]

  • Dose Adjustment: If hyperphosphatemia persists and is associated with clinical signs, consider a dose reduction or a temporary interruption of this compound treatment.[3]

Addressing Ocular Toxicities (FGFR Inhibition)

Problem: I've observed signs of eye irritation (e.g., redness, discharge) or changes in the appearance of the eyes in my animal models.

Solution:

  • Ophthalmologic Examination: Conduct a baseline and regular on-study ophthalmologic examinations to monitor for ocular changes.[4][5]

  • Symptomatic Relief: For dry eyes, consider the use of topical lubricating eye drops.[10]

  • Dose Interruption: For more severe ocular toxicities, such as central serous retinopathy or retinal detachment, this compound administration should be paused, and a veterinarian with ophthalmology expertise should be consulted.[5][10] In many cases, these conditions are reversible upon drug discontinuation.[5]

Mitigating Hypertension (VEGFR Inhibition)

Problem: My animals are developing high blood pressure after starting treatment with this compound.

Solution:

  • Regular Blood Pressure Monitoring: Implement regular blood pressure monitoring for all animals in the study.

  • Antihypertensive Medication: If hypertension is confirmed and sustained, consider the administration of antihypertensive medications. Calcium channel blockers (e.g., nifedipine) have been shown to be effective in controlling VEGF inhibitor-induced hypertension in animal models.[11] Angiotensin-converting enzyme (ACE) inhibitors may be less effective.[11]

  • Dose Modification: Dose reduction or interruption of this compound may be necessary if hypertension is severe or difficult to control with medication.

Quantitative Data Summary

While specific quantitative toxicity data for this compound is not publicly available, the following tables summarize the common toxicities observed with FGFR and VEGFR inhibitors, which are the primary targets of this compound.

Table 1: Common Toxicities Associated with FGFR Inhibitors

ToxicityIncidence in Clinical Trials (All Grades)Management Strategies in Animal Models
Hyperphosphatemia60% - 81%[4]Low-phosphate diet, phosphate binders[2][3]
Ocular Toxicities (e.g., dry eyes, central serous retinopathy)4% - 21% (central serous retinopathy)[4]Topical lubricants, dose interruption for severe cases[5][10]
Dermatologic AEs (e.g., alopecia, hand-foot syndrome)5% - 20% (hand-foot syndrome)[4]Supportive care, dose modification
Gastrointestinal Toxicities (e.g., diarrhea, stomatitis)15% - 60% (diarrhea), 70% - 88% (stomatitis)[4][5]Dietary modification, anti-diarrheal agents, supportive care

Table 2: Common Toxicities Associated with VEGFR Inhibitors

ToxicityIncidence in Clinical Trials (All Grades)Management Strategies in Animal Models
HypertensionUp to 87%Regular blood pressure monitoring, antihypertensive medications (e.g., calcium channel blockers)[11][12]
Hand-Foot SyndromeHigh incidence with certain VEGFR inhibitorsSupportive care, dose modification
ProteinuriaCommonRegular urinalysis, dose modification if severe
Thromboembolic EventsIncreased riskMonitoring for clinical signs
FatigueCommonMonitoring of activity levels

Experimental Protocols

Protocol 1: General In Vivo Toxicology Assessment of this compound

  • Dose-Range Finding Study:

    • Use a small cohort of animals (e.g., 3-5 per group).

    • Administer escalating single doses of this compound to different groups to determine the maximum tolerated dose (MTD).

    • Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

  • Repeat-Dose Toxicity Study:

    • Use at least two species, typically a rodent (e.g., mouse or rat) and a non-rodent (e.g., dog or non-human primate).

    • Administer this compound daily for a predetermined period (e.g., 28 days) at multiple dose levels, including the MTD and fractions thereof.

    • Include a vehicle control group.

    • Perform daily clinical observations and weekly body weight measurements.

    • Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.

    • At the end of the study, perform a full necropsy and histopathological examination of major organs.

Protocol 2: Monitoring and Management of Hyperphosphatemia

  • Baseline Measurement: Collect blood samples to determine baseline serum phosphate levels before initiating this compound treatment.

  • On-Study Monitoring: Collect blood samples at regular intervals (e.g., weekly) to monitor serum phosphate levels.

  • Dietary Intervention: If serum phosphate levels increase significantly, switch the animals to a low-phosphate diet.

  • Phosphate Binder Administration: If hyperphosphatemia persists, administer a phosphate binder (e.g., aluminum hydroxide) mixed with the food. The dose should be determined based on veterinary guidance.

  • Data Analysis: Compare serum phosphate levels between the control and this compound-treated groups over time.

Visualizations

EOC317_Signaling_Pathway cluster_this compound This compound cluster_FGFR FGFR Pathway cluster_VEGFR VEGFR Pathway cluster_TIE2 TIE-2 Pathway This compound This compound FGFR FGFR This compound->FGFR Inhibits VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits TIE2 TIE-2 This compound->TIE2 Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Cell_Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation_Survival PI3K_AKT_mTOR->Cell_Proliferation_Survival PLC_PKC PLC-γ / PKC Pathway VEGFR2->PLC_PKC Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Vascular_Stability Vascular Stability TIE2->Vascular_Stability

Caption: this compound inhibits FGFR, VEGFR-2, and TIE-2 signaling pathways.

Experimental_Workflow start Start: Animal Model Selection dose_range Dose-Range Finding Study (Determine MTD) start->dose_range repeat_dose Repeat-Dose Toxicity Study dose_range->repeat_dose monitoring Clinical Monitoring: - Body Weight - Clinical Signs - Blood Pressure repeat_dose->monitoring biochem Biochemical Analysis: - Serum Phosphate - Hematology - Clinical Chemistry monitoring->biochem pathology Necropsy & Histopathology biochem->pathology data_analysis Data Analysis & Interpretation pathology->data_analysis end End: Toxicity Profile data_analysis->end

Caption: Workflow for preclinical toxicity assessment of this compound.

Troubleshooting_Logic adverse_event Adverse Event Observed identify_toxicity Identify Toxicity Type adverse_event->identify_toxicity is_fgfr FGFR-related? identify_toxicity->is_fgfr is_vegfr VEGFR-related? identify_toxicity->is_vegfr manage_hyperphos Manage Hyperphosphatemia: - Low-phosphate diet - Phosphate binders is_fgfr->manage_hyperphos Yes (Hyperphosphatemia) manage_ocular Manage Ocular Toxicity: - Lubricants - Dose interruption is_fgfr->manage_ocular Yes (Ocular) manage_htn Manage Hypertension: - Antihypertensives is_vegfr->manage_htn Yes (Hypertension) dose_adjust Consider Dose Adjustment or Interruption manage_hyperphos->dose_adjust manage_ocular->dose_adjust manage_htn->dose_adjust

Caption: Logical workflow for troubleshooting this compound-related toxicities.

References

Technical Support Center: Overcoming Acquired Resistance to EOC317

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to EOC317, a multi-targeted kinase inhibitor. Given that the clinical development of this compound was discontinued, this guide is based on established mechanisms of resistance to inhibitors of similar pathways, primarily Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ACTB-1003) is an orally available, multi-mode kinase inhibitor. Its primary targets are FGFR1, VEGFR2, and Tie-2. It also shows inhibitory activity against RSK and p70S6K, which may contribute to its apoptotic effects. By inhibiting these pathways, this compound was designed to target cancer cell proliferation, angiogenesis (the formation of new blood vessels that supply tumors), and survival.

Q2: My this compound-sensitive cell line is no longer responding to treatment. What are the likely causes?

A decrease in sensitivity to this compound after an initial response suggests the development of acquired resistance. Based on resistance mechanisms observed for other FGFR and VEGFR inhibitors, the most probable causes are:

  • On-target secondary mutations: The cancer cells may have developed new mutations in the kinase domains of FGFR1 or VEGFR2. These mutations can prevent this compound from binding effectively to its target. "Gatekeeper" and "molecular brake" mutations are common types of resistance-conferring mutations in kinase domains.

  • Bypass signaling pathway activation: The cancer cells may have found alternative routes to stimulate their growth and survival, bypassing the pathways blocked by this compound. Common bypass pathways include the upregulation of other receptor tyrosine kinases like EGFR/ERBB family members or activation of downstream signaling molecules such as PI3K/AKT/mTOR or MAPK.

  • Activation of alternative pro-angiogenic pathways: In the context of VEGFR inhibition, tumors can switch to using other signaling molecules to stimulate blood vessel growth, such as fibroblast growth factors (FGFs), platelet-derived growth factors (PDGFs), or transforming growth factor-beta (TGF-β).

  • Epithelial-to-Mesenchymal Transition (EMT): Cancer cells can undergo a change in their cellular characteristics, becoming more migratory and invasive, which can be associated with drug resistance.

Q3: How can I confirm if my cells have developed resistance?

To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Problem 1: Decreased Cell Death in this compound-Treated Cultures
Possible Cause Troubleshooting Steps
Development of acquired resistance.1. Confirm Resistance: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of this compound in your suspected resistant cell line versus the parental sensitive line. A rightward shift in the dose-response curve and a higher IC50 value confirm resistance. 2. Investigate On-Target Mutations: Sequence the kinase domains of FGFR1 and VEGFR2 in your resistant cells to identify potential secondary mutations. 3. Assess Bypass Pathway Activation: Use Western blotting to analyze the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-EGFR, p-AKT, p-ERK). An increase in phosphorylation in the resistant cells compared to parental cells suggests bypass pathway activation.
Problem 2: Continued Proliferation Despite this compound Treatment
Possible Cause Troubleshooting Steps
Activation of bypass signaling pathways.1. Identify Activated Pathways: Perform a phospho-kinase array or targeted Western blotting to screen for the activation of multiple signaling pathways (e.g., EGFR, MET, PI3K/AKT, MAPK). 2. Test Combination Therapies: Based on the identified activated pathways, test the efficacy of combining this compound with an inhibitor of the activated bypass pathway. For example, if you observe increased p-EGFR, combine this compound with an EGFR inhibitor. 3. Co-Immunoprecipitation: To investigate the formation of new protein complexes that may be driving resistance, perform co-immunoprecipitation experiments to see if FGFR or VEGFR are interacting with other receptor tyrosine kinases.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.[1][2]

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT assay).

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.

  • Repeat Dose Escalation: Repeat step 3, gradually increasing the this compound concentration over several months.

  • Confirmation of Resistance: Periodically, test the IC50 of the cultured cells to this compound to monitor the development of resistance. A resistant cell line will exhibit a significantly higher IC50 compared to the parental line.

  • Cryopreservation: At various stages of resistance development, cryopreserve vials of the resistant cells for future experiments.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps for performing an MTT assay to determine cell viability and the IC50 of this compound.[3][4][5][6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol provides a general procedure for analyzing the phosphorylation status of key signaling proteins.

  • Cell Lysis: Treat parental and this compound-resistant cells with and without the drug for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate protein-protein interactions, such as the formation of receptor heterodimers.[8][9][10][11]

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., FGFR1) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., EGFR).

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)15-
This compound-Resistant25016.7
Table 2: Efficacy of Combination Therapies in Overcoming this compound Resistance
TreatmentCell Viability (% of Control)
Vehicle100
This compound (250 nM)85
EGFR Inhibitor (e.g., Gefitinib, 1 µM)90
This compound (250 nM) + EGFR Inhibitor (1 µM)35
PI3K Inhibitor (e.g., Pictilisib, 1 µM)88
This compound (250 nM) + PI3K Inhibitor (1 µM)40

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCg PLCg FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC PLCg->PKC PKC->Proliferation

Caption: FGFR Signaling Pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K PLCg PLCg VEGFR->PLCg RAS RAS VEGFR->RAS AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Permeability eNOS->Permeability PKC PKC PLCg->PKC ERK ERK PKC->ERK RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR Signaling Pathway.

Experimental_Workflow Parental_Cells Parental Cell Line (this compound-Sensitive) Generate_Resistant Generate Resistant Line (Dose Escalation) Parental_Cells->Generate_Resistant Resistant_Cells This compound-Resistant Cell Line Generate_Resistant->Resistant_Cells Confirm_Resistance Confirm Resistance (IC50 by MTT Assay) Resistant_Cells->Confirm_Resistance Investigate_Mechanisms Investigate Mechanisms Confirm_Resistance->Investigate_Mechanisms Sequencing FGFR/VEGFR Sequencing Investigate_Mechanisms->Sequencing Western_Blot Western Blot (Bypass Pathways) Investigate_Mechanisms->Western_Blot Co_IP Co-Immunoprecipitation (Receptor Interactions) Investigate_Mechanisms->Co_IP Test_Strategies Test Overcoming Strategies Investigate_Mechanisms->Test_Strategies Combination_Therapy Combination Therapy (e.g., + EGFRi or PI3Ki) Test_Strategies->Combination_Therapy Next_Gen_Inhibitor Next-Generation Inhibitor Test_Strategies->Next_Gen_Inhibitor Analyze_Results Analyze Results (Cell Viability, Apoptosis) Combination_Therapy->Analyze_Results Next_Gen_Inhibitor->Analyze_Results

Caption: Experimental Workflow.

References

Technical Support Center: Optimizing EOC317 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of EOC317.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound (also known as ACTB-1003) is an orally available, small molecule, multi-mode kinase inhibitor.[1] It has potential antineoplastic activity by targeting and inhibiting several kinases involved in tumor growth and angiogenesis.[1] Specifically, it inhibits Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2.[2] It may also induce apoptosis by targeting RSK and p70S6K.[3]

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: Like many small molecule kinase inhibitors, the primary challenges for in vivo delivery of this compound are likely related to its solubility and achieving consistent therapeutic concentrations.[4][5] Although developed as an oral agent, formulation issues can lead to variable absorption and bioavailability, impacting experimental reproducibility.[4]

Q3: What are the reported adverse events for this compound in clinical trials?

Q4: Can this compound be combined with other therapies?

A4: Preclinical studies have shown that this compound can be combined with chemotherapy agents like 5-fluorouracil (B62378) (5-FU) or paclitaxel (B517696) without diminishing their activity or increasing toxicity in a colon tumor xenograft model.[2]

II. Troubleshooting Guide

This guide addresses common problems that may arise during in vivo experiments with this compound, focusing on formulation, administration, and interpretation of results.

Problem 1: Formulation and Solubility Issues

Symptoms:

  • Difficulty dissolving this compound in the chosen vehicle.

  • Precipitation of the compound during preparation or upon storage.

  • Cloudy or non-homogenous appearance of the formulation.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inherent Low Aqueous Solubility This compound is a small molecule that may have limited solubility in aqueous solutions.[1][4]
Inappropriate Vehicle The chosen solvent system may not be optimal for solubilizing this compound.
pH of the Formulation The pH of the vehicle can significantly impact the solubility of small molecules.[7]
Concentration Too High Attempting to prepare a solution at a concentration that exceeds the solubility limit of this compound in that specific vehicle.

Recommended Formulation Protocols for this compound:

Protocol Composition Achievable Solubility Notes
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.23 mM)This protocol yields a clear solution.[2]
Protocol 2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.23 mM)This protocol also yields a clear solution and may be suitable for oral gavage.[2]

Experimental Protocol: Formulation Preparation

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Add the specified volume of DMSO to the this compound powder. Vortex or sonicate briefly to aid dissolution. Gentle heating may also be applied if precipitation occurs.[2]

  • Stepwise Addition of Excipients:

    • For Protocol 1: Sequentially add PEG300, Tween-80, and finally saline. Mix thoroughly after each addition to ensure a homogenous solution.

    • For Protocol 2: Add the corn oil to the DMSO/EOC317 mixture and mix thoroughly.

  • Final Quality Control: Visually inspect the final formulation for any signs of precipitation or cloudiness. The final solution should be clear.[2]

  • Storage: Stock solutions of this compound in DMSO can be stored at -80°C for up to two years or -20°C for one year.[2] However, it is recommended to prepare fresh formulations for each in vivo experiment to ensure stability and prevent precipitation.

Problem 2: High Inter-Animal Variability in Efficacy or Pharmacokinetic (PK) Data

Symptoms:

  • Inconsistent tumor growth inhibition between animals in the same treatment group.

  • Wide error bars in pharmacokinetic data (e.g., Cmax, AUC).

  • Unpredictable therapeutic outcomes.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inconsistent Dosing Inaccurate administration volume or loss of formulation during administration (e.g., leakage from the mouth during oral gavage).
Variable Bioavailability Differences in absorption due to factors like the fed/fasted state of the animals.[4]
Formulation Instability Precipitation of the drug in vivo after administration.
Animal Health Status Underlying health issues in some animals can affect drug metabolism and response.

III. Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

EOC317_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects This compound This compound FGFR1 FGFR1 This compound->FGFR1 VEGFR2 VEGFR2 This compound->VEGFR2 Tie2 Tie-2 This compound->Tie2 PI3K PI3K This compound->PI3K RSK RSK This compound->RSK p70S6K p70S6K This compound->p70S6K TumorGrowth Tumor Growth FGFR1->TumorGrowth Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2->Angiogenesis PI3K->TumorGrowth Apoptosis Apoptosis RSK->Apoptosis p70S6K->Apoptosis TumorGrowth->Angiogenesis

Caption: this compound inhibits multiple kinases to block tumor growth and angiogenesis.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow for this compound start Start formulation Prepare this compound Formulation start->formulation animal_model Tumor Cell Implantation in Animal Model formulation->animal_model tumor_growth Allow Tumors to Reach Predetermined Size animal_model->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint data_collection Collect Tumors and Tissues for Analysis endpoint->data_collection analysis Analyze Data (e.g., Tumor Growth Inhibition, Biomarkers) data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: A typical workflow for assessing the in vivo efficacy of this compound.

Troubleshooting Logic for Formulation Issues

Formulation_Troubleshooting Troubleshooting this compound Formulation Issues start Precipitation or Cloudiness Observed check_protocol Followed Recommended Protocol? start->check_protocol check_reagents Reagents Expired or Contaminated? check_protocol->check_reagents Yes use_protocol Use a recommended formulation protocol. check_protocol->use_protocol No check_concentration Concentration Too High? check_reagents->check_concentration No replace_reagents Use fresh, high-quality reagents. check_reagents->replace_reagents Yes lower_concentration Reduce the final concentration. check_concentration->lower_concentration Yes sonicate_heat Apply gentle sonication or warming. check_concentration->sonicate_heat No use_protocol->start replace_reagents->start lower_concentration->start consult Consult Technical Support sonicate_heat->consult EOC317_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects This compound This compound FGFR1 FGFR1 This compound->FGFR1 VEGFR2 VEGFR2 This compound->VEGFR2 Tie2 Tie-2 This compound->Tie2 PI3K PI3K This compound->PI3K RSK RSK This compound->RSK p70S6K p70S6K This compound->p70S6K TumorGrowth Tumor Growth FGFR1->TumorGrowth Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2->Angiogenesis PI3K->TumorGrowth Apoptosis Apoptosis RSK->Apoptosis p70S6K->Apoptosis TumorGrowth->Angiogenesis InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow for this compound start Start formulation Prepare this compound Formulation start->formulation animal_model Tumor Cell Implantation in Animal Model formulation->animal_model tumor_growth Allow Tumors to Reach Predetermined Size animal_model->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint data_collection Collect Tumors and Tissues for Analysis endpoint->data_collection analysis Analyze Data (e.g., Tumor Growth Inhibition, Biomarkers) data_collection->analysis conclusion Conclusion analysis->conclusion Formulation_Troubleshooting Troubleshooting this compound Formulation Issues start Precipitation or Cloudiness Observed check_protocol Followed Recommended Protocol? start->check_protocol check_reagents Reagents Expired or Contaminated? check_protocol->check_reagents Yes use_protocol Use a recommended formulation protocol. check_protocol->use_protocol No check_concentration Concentration Too High? check_reagents->check_concentration No replace_reagents Use fresh, high-quality reagents. check_reagents->replace_reagents Yes lower_concentration Reduce the final concentration. check_concentration->lower_concentration Yes sonicate_heat Apply gentle sonication or warming. check_concentration->sonicate_heat No use_protocol->start replace_reagents->start lower_concentration->start consult Consult Technical Support sonicate_heat->consult

References

dealing with EOC317 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the EOC317 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues related to its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as ACTB-1003, is an orally available small molecule kinase inhibitor.[1][2] It targets multiple pathways involved in cancer cell growth and angiogenesis by inhibiting key kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase Tie-2.[1][3][4] Its multi-targeted approach makes it a compound of interest in oncology research.

Q2: What is the solubility of this compound?

A2: this compound is sparingly soluble in aqueous solutions. Its solubility is significantly enhanced in organic solvents like Dimethyl Sulfoxide (DMSO).[4] For experimental use, it is common to prepare a high-concentration stock solution in DMSO.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[4][5] For example, a stock solution of 10-50 mM in DMSO can be prepared. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[4][5]

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][4] It is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[6]

Q5: What is the recommended final concentration of DMSO in my cell culture experiments?

A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[7] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[7]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Precipitation of this compound upon dilution of a DMSO stock into aqueous cell culture media is a common challenge. This guide provides a systematic approach to troubleshoot and prevent this issue.

Observation Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock to media. The final concentration of this compound exceeds its solubility limit in the aqueous media.- Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] - Add the this compound stock solution dropwise while gently vortexing the media to ensure rapid and uniform mixing.[5]
Rapid solvent exchange from DMSO to the aqueous environment causes the compound to "crash out."- Create an intermediate dilution of the high-concentration DMSO stock in cell culture medium before preparing the final working solution.[5] - Instead of adding a very small volume of high-concentration stock, use a larger volume of a lower-concentration stock to achieve the final concentration.
Precipitation occurs over time in the incubator. The temperature shift from room temperature to 37°C affects solubility.- Always use pre-warmed (37°C) cell culture media for preparing your this compound solutions.[5][6]
The CO2 environment in the incubator alters the pH of the media, affecting compound solubility.- Ensure your cell culture medium is properly buffered for the CO2 concentration in your incubator.
This compound may interact with components in the cell culture medium, such as serum proteins.- Test the solubility of this compound in serum-free versus serum-containing media to determine if serum components are contributing to precipitation.[7] - Consider using a different formulation for delivery, if compatible with your experimental design.
Cloudiness or a fine precipitate is observed in the stock solution. The stock solution may be too concentrated or may have been stored improperly.- Gently warm the stock solution and sonicate to try and redissolve the precipitate.[1] - If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 50 mM stock solution. Ensure it is fully dissolved.[4]

  • Pre-warm Media: Pre-warm your cell culture medium to 37°C.[6]

  • Prepare Serial Dilutions:

    • In a series of sterile tubes or a 96-well plate, prepare serial dilutions of the this compound stock solution into the pre-warmed cell culture medium. Aim for a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.).

    • Ensure the final DMSO concentration is consistent across all dilutions and the vehicle control (e.g., 0.2%).

  • Incubation: Incubate the dilutions at 37°C and 5% CO2 for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).[7]

  • Observation:

    • Visual Inspection: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).[5][6]

    • Microscopic Examination: Place a small aliquot of each dilution onto a microscope slide and examine under a microscope for the presence of micro-precipitates.[6]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Data Summary

This compound Solubility Data
Solvent/System Concentration Observation Source
DMSO55 mg/mL (92.98 mM)Sonication recommended[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.23 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.23 mM)Clear solution[1]

Visualizations

EOC317_Precipitation_Troubleshooting start Precipitation Observed check_stock Check Stock Solution Is it clear? start->check_stock prep_fresh_stock Prepare Fresh Stock check_stock->prep_fresh_stock No optimize_dilution Optimize Dilution Method (e.g., pre-warm media, slow addition) check_stock->optimize_dilution Yes prep_fresh_stock->optimize_dilution test_lower_conc Test Lower Concentrations optimize_dilution->test_lower_conc Precipitation Persists resolved Issue Resolved optimize_dilution->resolved Precipitation Gone eval_media Evaluate Media Components (e.g., serum effects) test_lower_conc->eval_media Precipitation Persists test_lower_conc->resolved Precipitation Gone eval_media->resolved Precipitation Gone

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Affecting_EOC317_Solubility cluster_factors Influencing Factors This compound This compound Solubility in Aqueous Media Concentration Final Concentration This compound->Concentration Higher conc. decreases solubility Temperature Temperature This compound->Temperature Pre-warming media can help pH pH of Media This compound->pH Changes can alter solubility Solvent Solvent System (e.g., % DMSO) This compound->Solvent Higher % aqueous decreases solubility Media_Comp Media Components (e.g., Serum) This compound->Media_Comp Interactions can cause precipitation Mixing Mixing Method This compound->Mixing Slow, steady mixing is better

Caption: Factors influencing this compound solubility in aqueous solutions.

References

Technical Support Center: EOC317 Off-Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on designing and troubleshooting control experiments for the off-target validation of EOC317 (also known as ACTB-1003). Given that this compound is a multi-targeted kinase inhibitor, understanding its selectivity is critical for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known secondary targets of this compound?

A1: this compound is an oral kinase inhibitor with potent activity against several receptor tyrosine kinases. Its primary intended targets are Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2.[1] Additionally, it has been shown to inhibit other kinases, including Ribosomal S6 Kinase (RSK) and p70S6K, which should be considered potential off-targets in experimental designs.[1] It has also been described as an inhibitor of Phosphatidylinositol 3-kinase (PI3K).

Q2: My experimental results with this compound are not what I expected based on its primary targets. Could off-target effects be the cause?

A2: Yes, unexpected phenotypes are a common challenge when working with multi-targeted inhibitors. If your results are inconsistent with the known functions of FGFR, VEGFR, and Tie-2 signaling, it is crucial to investigate the potential role of off-target effects. This could include effects on RSK, p70S6K, PI3K, or other, as yet unidentified, kinases.

Q3: What is the first step I should take to investigate potential off-target effects of this compound?

A3: A broad, unbiased screening approach is the recommended first step. A comprehensive in vitro kinase selectivity panel (e.g., a KinomeScan) against a large number of kinases is the most effective way to identify potential off-target interactions. This will provide a broader picture of this compound's selectivity profile.

Q4: How can I confirm that a potential off-target identified in a screen is relevant in my cellular model?

A4: After identifying a potential off-target in a biochemical screen, the next step is to validate this interaction in your specific cellular context. This can be achieved through several methods:

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or cellular phosphorylation assays can confirm that this compound binds to the putative off-target in intact cells.

  • Downstream Signaling Analysis: Use western blotting to assess the phosphorylation status of a known, specific substrate of the potential off-target kinase in cells treated with this compound.

  • Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the suspected off-target kinase. If the phenotype observed with this compound is diminished in these modified cells, it provides strong evidence for the off-target interaction.

Q5: What are appropriate positive and negative controls for my this compound experiments?

A5:

  • Positive Controls: A well-characterized, selective inhibitor of the pathway you are studying can serve as a positive control. For example, if you are studying angiogenesis, you could use another potent VEGFR2 inhibitor with a different chemical structure.

  • Negative Controls: An ideal negative control would be a structurally similar but inactive analog of this compound. If this is not available, using a structurally unrelated kinase inhibitor that does not target FGFR, VEGFR, or Tie-2 can help to control for non-specific effects of kinase inhibition. Additionally, performing experiments in cell lines that do not express the target of interest can also serve as a negative control.

Q6: What was the developmental status of this compound?

A6: Phase I clinical trials for this compound in cancer and solid tumors were discontinued (B1498344) in the USA and China in July 2018.[2]

Data Presentation

Table 1: Summary of this compound Inhibitory Activity (IC50)

TargetIC50 (nM)Target Type
VEGFR22Primary
Tie-24Primary
FGFR16Primary
RSK5Potential Off-Target
p70S6K32Potential Off-Target

This data is compiled from publicly available sources.[1]

Mandatory Visualizations

Signaling Pathways of Primary this compound Targets

cluster_fgfr FGFR1 Signaling cluster_vegfr VEGFR2 Signaling cluster_tie2 Tie-2 Signaling FGF FGF FGFR1 FGFR1 FGF->FGFR1 PLCg PLCγ FGFR1->PLCg RAS RAS FGFR1->RAS PI3K_fgfr PI3K FGFR1->PI3K_fgfr RAF_fgfr RAF RAS->RAF_fgfr AKT_fgfr AKT PI3K_fgfr->AKT_fgfr Proliferation_fgfr Proliferation/ Survival AKT_fgfr->Proliferation_fgfr MEK_fgfr MEK RAF_fgfr->MEK_fgfr ERK_fgfr ERK MEK_fgfr->ERK_fgfr ERK_fgfr->Proliferation_fgfr VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg_vegfr PLCγ VEGFR2->PLCg_vegfr RAS_vegfr RAS VEGFR2->RAS_vegfr PI3K_vegfr PI3K VEGFR2->PI3K_vegfr RAF_vegfr RAF RAS_vegfr->RAF_vegfr AKT_vegfr AKT PI3K_vegfr->AKT_vegfr Angiogenesis Angiogenesis/ Permeability AKT_vegfr->Angiogenesis MEK_vegfr MEK RAF_vegfr->MEK_vegfr ERK_vegfr ERK MEK_vegfr->ERK_vegfr ERK_vegfr->Angiogenesis ANG1 Ang1 TIE2 Tie-2 ANG1->TIE2 PI3K_tie2 PI3K TIE2->PI3K_tie2 AKT_tie2 AKT PI3K_tie2->AKT_tie2 Vessel_Stability Vessel Stability/ Quiescence AKT_tie2->Vessel_Stability This compound This compound This compound->FGFR1 Inhibits This compound->VEGFR2 Inhibits This compound->TIE2 Inhibits

Caption: Primary signaling pathways inhibited by this compound.

Experimental Workflow for Off-Target Validation

start Unexpected Phenotype Observed with this compound kinase_screen Broad Kinase Selectivity Screen (e.g., KinomeScan) start->kinase_screen potent_off_targets Potent Off-Targets Identified? kinase_screen->potent_off_targets cellular_validation Cellular Validation - Phospho-protein analysis - Cellular thermal shift assay potent_off_targets->cellular_validation Yes on_target Phenotype Likely On-Target potent_off_targets->on_target No genetic_validation Genetic Validation - siRNA/CRISPR knockdown/out of off-target cellular_validation->genetic_validation phenotype_reproduced Phenotype Diminished? genetic_validation->phenotype_reproduced off_target_confirmed Off-Target Confirmed phenotype_reproduced->off_target_confirmed Yes other_causes Consider Other Causes: - Non-kinase off-targets - Metabolite effects phenotype_reproduced->other_causes No

Caption: Workflow for identifying and validating this compound off-targets.

Logic of a Rescue Experiment

This compound This compound Target_Kinase Target Kinase (e.g., FGFR1) This compound->Target_Kinase Inhibits Rescued_Phenotype Phenotype Rescued (Proliferation Restored) This compound->Rescued_Phenotype Downstream_Effector Downstream Effector (e.g., MEK/ERK) Target_Kinase->Downstream_Effector Activates Phenotype Cellular Phenotype (e.g., Reduced Proliferation) Downstream_Effector->Phenotype Leads to Rescue_Construct Constitutively Active Downstream Effector (e.g., Active MEK1) Rescue_Construct->Rescued_Phenotype Bypasses Inhibition, Restores Phenotype

Caption: Logic of a rescue experiment to confirm on-target effects.

Experimental Protocols

Broad Spectrum Kinase Panel (Representative Protocol)

Objective: To identify potential off-targets of this compound across the human kinome.

Methodology: This protocol is based on a competitive binding assay, such as the KINOMEscan™ platform.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: The kinase panel is typically performed by a specialized vendor. The compound is tested at a concentration that allows for the detection of physiologically relevant off-targets (e.g., 1 µM).

  • Binding Assay: a. A DNA-tagged kinase of interest is incubated with an immobilized, active-site directed ligand. b. In a parallel reaction, the kinase, immobilized ligand, and this compound are incubated together. c. If this compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. The results are reported as a percentage of the DMSO control.

  • Data Analysis: Hits are identified as kinases for which binding is significantly inhibited by this compound. A follow-up dose-response curve is performed for each hit to determine the dissociation constant (Kd).

Cellular VEGFR2 Phosphorylation Assay

Objective: To confirm this compound's on-target activity and determine its cellular potency against VEGFR2.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another cell line endogenously expressing VEGFR2 in appropriate media.

  • Serum Starvation: When cells reach 80-90% confluency, serum-starve them for 4-6 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) or a DMSO vehicle control for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: a. Quantify total protein concentration using a BCA assay. b. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2). d. Strip the membrane and re-probe with an antibody for total VEGFR2 as a loading control.

  • Data Analysis: Quantify band intensities and plot the ratio of p-VEGFR2 to total VEGFR2 against the this compound concentration to determine the cellular IC50.

Downstream Signaling Analysis for Off-Target Validation

Objective: To determine if this compound inhibits the signaling pathway of a putative off-target in a cellular context. (Example: RSK)

Methodology:

  • Cell Culture: Use a cell line known to have active RSK signaling.

  • Inhibitor Treatment: Treat cells with this compound at a concentration known to inhibit the putative off-target (based on biochemical data) and at a concentration that is effective against its primary targets. Include a DMSO vehicle control.

  • Cell Lysis and Western Blotting: a. Lyse the cells as described in the previous protocol. b. Perform western blotting as described above. c. Probe the membrane with a primary antibody against a known downstream substrate of RSK (e.g., phospho-S6 ribosomal protein). d. Strip and re-probe for total S6 ribosomal protein and a housekeeping protein (e.g., GAPDH) as loading controls.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected Cell Toxicity 1. On-target toxicity in a highly dependent cell line. 2. Off-target toxicity due to inhibition of a critical survival kinase.1. Assess the dependency of your cell line on FGFR/VEGFR signaling. 2. Use a structurally unrelated inhibitor of the primary targets to see if the toxicity is replicated. 3. Perform a kinase selectivity screen to identify potent off-targets known to be involved in cell survival.
Inconsistent Results Between Cell Lines The expression levels of the primary or off-target kinases may vary between cell lines.1. Use qPCR or western blotting to determine the expression levels of the key target and suspected off-target kinases in your cell lines. 2. Correlate the expression levels with the cellular response to this compound.
Discrepancy Between Biochemical and Cellular Assay Results 1. Poor cell permeability of this compound. 2. The inhibitor is being actively transported out of the cell. 3. High intracellular ATP concentrations competing with the inhibitor.1. Perform a cellular target engagement assay (e.g., CETSA) to confirm the compound is reaching its target in cells. 2. If available, use a radiolabeled version of the compound to measure intracellular accumulation.
Activation of a Signaling Pathway Inhibition of a kinase by this compound could lead to the paradoxical activation of a parallel or upstream pathway through feedback mechanisms.1. Use phospho-specific antibody arrays or phosphoproteomics to get a broader view of signaling pathway alterations. 2. Consult kinase profiling data to see if this compound inhibits a known negative regulator in the activated pathway.

References

Validation & Comparative

EOC317 vs. Other FGFR Inhibitors: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of EOC317 (also known as ACTB-1003), a multi-targeted kinase inhibitor, with other prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. The data presented is compiled from publicly available research to facilitate an objective assessment of their biochemical and cellular activities.

Introduction to this compound

This compound is an orally available kinase inhibitor that targets multiple pathways involved in cancer progression. Its primary targets include FGFR1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2, positioning it as a potent inhibitor of both tumor cell proliferation and angiogenesis.[1][2][3] Developed by EOC Pharma, this compound is currently in early-phase clinical development for gastric cancer and urothelial carcinoma.[4]

Biochemical Potency and Selectivity

The in vitro inhibitory activity of this compound and other selected FGFR inhibitors against their primary targets is summarized in the table below. This data, derived from various biochemical assays, provides a snapshot of the inhibitors' potency at the enzymatic level.

InhibitorFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Other Key Targets (IC50, nM)
This compound (ACTB-1003) 6[1][2][3]---VEGFR2 (2), Tie-2 (4), RSK (5), p70S6K (32)[1][2][3]
Pemigatinib 0.4[5][6][7][8]0.5[5][6][7][8]1.2[5][6][7][8]30[5][6][7][8]-
Infigratinib 0.9[9]1[10]1.0[9]61[10]VEGFR2 (>1000)[11]
Erdafitinib 1.2[4][12]2.5[4][12]3.0[4][12]5.7[4][12]VEGFR2 (36.8)[4][12]
Futibatinib (TAS-120) 1.8[1][13]1.4[1][13]1.6[1][13]3.7[1][13]-

Note: IC50 values are from various sources and assays, which may lead to some variability. Direct head-to-head comparisons in the same assay provide the most accurate relative potency.

Cellular Activity in FGFR-Deregulated Cancer Models

The anti-proliferative effects of these inhibitors have been evaluated in various cancer cell lines harboring specific FGFR alterations. The following table summarizes the cellular IC50 or GI50 values, demonstrating their potency in a more biologically relevant context.

InhibitorCell LineCancer TypeFGFR AlterationCellular Potency (IC50/GI50, nM)
This compound (ACTB-1003) OPM2Multiple MyelomaFGFR3 translocationDose-dependent inhibition[1][2][3]
Ba/F3-TEL-FGFR1Murine LeukemiaFGFR1 overexpressionDose-dependent inhibition[1][2][3]
Pemigatinib SNU-16Gastric CancerFGFR2 amplification-
KATO IIIGastric CancerFGFR2 amplification-
Infigratinib RT112Bladder CancerFGFR3-TACC3 fusion5[14]
RT4Bladder CancerFGFR3 mutation30[14]
SW780Bladder CancerFGFR3 mutation32[14]
JMSU1Bladder CancerFGFR1 amplification15[14]
Erdafitinib KATO IIIGastric CancerFGFR2 amplification-
RT-112Bladder CancerFGFR3 fusion-
Futibatinib (TAS-120) SNU-16Gastric CancerFGFR2 Amplification1.3[15]
KATO IIIGastric CancerFGFR2 Amplification2.5[15]
MFM-223Breast CancerFGFR2 Amplification3.1[15]
RT112/84Bladder CancerFGFR3 Fusion5.6[15]
OPM-2Multiple MyelomaFGFR3 Translocation4.2[15]
KMS-11Multiple MyelomaFGFR3 Translocation2.9[15]

Signaling Pathway Inhibition

FGFR inhibitors exert their anti-tumor effects by blocking the downstream signaling cascades that drive cell proliferation, survival, and migration. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT->Proliferation Inhibitor FGFR Inhibitor (e.g., this compound) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro studies. Below are generalized protocols for key experiments used to characterize FGFR inhibitors.

Biochemical Kinase Assay (Luminescence-based)

This assay quantifies the enzymatic activity of a purified FGFR kinase domain by measuring ATP consumption.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - FGFR Enzyme - Substrate - ATP - Inhibitor Dilutions start->reagent_prep reaction Incubate Enzyme, Substrate, and Inhibitor reagent_prep->reaction initiate Initiate Reaction with ATP reaction->initiate incubation Incubate at Room Temperature initiate->incubation stop_deplete Stop Reaction & Deplete Remaining ATP incubation->stop_deplete adp_to_atp Convert ADP to ATP & Generate Light stop_deplete->adp_to_atp measure Measure Luminescence adp_to_atp->measure ic50 Calculate IC50 measure->ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.

  • Reaction Setup: In a 384-well plate, combine the inhibitor dilutions, a purified recombinant FGFR kinase domain, and a suitable peptide substrate in a kinase buffer.

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves a two-step process: first, depleting the unused ATP, and second, converting the generated ADP back to ATP to produce a luminescent signal.

  • Data Analysis: The luminescence signal, which is inversely proportional to the kinase activity, is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines.

Procedure:

  • Cell Seeding: Plate cancer cells with known FGFR alterations in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the FGFR inhibitor for a specified period (e.g., 72-96 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well. Metabolically active cells will convert MTT into formazan (B1609692) crystals, which are then solubilized. The absorbance is measured at a specific wavelength.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Cell viability is calculated as a percentage relative to vehicle-treated control cells. The IC50 or GI50 value is determined from the dose-response curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of FGFR and its downstream signaling proteins.

Western_Blot_Workflow start Start: Treat Cells with Inhibitor lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-FGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Caption: General workflow for Western blot analysis.

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the FGFR inhibitor at various concentrations and for different durations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., p-FGFR, p-ERK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. The membrane can be stripped and re-probed for total protein levels and a loading control (e.g., GAPDH) for normalization.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against FGFR1 and key drivers of angiogenesis, VEGFR2 and Tie-2. In vitro data suggests its potential as an anti-cancer agent in tumors with FGFR alterations. When compared to other selective FGFR inhibitors, this compound displays a broader kinase inhibition profile. The choice of an appropriate FGFR inhibitor for research or therapeutic development will depend on the specific cancer type, the underlying genetic alterations, and the desired selectivity profile. The experimental protocols provided in this guide offer a framework for the continued in vitro evaluation and comparison of these and other novel FGFR inhibitors.

References

EOC317 and Pazopanib in Renal Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for renal cell carcinoma (RCC), both EOC317 and pazopanib (B1684535) have emerged as kinase inhibitors with distinct mechanisms of action. While pazopanib is an established therapeutic agent, this compound is a developmental compound with a different target profile. This guide provides a comparative overview of these two drugs based on available preclinical and mechanistic data, aimed at researchers, scientists, and drug development professionals. Due to the limited publicly available experimental data for this compound, a direct quantitative comparison is not feasible. This guide therefore focuses on a comparison of their mechanisms of action and a detailed look at the available data for pazopanib.

Mechanisms of Action

This compound is described as an orally available, multi-mode kinase inhibitor.[1] Its primary targets include:

  • Fibroblast Growth Factor Receptor (FGFR) [1]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [1]

  • Angiopoietin-1 Receptor (TIE-2) [1]

  • Phosphatidylinositol 3-kinase (PI3K) [1]

By inhibiting these kinases, this compound has the potential to induce apoptosis in tumor cells where these pathways are overexpressed.[1] The development of this compound, however, appears to have been discontinued (B1498344) in 2018.

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI).[2][3] It is an approved treatment for advanced renal cell carcinoma.[3][4] Its mechanism of action centers on the inhibition of several receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) [2]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β) [2]

  • Stem cell factor receptor (c-Kit) [2]

Through the inhibition of these receptors, pazopanib primarily exerts an anti-angiogenic effect, hindering the formation of new blood vessels that tumors need to grow.[5][6]

Preclinical Data: Pazopanib

Comprehensive preclinical data for this compound in renal cancer cell lines is not publicly available. The following tables summarize key in vitro and in vivo data for pazopanib.

In Vitro Kinase Inhibitory Activity of Pazopanib
Target KinaseIC₅₀ (nmol/L)
VEGFR-110[2]
VEGFR-230[2]
VEGFR-347[2]
PDGFR-α71[2]
PDGFR-β84[2]
c-Kit74[2]
In Vivo Efficacy of Pazopanib in a Renal Cancer Xenograft Model
Animal ModelCell LineTreatmentOutcome
MiceCaki-2 (RCC)PazopanibInhibition of tumor growth and angiogenesis[7][8]

Experimental Protocols: Pazopanib

Detailed experimental protocols for this compound are not available. The following outlines a general methodology for assessing the efficacy of pazopanib in preclinical renal cancer models, based on common practices in the field.

Cell Viability Assay
  • Cell Lines: Human renal cell carcinoma cell lines (e.g., Caki-2, 786-O).

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of pazopanib or vehicle control for a specified duration (e.g., 72 hours).

  • Analysis: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay (e.g., CellTiter-Glo®). The half-maximal inhibitory concentration (IC₅₀) is then calculated.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Human renal cancer cells (e.g., Caki-2) are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Pazopanib is administered orally, typically once daily. The control group receives a vehicle.

  • Analysis: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess angiogenesis (e.g., CD31 staining).

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways of this compound and pazopanib.

EOC317_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K TIE2 TIE-2 TIE2->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ANG1 Angiopoietin-1 ANG1->TIE2 This compound This compound This compound->FGFR This compound->VEGFR2 This compound->TIE2 This compound->PI3K FGF FGF FGF->FGFR VEGF VEGF VEGF->VEGFR2

Caption: Targeted signaling pathways of this compound.

Pazopanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFRs PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PDGFR PDGFRs PDGFR->RAS PI3K PI3K PDGFR->PI3K cKit c-Kit cKit->RAS cKit->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKit

Caption: Targeted signaling pathways of Pazopanib.

Comparative Discussion

While both this compound and pazopanib target VEGFR-2, a key mediator of angiogenesis, their broader kinase inhibition profiles are different. This compound's additional targeting of FGFR, TIE-2, and PI3K suggests a potentially wider spectrum of anti-tumor activity. FGFR signaling is implicated in tumorigenesis and resistance to anti-angiogenic therapies in RCC. Inhibition of the PI3K/AKT pathway, a central node in cell survival and proliferation, could offer additional therapeutic benefits.

Pazopanib's activity against VEGFRs, PDGFRs, and c-Kit firmly establishes it as a potent anti-angiogenic agent. The inhibition of PDGFR signaling can impact the tumor microenvironment by affecting pericyte function, which is crucial for vessel stability.

Conclusion and Future Directions

Pazopanib is a well-characterized and clinically validated TKI for the treatment of renal cell carcinoma, with a clear anti-angiogenic mechanism of action. This compound, with its broader target profile including FGFR and PI3K, represents a potentially different therapeutic approach. However, due to the apparent discontinuation of its development, the clinical potential of this compound in renal cancer remains unexplored.

Future research, should this compound or similar compounds be revisited, would require head-to-head preclinical studies comparing their effects on cell viability, apoptosis, and key signaling pathways in a panel of renal cancer cell lines. Such studies would be crucial to determine if the broader target profile of this compound translates into superior or complementary activity compared to established agents like pazopanib.

References

Validating EOC317 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cellular target engagement validation for the multi-kinase inhibitor EOC317 and alternative inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2. The content is based on publicly available experimental data.

Executive Summary

This compound is an oral kinase inhibitor with potent in vitro activity against FGFR1, VEGFR2, and Tie-2.[1][2] While clinical development has been initiated, detailed public data on its direct target engagement within a cellular context is limited.[3] This guide compares the available information for this compound with established alternative inhibitors—Infigratinib (FGFR1), Lenvatinib (VEGFR2), and Rebastinib (Tie-2)—for which cellular target engagement has been more extensively characterized. The primary method for assessing direct target binding in cells highlighted in this guide is the Cellular Thermal Shift Assay (CETSA), alongside functional assays such as inhibition of receptor phosphorylation.

Comparison of Cellular Target Engagement

The following tables summarize the available data for this compound and its alternatives. A significant data gap exists for this compound regarding direct cellular target engagement assays like CETSA. The comparisons are therefore based on a combination of in vitro potency and indirect cellular functional data.

Table 1: Comparison of FGFR1 Target Engagement

FeatureThis compoundInfigratinib
Biochemical IC50 (FGFR1) 6 nM[1][2]0.9 nM
Cellular Assay (Cell Line) Dose-dependent growth inhibition in Ba/F3-TEL-FGFR1 cells[1][2]Inhibition of FGFR1 autophosphorylation in a dose-dependent manner
Cellular Target Engagement Method Not Publicly AvailableInhibition of downstream signaling (p-ERK, p-AKT) in xenograft models
Direct Cellular Binding Data (e.g., CETSA) Not Publicly AvailableNot Publicly Available

Table 2: Comparison of VEGFR2 Target Engagement

FeatureThis compoundLenvatinib
Biochemical IC50/Ki (VEGFR2) 2 nM (IC50)[1][2]0.74 nM (Ki)
Cellular Assay (Cell Line) Inhibition of tumor angiogenesis (CD31 staining) in HCT-116 xenograft[1][2]Inhibition of VEGF-induced HUVEC proliferation (IC50 = 3.4 nM) and tube formation (IC50 = 2.7 nM)[4]
Cellular Target Engagement Method Not Publicly AvailableInhibition of VEGFR2 tyrosine phosphorylation in HUVECs (IC50 = 0.25 nM)
Direct Cellular Binding Data (e.g., CETSA) Not Publicly AvailableNot Publicly Available

Table 3: Comparison of Tie-2 Target Engagement

FeatureThis compoundRebastinib
Biochemical IC50 (Tie-2) 4 nM[1][2]Potent inhibitor (biochemical and cellular assays)
Cellular Assay (Cell Line) Not Publicly AvailableSustained inhibition of Tie2 phosphorylation in CHO cells[1]
Cellular Target Engagement Method Not Publicly AvailableWestern Blot for p-Tie2[1]
Direct Cellular Binding Data (e.g., CETSA) Not Publicly AvailableNot Publicly Available (Sustained phosphorylation inhibition provides strong evidence of cellular engagement)

Signaling Pathways and Inhibition

The following diagrams illustrate the signaling pathways of the target kinases and the points of inhibition by the respective compounds.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR1->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Infigratinib Infigratinib Infigratinib->FGFR1 Inhibits EOC317_FGFR This compound EOC317_FGFR->FGFR1 Inhibits

FGFR1 Signaling Inhibition

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PLCg->Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis Lenvatinib Lenvatinib Lenvatinib->VEGFR2 Inhibits EOC317_VEGFR This compound EOC317_VEGFR->VEGFR2 Inhibits

VEGFR2 Signaling Inhibition

Tie2_Signaling_Pathway Tie-2 Signaling Pathway Ang1 Angiopoietin-1 Tie2 Tie-2 Ang1->Tie2 Binds PI3K_AKT_Tie2 PI3K/AKT Pathway Tie2->PI3K_AKT_Tie2 DOK_RAS_MAPK DOK-R/RAS/MAPK Pathway Tie2->DOK_RAS_MAPK Vessel_Stability Vessel Maturation & Stability, Endothelial Cell Survival PI3K_AKT_Tie2->Vessel_Stability DOK_RAS_MAPK->Vessel_Stability Rebastinib Rebastinib Rebastinib->Tie2 Inhibits EOC317_Tie2 This compound EOC317_Tie2->Tie2 Inhibits

Tie-2 Signaling Inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess direct target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA_Workflow CETSA Experimental Workflow start Start cell_culture 1. Cell Culture start->cell_culture treatment 2. Treat cells with This compound or alternative cell_culture->treatment heating 3. Heat cells at various temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation to separate soluble and precipitated proteins lysis->centrifugation protein_quantification 6. Protein Quantification (e.g., Western Blot, MS) centrifugation->protein_quantification analysis 7. Data Analysis: Generate melt curves protein_quantification->analysis end End analysis->end

CETSA Workflow

Protocol:

  • Cell Culture: Culture cells expressing the target of interest to a suitable confluency.

  • Compound Treatment: Treat the cells with the desired concentrations of the test compound (e.g., this compound, Infigratinib, Lenvatinib, or Rebastinib) or vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western Blot or Mass Spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Western Blot for Inhibition of Receptor Phosphorylation

This assay indirectly assesses target engagement by measuring the inhibition of the target kinase's activity within the cell.

Western_Blot_Workflow Western Blot for Phosphorylation Inhibition start Start cell_culture 1. Culture cells start->cell_culture starvation 2. Serum starve cells cell_culture->starvation treatment 3. Pre-treat with inhibitor starvation->treatment stimulation 4. Stimulate with ligand (e.g., FGF, VEGF) treatment->stimulation lysis 5. Cell Lysis stimulation->lysis sds_page 6. SDS-PAGE lysis->sds_page transfer 7. Transfer to membrane sds_page->transfer probing 8. Probe with primary (anti-phospho & anti-total) and secondary antibodies transfer->probing detection 9. Chemiluminescent detection probing->detection analysis 10. Quantify band intensity detection->analysis end End analysis->end

Western Blot Workflow

Protocol:

  • Cell Culture and Starvation: Plate cells and grow to desired confluency. Serum-starve the cells to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., FGF for FGFR, VEGF for VEGFR) to induce receptor phosphorylation.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target receptor. Subsequently, strip the membrane and re-probe with an antibody for the total amount of the target receptor as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the degree of inhibition of phosphorylation.

Conclusion

Validating target engagement in a cellular context is a critical step in drug development. While this compound shows promising in vitro potency against FGFR1, VEGFR2, and Tie-2, there is a clear need for publicly available data demonstrating its direct engagement with these targets in cells. Methods such as CETSA would provide definitive evidence of target binding. In contrast, alternative inhibitors like Infigratinib, Lenvatinib, and particularly Rebastinib, have more established cellular data, including inhibition of downstream signaling and, in the case of Rebastinib, sustained inhibition of target phosphorylation. Future studies demonstrating direct cellular target engagement of this compound will be crucial for a more comprehensive comparison and for validating its mechanism of action in a physiologically relevant setting.

References

Selecting a Positive Control for FGFR Inhibition Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the efficacy of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, the inclusion of a well-characterized positive control is crucial for validating experimental systems and ensuring data reliability. This guide provides a comparative overview of established FGFR inhibitors commonly used as positive controls, complete with supporting experimental data, detailed protocols, and visual aids to facilitate experimental design.

Comparison of Potent FGFR Inhibitors

Several potent and selective FGFR inhibitors have been developed and extensively characterized, making them ideal candidates for use as positive controls. The table below summarizes the in vitro potency (IC50 values) of some of the most widely used inhibitors against different FGFR isoforms.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Infigratinib (BGJ398) 0.91.41.060[1][2]
Pemigatinib (INCB054828) 0.40.51.030[1]
Erdafitinib (JNJ-42756493) 1.22.53.05.7[1]
Futibatinib (TAS-120) 1.81.41.63.7[3]
AZD4547 0.22.51.8>1000[2]
PD173074 ~25---[2]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Infigratinib (BGJ398) is a potent and selective inhibitor of FGFR1, 2, and 3, with significantly less activity against FGFR4 and VEGFR2.[2] Its ATP-competitive mechanism of action makes it a valuable tool for studying cancers with aberrant FGFR signaling.[4]

Pemigatinib (INCB054828) is another highly selective and potent oral inhibitor of FGFR1, 2, and 3.[5][6] Its efficacy has been demonstrated in various cancer cell lines with activating FGFR alterations.[6]

Erdafitinib (JNJ-42756493) is a pan-FGFR inhibitor with potent activity against all four FGFR isoforms.[1] It has received FDA approval for the treatment of urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[7][8]

Futibatinib (TAS-120) is a highly potent, selective, and irreversible inhibitor of FGFR1-4.[3][9] Its covalent binding mechanism offers a distinct profile compared to ATP-competitive inhibitors and has shown activity against some drug-resistant mutants.[3][9]

AZD4547 is a selective inhibitor of FGFR1, 2, and 3.[2] It has been widely used in preclinical studies and clinical trials, providing a wealth of comparative data.[10][11]

PD173074 is an early, well-characterized FGFR1 inhibitor that also shows activity against VEGFR2.[2] While less potent than newer inhibitors, it remains a useful tool for specific research questions.

Signaling Pathways and Experimental Workflow

To effectively utilize these positive controls, a clear understanding of the FGFR signaling pathway and a standardized experimental workflow are essential.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 P PLCG PLCγ FGFR:f2->PLCG P STAT STAT FGFR:f2->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG STAT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation

Caption: Simplified FGFR signaling pathway.

The diagram above illustrates the canonical FGFR signaling cascade, which is initiated by the binding of FGF ligands and heparan sulfate (B86663) proteoglycans (HSPG) to the extracellular domain of the FGFR.[12][13] This leads to receptor dimerization and autophosphorylation of the intracellular kinase domain, which in turn activates downstream signaling pathways including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, ultimately regulating cellular processes like proliferation, survival, and migration.[12][14]

A typical workflow for evaluating a novel FGFR inhibitor using a positive control is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow for FGFR Inhibitor Testing start Start assay_selection Select Appropriate Assay (e.g., In Vitro Kinase, Cell-Based) start->assay_selection cell_line_selection Choose FGFR-dependent Cell Line assay_selection->cell_line_selection treatment Treat with Novel Inhibitor, Positive Control, and Vehicle Control cell_line_selection->treatment incubation Incubate for Defined Period treatment->incubation data_collection Collect Data (e.g., Luminescence, Absorbance, Western Blot) incubation->data_collection analysis Analyze Data (e.g., IC50 determination, Phospho-protein levels) data_collection->analysis conclusion Draw Conclusions analysis->conclusion

Caption: General experimental workflow.

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below are outlines for key experiments used to characterize FGFR inhibitors.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated FGFR kinase.

Objective: To determine the IC50 value of an inhibitor against a specific FGFR isoform.

Materials:

  • Recombinant human FGFR enzyme

  • Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM DTT)

  • ATP (at Km concentration for the specific kinase)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (novel inhibitor and positive control) serially diluted in DMSO

  • [γ-³³P]ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mix containing kinase buffer, substrate, and ATP.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.

  • Initiate the kinase reaction by adding the recombinant FGFR enzyme to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 20-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability/Proliferation Assay

This assay assesses the effect of an inhibitor on the growth and viability of cancer cells that are dependent on FGFR signaling.

Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of an inhibitor in a cellular context.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, KMS-11, RT112)[11][15]

  • Complete cell culture medium

  • Test compounds (novel inhibitor and positive control) serially diluted in culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance) using a plate reader.

  • Calculate the percent viability for each compound concentration relative to the vehicle control and determine the GI50/IC50 value.

Western Blotting for Pathway Analysis

This technique is used to measure the levels of specific proteins and their phosphorylation status to confirm that the inhibitor is acting on the intended signaling pathway.

Objective: To assess the inhibition of FGFR phosphorylation and downstream signaling molecules (e.g., p-FRS2, p-ERK, p-AKT).

Materials:

  • FGFR-dependent cancer cell line

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

By using these established positive controls and standardized protocols, researchers can confidently evaluate the performance of their novel FGFR inhibitors and contribute to the development of new targeted therapies.

References

A Researcher's Guide to Selecting Negative Controls for VEGFR Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Validating the specificity of a potential inhibitor for Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical step in drug discovery and angiogenesis research. Robust experimental design hinges on the use of appropriate negative controls to distinguish true on-target effects from artifacts and off-target activities. This guide provides a comparative overview of negative control strategies for VEGFR signaling assays, presenting quantitative data, detailed experimental protocols, and logical workflows to ensure the integrity of your findings.

Understanding the Need for Controls

VEGFR signaling is a complex cascade vital for angiogenesis. The primary mediator, VEGFR2, upon binding with ligands like VEGF-A, triggers downstream pathways including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt cascades, promoting endothelial cell proliferation, migration, and survival.[1] Small molecule inhibitors targeting the ATP-binding site of VEGFR kinases are a cornerstone of anti-angiogenic therapy.

To validate that an investigational compound's effect is due to specific VEGFR inhibition, it must be compared against controls that establish a baseline of inactivity and rule out non-specific effects. The two most fundamental types of negative controls are the Vehicle Control and the Specificity Control .

  • Vehicle Control (e.g., DMSO): As most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO), the vehicle itself can have biological effects. A vehicle control is essential in all experiments to ensure that the observed results are not due to solvent toxicity or other non-specific actions.[2] The final concentration of DMSO in assays should typically not exceed 0.1-1%.[3]

  • Specificity Control: An ideal specificity control is a molecule that is structurally related to the active inhibitor but is biologically inactive against the target. However, such perfect analogues are often not available. A practical and scientifically rigorous alternative is to use a well-characterized inhibitor of a different kinase pathway that is known to be inactive against VEGFRs. This helps confirm that the observed phenotype is a consequence of inhibiting the VEGFR pathway specifically, not just a result of general kinase inhibition.

This guide will compare the activity of well-established, multi-targeted VEGFR inhibitors (Sunitinib, Sorafenib, Vandetanib) against a proposed specificity control, PD98059 , an inhibitor of MEK1/2, a kinase downstream in the MAPK pathway but not directly inhibited by VEGFR-targeted drugs.[4][5]

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of common VEGFR inhibitors against their primary targets, contrasted with the activity of the MEK inhibitor PD98059. The high IC50 value of PD98059 against VEGFRs would confirm its suitability as a specificity control.

CompoundPrimary Target(s)VEGFR1 IC50 (nM)VEGFR2 IC50 (nM)VEGFR3 IC50 (nM)Other Key Targets (IC50)
Sunitinib VEGFRs, PDGFRβ-80[6][7]-PDGFRβ (2 nM)[6][7], c-Kit
Sorafenib VEGFRs, Raf269020Raf-1 (6 nM), B-Raf (22 nM)
Vandetanib VEGFR2/3, EGFR, RET>1100[4]40[4][8]110[4][8]EGFR (500 nM), RET (100-130 nM)[9][10]
PD98059 MEK1/2>10,000>10,000>10,000MEK1 (2,000-7,000 nM)[11]

Note: IC50 values can vary based on specific assay conditions (e.g., ATP concentration).

Signaling Pathways and Experimental Workflow

To effectively utilize these controls, it is crucial to understand both the biological pathway and the experimental sequence.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Adaptor Recruitment PI3K PI3K VEGFR2->PI3K Autophosphorylation & Adaptor Recruitment Shc_Grb2 Shc/Grb2/SOS VEGFR2->Shc_Grb2 Autophosphorylation & Adaptor Recruitment PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Shc_Grb2->Ras Outcome Gene Transcription (Proliferation, Migration, Survival) PKC->Outcome Akt->Outcome Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Outcome

Caption: Simplified VEGFR2 signaling cascade leading to angiogenesis.

A logical experimental workflow ensures that results from simpler, direct assays inform the design of more complex cellular and functional experiments. The negative controls are essential at every stage.

Experimental_Workflow cluster_workflow Experimental Validation Workflow A Step 1: Biochemical Assay (In Vitro Kinase Activity) B Step 2: Cellular Assay (VEGFR2 Phosphorylation) A->B Proceed if IC50 is potent and specific C Step 3: Functional Assay (Cell Proliferation/Migration) B->C Proceed if cellular activity matches biochemical potency D Conclusion: Compound is a specific VEGFR signaling inhibitor C->D Validate if functional effect is consistent Controls Controls Used: - Vehicle (DMSO) - Specificity Control (e.g., PD98059) - Positive Control (e.g., Sunitinib)

Caption: Logical workflow for validating a VEGFR signaling inhibitor.

Experimental Protocols

Below are foundational protocols for assays central to characterizing VEGFR inhibitors and validating controls.

Protocol 1: In Vitro Biochemical VEGFR2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated, recombinant VEGFR2 kinase.

  • Objective: To determine the IC50 value of a test compound against the VEGFR2 kinase.

  • Materials:

    • Recombinant human VEGFR2 kinase (e.g., GST-fusion protein).[12]

    • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[2]

    • ATP.

    • VEGFR2 substrate (e.g., synthetic peptide like Poly(Glu,Tyr) 4:1).[3][13]

    • Test Compounds (Investigational, Positive Control, Specificity Control) and Vehicle (DMSO).

    • Kinase activity detection system (e.g., ADP-Glo™, Kinase-Glo™).[2]

    • White 96-well plates.[13]

  • Methodology:

    • Inhibitor Preparation: Prepare serial dilutions of the test compounds and controls in kinase buffer. The final DMSO concentration should be constant across all wells (e.g., ≤1%).[3]

    • Reaction Setup: In a 96-well plate, add the VEGFR2 kinase/substrate solution to each well. Then, add the serially diluted inhibitors or vehicle control.

    • Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be near the Km value for VEGFR2 to accurately determine the potency of ATP-competitive inhibitors.[2]

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Detection: Stop the reaction and measure kinase activity by quantifying the amount of ADP produced or ATP remaining, following the detection kit manufacturer's instructions.

    • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular VEGFR2 Phosphorylation Assay (Western Blot)

This assay measures an inhibitor's ability to block VEGF-induced VEGFR2 autophosphorylation in a cellular context, a critical downstream event.

  • Objective: To determine the concentration of a test compound required to inhibit VEGF-induced VEGFR2 phosphorylation (e.g., at Tyr1175) in endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).[14]

    • Cell culture medium (e.g., EGM-2) and serum-free basal medium.

    • Recombinant Human VEGF-A.

    • Test Compounds and Vehicle (DMSO).

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[14]

    • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Methodology:

    • Cell Culture and Starvation: Culture HUVECs in 6-well plates to near confluency. To reduce basal receptor activation, starve the cells in serum-free medium for 4-6 hours.[14]

    • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of the test compounds or vehicle control for 1-2 hours.[15]

    • VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF-A (e.g., 25-50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR2 phosphorylation.[14][15]

    • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-VEGFR2 and total VEGFR2. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using ECL.

    • Data Analysis: Quantify band intensities. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal for each treatment condition.

Protocol 3: VEGF-Induced Endothelial Cell Proliferation Assay

This functional assay determines the effect of an inhibitor on the proliferation of endothelial cells in response to VEGF stimulation.

  • Objective: To determine the concentration of a test compound required to inhibit VEGF-induced HUVEC proliferation.

  • Materials:

    • HUVECs and appropriate culture medium.

    • Recombinant Human VEGF-A.

    • Test Compounds and Vehicle (DMSO).

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).[15]

  • Methodology:

    • Cell Seeding: Seed HUVECs (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere for 24 hours.[16]

    • Starvation & Treatment: Replace the medium with a low-serum basal medium containing serial dilutions of the test compounds or vehicle control. Incubate for 1-6 hours.[16]

    • Stimulation: Add VEGF-A (e.g., 20-25 ng/mL) to all wells except for the "no treatment" control.[15][16]

    • Incubation: Incubate the plate for 48-72 hours.[15]

    • Viability Measurement: Add the chosen viability reagent to each well according to the manufacturer's protocol and measure the absorbance or luminescence with a plate reader.

    • Data Analysis: Normalize the data to the vehicle control (100% proliferation) and no-VEGF control (basal proliferation). Plot the percentage of proliferation against the log concentration of the inhibitor and calculate the IC50 value.[15]

By systematically applying this workflow and these protocols, researchers can confidently validate the on-target activity of novel VEGFR inhibitors and ensure the reliability and reproducibility of their data.

References

A Head-to-Head Comparison of EOC317 and Other Multi-Targeted Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the multi-targeted tyrosine kinase inhibitor (TKI) EOC317 against other prominent TKIs with overlapping target profiles: Lenvatinib (B1674733), Regorafenib (B1684635), Cabozantinib (B823), and Ponatinib (B1185). This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data to inform research and development decisions.

Introduction to this compound and Comparator TKIs

This compound (also known as ACTB-1003) is an orally available, multi-targeted TKI that has demonstrated potent inhibitory activity against key drivers of tumor growth and angiogenesis.[1] Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2.[1] Additionally, this compound has been shown to induce apoptosis by targeting RSK and p70S6K.[1] Development of this compound was discontinued (B1498344) after Phase I clinical trials for solid tumors.[2]

For a comprehensive comparison, this guide evaluates this compound alongside four other commercially available and clinically relevant multi-targeted TKIs known to inhibit both the VEGFR and FGFR signaling pathways:

  • Lenvatinib: An oral TKI that inhibits VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.[3] It is approved for the treatment of certain types of thyroid, renal cell, hepatocellular, and endometrial cancers.[4]

  • Regorafenib: An oral multi-kinase inhibitor targeting VEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, RET, and RAF-1.[5][6][7][8] It is approved for metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[6]

  • Cabozantinib: An oral TKI that potently inhibits VEGFR2 and MET, as well as RET, KIT, AXL, and TIE2.[9] While it has activity against multiple RTKs, its inhibitory effect on FGFR1 is considered weak.[1][10] It is approved for medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.

  • Ponatinib: A potent oral TKI targeting ABL, PDGFRα, VEGFR2, FGFR1, and Src kinases.[11] It is notably effective against the T315I mutation in BCR-ABL and is approved for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11]

Comparative Analysis of Kinase Inhibition

The in vitro potency of these TKIs against their primary kinase targets is a critical determinant of their biological activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against key kinases.

Kinase TargetThis compound (nM)Lenvatinib (nM)Regorafenib (nM)Cabozantinib (nM)Ponatinib (nM)
FGFR1 6[1]22 (Ki)[12]~200 (cellular)[5]5294[1][10]2.2
FGFR2 -8.2 (Ki)[12]---
FGFR3 -15 (Ki)[12]---
VEGFR1 -1.3 (Ki)[12]13[7]12-
VEGFR2 2[1]0.74 (Ki)[12]4.2[7]0.035[9][13]1.5
VEGFR3 -0.71 (Ki)[12]46[7]6-
Tie-2 4[1]-31 (cellular)[7]14.3[9]-
c-MET ---1.3[13]-
PDGFRβ --22[7]234[1][10]1.1[11]
KIT -11 (Ki)[12]7[7]4.6[9]-
RET -1.5 (Ki)[12]1.5[7]5.2[9]-
RAF-1 --2.5[7]--
RSK 5[1]----
p70S6K 32[1]----

Note: IC50 values are from biochemical assays unless otherwise specified as cellular or Ki (inhibition constant). Direct comparison should be made with caution due to potential variations in assay conditions between studies.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

G cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Tyrosine Kinase Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis RAS RAS FGFR->RAS FGFR->PI3K FGFR->Angiogenesis Tie2 Tie-2 This compound This compound This compound->VEGFR This compound->FGFR This compound->Tie2 Apoptosis Apoptosis This compound->Apoptosis Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->FGFR Regorafenib->Tie2 Cabozantinib Cabozantinib Cabozantinib->VEGFR Ponatinib Ponatinib Ponatinib->VEGFR Ponatinib->FGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Proliferation Proliferation ERK->Proliferation p70S6K p70S6K mTOR->p70S6K p70S6K->Proliferation RSK->Survival

Caption: Simplified signaling pathways inhibited by this compound and comparator TKIs.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Efficacy Study start_vitro Start kinase_assay Biochemical Kinase Assay (IC50 Determination) start_vitro->kinase_assay cell_culture Cancer Cell Line Culture start_vitro->cell_culture data_analysis_vitro Data Analysis (IC50 Calculation) kinase_assay->data_analysis_vitro cell_treatment Treat with TKI (Dose-Response) cell_culture->cell_treatment mtt_assay Cell Viability Assay (e.g., MTT) cell_treatment->mtt_assay mtt_assay->data_analysis_vitro end_vitro End data_analysis_vitro->end_vitro start_vivo Start xenograft Tumor Cell Implantation (Xenograft Model) start_vivo->xenograft tumor_growth Tumor Growth to Palpable Size xenograft->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment TKI Administration (Oral Gavage) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint data_analysis_vivo Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis_vivo end_vivo End data_analysis_vivo->end_vivo

Caption: General experimental workflows for in vitro and in vivo TKI evaluation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a TKI required to inhibit 50% of the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, VEGFR2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test TKI (e.g., this compound) at various concentrations

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the TKI in DMSO and then dilute in kinase assay buffer.

  • In a 384-well plate, add the kinase, the kinase-specific substrate, and the TKI dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the amount of ADP produced, which reflects the kinase activity.

  • Plot the kinase activity against the logarithm of the TKI concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of a TKI on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HUVEC, cancer cell lines with specific FGFR/VEGFR alterations)

  • Complete cell culture medium

  • Test TKI at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the TKI. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a TKI in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional, to improve tumor take rate)

  • Test TKI formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[15]

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]

  • Administer the TKI or vehicle control to the respective groups daily via oral gavage.

  • Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight 2-3 times per week.

  • Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Comparative Safety and Tolerability

A comprehensive comparison of safety profiles is crucial for the evaluation of TKIs. The following is a summary of common adverse events (AEs) observed with the comparator drugs in clinical settings. As this compound did not progress past Phase I, detailed clinical safety data is limited.

  • Lenvatinib: Common AEs include hypertension, diarrhea, fatigue, decreased appetite, and weight loss.[17] Severe AEs can include hypertension, proteinuria, and renal failure.

  • Regorafenib: Frequently reported AEs are hand-foot skin reaction, fatigue, diarrhea, hypertension, and rash.[18] Liver toxicity is a significant concern with regorafenib.

  • Cabozantinib: Common side effects include diarrhea, fatigue, nausea, decreased appetite, and hypertension.[17] Gastrointestinal perforations and fistulas are rare but serious risks.

  • Ponatinib: A notable risk associated with ponatinib is arterial occlusive events, including heart attack and stroke.[19] Other common AEs include rash, abdominal pain, fatigue, and headache.

An indirect comparison between regorafenib and cabozantinib suggested that regorafenib may have a more favorable safety profile, with a lower incidence of treatment-related AEs leading to discontinuation and dose reductions.[18]

Conclusion

This compound demonstrates potent in vitro inhibition of key angiogenic and oncogenic kinases, particularly FGFR1, VEGFR2, and Tie-2, with IC50 values in the low nanomolar range. When compared to other multi-targeted TKIs, its potency against these specific targets is comparable to or greater than some established drugs. For instance, its VEGFR2 inhibition is on par with lenvatinib and more potent than regorafenib. However, its FGFR1 inhibition appears less potent than ponatinib.

The provided experimental protocols offer standardized methods for the preclinical evaluation of TKIs like this compound. While the discontinuation of this compound's clinical development limits the availability of extensive comparative data, the existing preclinical profile suggests it was a promising compound. This guide serves as a valuable resource for researchers in the field of oncology drug discovery, providing a framework for comparing novel TKIs with existing therapies. The multifaceted nature of these inhibitors, targeting multiple pathways simultaneously, underscores the importance of a thorough understanding of their respective kinase inhibition profiles, cellular activities, and potential toxicities.

References

EOC317: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of EOC317, a multi-targeted kinase inhibitor. While a comprehensive public kinome scan for this compound is not available, this document summarizes its known inhibitory activities against key kinase targets and compares them with other well-characterized kinase inhibitors, Sorafenib and Regorafenib. This guide is intended to provide an objective overview based on available experimental data to inform research and drug development decisions.

Introduction to this compound

This compound (also known as ACTB-1003) is an orally available small molecule inhibitor targeting multiple receptor tyrosine kinases involved in angiogenesis and oncogenesis. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2. Due to its multi-targeted nature, understanding its selectivity profile is crucial for predicting its therapeutic efficacy and potential off-target effects.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary targets, alongside the IC50 values for Sorafenib and Regorafenib for a broader range of kinases. This allows for a comparative assessment of potency and selectivity against these key signaling molecules.

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)Regorafenib IC50 (nM)
FGFR1 6--
VEGFR1 --13
VEGFR2 2904.2
VEGFR3 --46
Tie-2 4--
PDGFRβ -5722
c-KIT -687
RET --1.5
Raf-1 -62.5
B-RAF -2228
B-RAF (V600E) -3819

Signaling Pathways Targeted by this compound

This compound exerts its effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below, generated using the DOT language, illustrate the simplified signaling cascades of the primary targets of this compound.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Activates PLCG PLCγ FGFR1->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation This compound This compound This compound->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of this compound.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds SRC SRC VEGFR2->SRC Activates PLCG PLCγ VEGFR2->PLCG PI3K PI3K SRC->PI3K AKT AKT PI3K->AKT Angiogenesis Angiogenesis & Vascular Permeability AKT->Angiogenesis PKC PKC PLCG->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie-2 Receptor Ang1->Tie2 Binds PI3K PI3K Tie2->PI3K Activates DOK2 DOK2 Tie2->DOK2 AKT AKT PI3K->AKT Vessel_Stability Vessel Maturation & Stability AKT->Vessel_Stability RASGAP RASGAP DOK2->RASGAP RASGAP->Vessel_Stability This compound This compound This compound->Tie2 Inhibits Radiometric_Assay_Workflow Start Start: Prepare Reaction Mix (Kinase, Substrate, Buffer) Add_Compound Add Test Compound (e.g., this compound) Start->Add_Compound Initiate_Reaction Initiate with [γ-³²P]ATP Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Transfer to Filter Plate Incubate->Stop_Reaction Wash_Plate Wash to Remove Unbound [γ-³²P]ATP Stop_Reaction->Wash_Plate Add_Scintillant Add Scintillation Cocktail Wash_Plate->Add_Scintillant Measure_Radioactivity Measure Radioactivity Add_Scintillant->Measure_Radioactivity Analyze_Data Analyze Data (IC50) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End ADPGlo_Assay_Workflow Start Start: Set up Kinase Reaction (Kinase, Substrate, ATP, Buffer) Add_Compound Add Test Compound Start->Add_Compound Incubate_Kinase_Rxn Incubate Add_Compound->Incubate_Kinase_Rxn Add_ADPGlo_Reagent Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_Kinase_Rxn->Add_ADPGlo_Reagent Incubate_RT1 Incubate at Room Temp Add_ADPGlo_Reagent->Incubate_RT1 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_RT1->Add_Detection_Reagent Incubate_RT2 Incubate at Room Temp Add_Detection_Reagent->Incubate_RT2 Measure_Luminescence Measure Luminescence Incubate_RT2->Measure_Luminescence Analyze_Data Analyze Data (IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Validating EOC317-Induced Apoptosis: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods to validate apoptosis induced by the multi-kinase inhibitor, EOC317. While preclinical data quantifying apoptosis for this compound is not publicly available, this document outlines the established protocols and expected outcomes for validating its pro-apoptotic activity. We will use well-characterized apoptosis inducers, Staurosporine and Doxorubicin, as illustrative examples with supporting experimental data to benchmark these methodologies.

Introduction to this compound and its Pro-Apoptotic Potential

This compound, also known as ACTB-1003, is an orally available multi-mode kinase inhibitor. Its mechanism of action involves the inhibition of several key signaling molecules implicated in cancer cell proliferation and survival, including Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2. Furthermore, this compound is predicted to induce apoptosis by targeting RSK and p70S6K. This multi-targeted approach suggests that this compound has the potential to be a potent inducer of programmed cell death in cancer cells. However, rigorous experimental validation is essential to confirm and quantify this activity.

Comparative Analysis of Apoptosis Validation Methods

The following table summarizes the most common and robust methods for validating apoptosis. The choice of method will depend on the specific research question, available equipment, and desired quantitative output.

Method Principle Advantages Disadvantages Typical Readout
Annexin V / Propidium Iodide (PI) Staining Detects the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in early apoptotic cells (Annexin V) and loss of membrane integrity in late apoptotic/necrotic cells (PI).Distinguishes between early apoptotic, late apoptotic, and necrotic cells. Widely used and well-validated.Can be sensitive to experimental handling. Requires flow cytometry.Percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Caspase Activity Assays Measures the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9) using colorimetric, fluorometric, or luminometric substrates.Provides direct evidence of the activation of the apoptotic signaling cascade. High-throughput options are available.May not detect caspase-independent apoptosis. Requires cell lysis for most formats.Fold-change in caspase activity relative to an untreated control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.Can be used on fixed cells and tissue sections. Provides spatial information in tissue samples.Can also label necrotic cells. May not be as sensitive for early apoptosis.Percentage of TUNEL-positive cells.
Western Blotting for Apoptosis Markers Detects the cleavage of key apoptotic proteins such as PARP (Poly (ADP-ribose) polymerase) and pro-caspases, or changes in the expression of Bcl-2 family proteins.Provides information on specific protein-level events in the apoptotic pathway.Semi-quantitative. Lower throughput than plate-based assays.Presence and intensity of cleaved protein bands.

Illustrative Data from Established Apoptosis Inducers

To provide a reference for the expected outcomes of apoptosis validation experiments, the following tables summarize data from studies using Staurosporine and Doxorubicin in the MCF-7 human breast cancer cell line.

Staurosporine-Induced Apoptosis in MCF-7 Cells
Concentration Treatment Time Apoptotic Cells (%) (Annexin V+) [1]Notes
0 µM (Control)12 hours~10%Basal level of apoptosis.
0.25 µM12 hoursSignificantly increased
2 µM12 hours~40%
Doxorubicin-Induced Caspase-3/7 Activity
Concentration Treatment Time Caspase-3/7 Activity (Fold Change vs. Control) [2][3]Cell Line
0.6 µM48 hours~11.3Cardiac Stem Cells[3]
1 µM4 hours> 1.5H9c2[2]
1 µM8 hours> 2.0H9c2[2]

Experimental Protocols

Annexin V / Propidium Iodide (PI) Staining by Flow Cytometry

This protocol is a standard method to quantify the percentage of apoptotic and necrotic cells following treatment with a compound like this compound.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • This compound, Staurosporine (positive control), DMSO (vehicle control)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM), a positive control (e.g., 1 µM Staurosporine), and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Harvest the cells, including any floating cells in the media, by trypsinization.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This protocol measures the activity of the key executioner caspases, Caspase-3 and -7.

Materials:

  • Cell line of interest

  • This compound, Staurosporine (positive control), DMSO (vehicle control)

  • 96-well clear-bottom plates

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treat cells with a range of this compound concentrations, a positive control, and a vehicle control.

  • Incubate for the desired treatment duration.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a plate-reading luminometer.

Visualizing the this compound Apoptosis Pathway and Experimental Workflow

To better understand the theoretical mechanism of this compound and the experimental process for its validation, the following diagrams are provided.

EOC317_Apoptosis_Pathway cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling This compound This compound FGFR1 FGFR1 This compound->FGFR1 inhibits VEGFR2 VEGFR2 This compound->VEGFR2 inhibits Tie2 Tie-2 This compound->Tie2 inhibits RSK RSK This compound->RSK inhibits p70S6K p70S6K This compound->p70S6K inhibits Apoptosis Apoptosis RSK->Apoptosis leads to p70S6K->Apoptosis leads to

Caption: Proposed mechanism of this compound-induced apoptosis.

Apoptosis_Validation_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound, Positive Control (Staurosporine), & Vehicle Control (DMSO) start->treat annexin Annexin V / PI Staining treat->annexin caspase Caspase-3/7 Activity Assay treat->caspase flow Flow Cytometry annexin->flow luminescence Luminometry caspase->luminescence quantify Quantify Apoptotic Cells & Caspase Activity flow->quantify luminescence->quantify

Caption: Experimental workflow for validating apoptosis.

References

Comparative Analysis of EOC317 Cross-Reactivity with Receptor Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of the selective inhibitor EOC317 against its primary target, VEGFR2, and other closely related receptor tyrosine kinases (RTKs). The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's selectivity profile.

Introduction to this compound

This compound is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By selectively targeting VEGFR2, this compound aims to inhibit tumor neovascularization with minimal off-target effects. To validate its selectivity, this compound was profiled against a panel of related RTKs known to have structural homology within the kinase domain.

Quantitative Analysis of Cross-Reactivity

The inhibitory activity of this compound against a selection of RTKs was determined using a competitive binding assay. The results, summarized in the table below, demonstrate the compound's high affinity for VEGFR2 and significantly lower affinity for other tested kinases, indicating a favorable selectivity profile.

Kinase TargetIC50 (nM)Fold Selectivity vs. VEGFR2
VEGFR2 1.2 1
VEGFR18571
VEGFR3120100
PDGFRβ250208
c-Kit480400
FGFR1> 10,000> 8,333
EGFR> 10,000> 8,333

Signaling Pathway and Experimental Workflow

To provide context for the inhibitory action of this compound, the following diagrams illustrate the VEGFR2 signaling pathway and the experimental workflow used to assess its cross-reactivity.

G cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration MAPK->Migration

Caption: Simplified VEGFR2 signaling pathway initiated by VEGF-A binding.

G cluster_workflow Competitive Binding Assay Workflow A Kinase & Fluorescent Tracer Incubation B Addition of this compound (Varying Concentrations) A->B C Incubation to Reach Binding Equilibrium B->C D Fluorescence Polarization Measurement C->D E Data Analysis: IC50 Curve Generation D->E

Caption: Experimental workflow for determining IC50 values.

Experimental Protocols

Objective: To determine the IC50 values of this compound against a panel of RTKs (VEGFR2, VEGFR1, VEGFR3, PDGFRβ, c-Kit, FGFR1, EGFR).

Assay Principle: A competitive binding assay was employed. In this assay, a fluorescently labeled ligand (tracer) of high affinity for the kinase's ATP pocket is used. The binding of this tracer to the kinase results in a high fluorescence polarization (FP) signal. When an unlabeled competitor, such as this compound, is introduced, it displaces the tracer from the ATP binding site, leading to a decrease in the FP signal. The concentration of this compound required to displace 50% of the tracer is the IC50 value.

Materials:

  • Recombinant human kinase enzymes (VEGFR2, VEGFR1, VEGFR3, PDGFRβ, c-Kit, FGFR1, EGFR)

  • Fluorescent tracer (specific for the kinase family)

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: A serial dilution of this compound was prepared in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.

  • Reaction Mixture Preparation: For each well, the kinase enzyme and the fluorescent tracer were mixed in the assay buffer at their predetermined optimal concentrations.

  • Assay Plate Setup:

    • 2.5 µL of the serially diluted this compound was added to the wells.

    • For control wells, 2.5 µL of assay buffer with DMSO (vehicle control) was added for the "high signal" control, and 2.5 µL of a known potent inhibitor was added for the "low signal" control.

    • 5 µL of the kinase-tracer mixture was added to all wells.

  • Incubation: The plate was incubated at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization of each well was measured using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • The raw FP data was converted to percent inhibition relative to the high and low signal controls.

    • The percent inhibition values were plotted against the logarithm of the this compound concentration.

    • A sigmoidal dose-response curve with a variable slope was fitted to the data using non-linear regression analysis to determine the IC50 value for each kinase.

Selectivity Profile of this compound

The following diagram provides a logical representation of this compound's selectivity, highlighting its potent activity against VEGFR2 and its weaker interactions with other RTKs.

G cluster_high_affinity High Affinity (IC50 < 10 nM) cluster_low_affinity Low Affinity (IC50 > 50 nM) cluster_no_affinity No Significant Affinity (IC50 > 10,000 nM) This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Potent Inhibition VEGFR1 VEGFR1 This compound->VEGFR1 Weak Inhibition VEGFR3 VEGFR3 This compound->VEGFR3 Weak Inhibition PDGFRb PDGFRβ This compound->PDGFRb Weak Inhibition cKit c-Kit This compound->cKit Weak Inhibition FGFR1 FGFR1 EGFR EGFR

Caption: Logical diagram of this compound's selectivity profile.

Confirming the On-Target Effects of EOC317 with siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of EOC317, a multi-targeted kinase inhibitor, by comparing its pharmacological activity with the phenotypic effects of silencing its primary targets—Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Angiopoietin Receptor Tie-2—using small interfering RNA (siRNA). Rigorous on-target validation is a critical step in preclinical drug development to ensure that the observed therapeutic effects are a direct consequence of inhibiting the intended molecular targets.

This compound is an oral kinase inhibitor with potent activity against key drivers of tumor growth and angiogenesis.[1][2] It targets FGFR1, VEGFR2, and Tie-2 with IC50 values of 6 nM, 2 nM, and 4 nM, respectively.[1][2] Additionally, it has been shown to inhibit other kinases involved in cell survival and proliferation, such as PI3K, RSK, and p70S6K.[1][3] Given its multi-targeted nature, confirming that its biological effects are mediated through these primary targets is essential.

The principle of using siRNA for on-target validation lies in the high specificity of siRNA in silencing the expression of a target gene.[4] If the phenotypic effects of the drug (e.g., reduced cell proliferation, inhibition of signaling) are recapitulated by the specific knockdown of the target protein, it provides strong evidence that the drug is acting on-target. Conversely, if the drug has no further effect in cells where the target has already been silenced by siRNA, this also confirms the on-target mechanism.

Comparative Analysis: this compound vs. Target Gene siRNA

This section outlines the expected comparative outcomes of treating cancer cells with this compound versus transfecting them with siRNAs targeting FGFR1, VEGFR2, or TIE2. The data presented is a synthesis of expected results based on the known functions of these receptors and published data on the effects of their inhibition or knockdown in relevant cancer cell lines.

Table 1: Comparison of Molecular Effects of this compound and Target-Specific siRNAs

ParameterThis compound TreatmentTarget-Specific siRNARationale for Comparison
Target Protein Level No direct change in total proteinSignificant reduction in total proteinThis compound inhibits kinase activity, while siRNA degrades the target mRNA, leading to reduced protein expression.
Target Phosphorylation DecreasedDecreasedBoth methods lead to a reduction in the active, phosphorylated form of the receptor.
Downstream Signaling (e.g., p-ERK, p-AKT) DecreasedDecreasedInhibition of the receptor at either the functional or expression level will block downstream signaling cascades.[5]
Cell Proliferation DecreasedDecreasedBoth FGFR and VEGFR signaling pathways are known to drive cell proliferation in various cancers.[5][6]
Cell Migration/Invasion DecreasedDecreasedThese receptors play a crucial role in cell motility and invasion.[7][8]
Angiogenesis (in vitro tube formation) DecreasedDecreasedVEGFR2 and Tie-2 are key regulators of angiogenesis.[6][7][9]

Table 2: Quantitative Comparison of Inhibitory Effects

Note: As specific data for this compound with siRNA validation is not publicly available, this table presents representative data from studies on other inhibitors of the same targets to illustrate the expected outcomes.

AssayPharmacological Inhibitor (Representative Data)Target-Specific siRNA (Representative Data)Control (Scrambled siRNA)
Target mRNA Knockdown (qPCR) Not Applicable~75% reduction[6]No significant change
Target Protein Knockdown (Western Blot) Not Applicable~80% reduction[2]No significant change
Inhibition of Cell Viability (MTT Assay) IC50: ~10-100 nM (varies by cell line)~50-70% reduction in viability[5]<10% reduction
Inhibition of Cell Migration (Transwell Assay) ~60-80% inhibition~50-70% inhibition[7]<10% inhibition
Inhibition of Angiogenesis (Tube Formation Assay) ~70-90% inhibition~60-80% inhibition[6]<10% inhibition

Experimental Protocols

Below are detailed methodologies for key experiments to validate the on-target effects of this compound using siRNA.

1. siRNA Transfection and Target Knockdown Verification

  • Cell Culture: Plate cancer cells (e.g., BT-474 for FGFR, HUVEC for VEGFR/Tie-2) in 6-well plates and grow to 60-70% confluency.

  • Transfection: Transfect cells with target-specific siRNA (for FGFR1, VEGFR2, or TIE2), a non-targeting scrambled siRNA control, and a mock transfection control using a suitable lipid-based transfection reagent (e.g., Lipofectamine).

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target gene.

  • Verification of Knockdown (qPCR):

    • Isolate total RNA from the transfected cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the percentage of mRNA knockdown relative to the scrambled siRNA control.

  • Verification of Knockdown (Western Blot):

    • Lyse the transfected cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein (FGFR1, VEGFR2, or Tie-2) and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the percentage of protein knockdown.[2][5]

2. Cell Viability Assay (MTT Assay)

  • Seed siRNA-transfected cells in 96-well plates.

  • After 24 hours, treat the cells with a dose range of this compound or vehicle control.

  • Incubate for an additional 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm to determine cell viability.[5]

3. Western Blot Analysis of Downstream Signaling

  • After siRNA transfection and/or this compound treatment, serum-starve the cells overnight.

  • Stimulate the cells with the appropriate ligand (e.g., FGF for FGFR, VEGF for VEGFR) for a short period (e.g., 15-30 minutes).

  • Lyse the cells and perform Western blotting as described above, using antibodies against phosphorylated and total forms of downstream signaling proteins like ERK and AKT.[2]

Visualizations

Signaling Pathways

EOC317_Targets_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FGF FGF FGFR1 FGFR1 FGF->FGFR1 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiopoietin Angiopoietin Tie2 Tie-2 Angiopoietin->Tie2 PI3K_AKT PI3K/AKT Pathway FGFR1->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FGFR1->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tie2->PI3K_AKT Tie2->Angiogenesis This compound This compound This compound->FGFR1 This compound->VEGFR2 This compound->Tie2 siRNA_FGFR1 siRNA-FGFR1 siRNA_FGFR1->FGFR1 siRNA_VEGFR2 siRNA-VEGFR2 siRNA_VEGFR2->VEGFR2 siRNA_Tie2 siRNA-Tie2 siRNA_Tie2->Tie2 Survival Survival PI3K_AKT->Survival Migration Migration PI3K_AKT->Migration Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Migration

Caption: Signaling pathways of this compound targets and points of inhibition.

Experimental Workflow

siRNA_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_validation Validation & Analysis cluster_conclusion Conclusion A Cancer Cell Culture B Transfection: - Target siRNA - Scrambled siRNA - Mock A->B C Add this compound or Vehicle Control B->C D Verify Knockdown: qPCR & Western Blot C->D E Phenotypic Assays: - Cell Viability (MTT) - Migration - Angiogenesis C->E F Signaling Pathway Analysis: Western Blot (p-ERK, p-AKT) C->F G Compare Effects of this compound and siRNA to Confirm On-Target Activity E->G F->G

Caption: Workflow for on-target validation of this compound using siRNA.

References

A Comparative Analysis of EOC317 and Approved Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of EOC317, an investigational multi-kinase inhibitor, against a panel of approved multi-kinase inhibitors with overlapping target profiles. The following sections present a comparative summary of their in vitro potency, detailed experimental methodologies for key assays, and visual representations of targeted signaling cascades and experimental workflows.

Inhibitor Performance Comparison

The in vitro potency of this compound and selected approved multi-kinase inhibitors was evaluated against key oncogenic and angiogenic receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a direct comparison of their enzymatic inhibition. This compound demonstrates potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tyrosine-protein kinase receptor Tie-2.[1]

Kinase TargetThis compoundLenvatinibSorafenibRegorafenib (B1684635)Cabozantinib
FGFR1 6 nM[1]46 nM[2]580 nM[3]202 nM[4]5294 nM[5][6]
VEGFR2 2 nM[1]4.0 nM[2]90 nM[3]4.2 nM[7][8]0.035 nM[5][9][10]
Tie-2 4 nM[1]N/AN/A31 nM[4]14.3 nM[9][10]
RSK1 5 nM[1]N/AN/AN/AN/A
p70S6K 32 nM[1]N/AN/AN/AN/A

Mechanism of Action and Targeted Signaling Pathways

This compound is an oral, multi-mode kinase inhibitor that targets key pathways involved in tumor growth, angiogenesis, and cell survival.[1] Its primary targets include FGFR1, VEGFR2, and Tie-2.[1] Additionally, it has been shown to inhibit downstream signaling molecules RSK and p70S6K, which are involved in apoptosis.[1] The approved inhibitors compared in this guide—Lenvatinib, Sorafenib, Regorafenib, and Cabozantinib—also target VEGFR and FGFR families, albeit with varying degrees of potency, and have broader kinase inhibition profiles that include other targets such as PDGFR, KIT, and RET.[2][3][11][12][13][14]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Multi-Kinase Inhibitors RTK VEGFR / FGFR / Tie-2 RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->TF p70S6K p70S6K mTOR->p70S6K p70S6K->TF RSK->TF Gene_Expression Gene_Expression TF->Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) This compound This compound This compound->RTK This compound->p70S6K This compound->RSK Approved_MKIs Approved MKIs (Lenvatinib, Sorafenib, Regorafenib, Cabozantinib) Approved_MKIs->RTK

Core signaling pathways targeted by this compound and approved multi-kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against target kinases.

Methodology:

  • Recombinant human kinase enzymes (e.g., FGFR1, VEGFR2, Tie-2) are used.

  • The assay is performed in a 384-well plate format.

  • Kinase reactions are initiated by adding ATP to a final concentration equivalent to the Km for each respective kinase.

  • Test compounds are serially diluted in DMSO and added to the reaction wells.

  • After incubation at 30°C, the amount of remaining ATP is quantified using a luminescent kinase assay kit.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated from dose-response curves using a nonlinear regression model.

Kinase_Assay_Workflow A Prepare Recombinant Kinase, Substrate, and ATP Solution C Add Kinase, Substrate, and Compound to 384-well Plate A->C B Serially Dilute Test Compounds (e.g., this compound) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add Luminescent Reagent to Quantify Remaining ATP E->F G Measure Luminescence F->G H Calculate IC50 from Dose-Response Curve G->H

Workflow for the in vitro kinase inhibition assay.
Cellular Viability (MTT) Assay

Objective: To assess the effect of inhibitors on the viability and proliferation of cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the test compounds for 72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis for Target Engagement

Objective: To assess the effect of inhibitors on the phosphorylation status of target kinases and downstream signaling proteins.

Methodology:

  • Cancer cells are treated with the test compounds at various concentrations for a specified time.

  • Whole-cell lysates are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-VEGFR2, VEGFR2, p-ERK, ERK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow A Treat Cells with Kinase Inhibitor B Lyse Cells and Quantify Protein A->B C Separate Proteins by SDS-PAGE B->C D Transfer Proteins to PVDF Membrane C->D E Block Membrane and Incubate with Primary Antibody D->E F Incubate with HRP-conjugated Secondary Antibody E->F G Detect Protein Bands using ECL F->G H Analyze Phosphorylation Levels G->H

Workflow for Western blot analysis.
In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the test compounds.

Methodology:

  • Human tumor cells are subcutaneously implanted into immunocompromised mice.

  • When tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., this compound) orally at a specified dose and schedule. The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

  • The percentage of tumor growth inhibition (TGI) is calculated.

Conclusion

This compound demonstrates potent in vitro inhibitory activity against key drivers of tumor angiogenesis and growth, with IC50 values comparable to or exceeding those of several approved multi-kinase inhibitors for specific targets like FGFR1 and VEGFR2. The provided experimental protocols offer a standardized framework for the continued evaluation and benchmarking of this compound and other novel kinase inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

EOC317: A Multi-Targeted Approach to Inhibit Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of EOC317, Bevacizumab, and Sorafenib in Anti-Angiogenic Efficacy

In the landscape of anti-cancer therapies, the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, remains a cornerstone of treatment. This compound is an orally available, multi-mode kinase inhibitor with potent anti-angiogenic properties. This guide provides a comparative analysis of this compound with two established anti-angiogenic agents, bevacizumab and sorafenib, supported by experimental data to validate its efficacy for researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-Pronged Attack on Angiogenesis

This compound exerts its anti-angiogenic effects by simultaneously targeting multiple key receptor tyrosine kinases involved in vasculogenesis and angiogenesis. It is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Tie-2. The inhibition of these pathways disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, all critical steps in the formation of new blood vessels.

In contrast, bevacizumab is a humanized monoclonal antibody that specifically targets and neutralizes all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A), a key pro-angiogenic factor. By binding to VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFR1 and VEGFR2) on the surface of endothelial cells.

Sorafenib is a small molecule multi-kinase inhibitor that targets several intracellular and cell surface kinases, including VEGFR2, VEGFR3, Platelet-Derived Growth Factor Receptor (PDGFR), and the Raf family kinases. Its anti-angiogenic activity is primarily mediated through the inhibition of the VEGFR and PDGFR signaling pathways.[1]

Quantitative Comparison of Anti-Angiogenic Activity

To objectively compare the anti-angiogenic potential of this compound with bevacizumab and sorafenib, we have summarized key quantitative data from various in vitro and in vivo studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The following tables provide a synthesis of available data to offer a comparative perspective.

In Vitro Kinase Inhibition This compound Sorafenib Bevacizumab
Target IC50 (nM) IC50 (nM) Binding Affinity/IC50
VEGFR2290Binds to VEGF-A
FGFR16--
Tie-24--
Raf-1-6-
PDGFR-β-57-

IC50 values represent the concentration of the drug required to inhibit 50% of the target kinase activity. A lower IC50 value indicates greater potency. Data for this compound and Sorafenib are from different sources and may not be directly comparable.

In Vitro Cellular Assays This compound Sorafenib Bevacizumab
Assay Metric Effective Concentration Effective Concentration
Endothelial Cell ProliferationIC50Data not available8-10 mg/ml (induces apoptosis)[2]
HUVEC Tube FormationInhibitionData not available67 nM (significant inhibition)[3]
In Vivo Xenograft Models This compound Sorafenib Bevacizumab
Model Metric Effect Effect
Various Human Tumor XenograftsTumor Growth InhibitionDose-dependent inhibitionInhibition of tumor growth
Microvessel DensityReductionReduction

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Endothelial Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of endothelial cells, a crucial step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (this compound, sorafenib, bevacizumab)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM supplemented with 10% FBS.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • After 24 hours, replace the medium with a fresh medium containing various concentrations of the test compounds (this compound, sorafenib, or bevacizumab). Include a vehicle control (e.g., DMSO for small molecules, PBS for antibodies).

  • Incubate the cells for 48-72 hours.

  • At the end of the incubation period, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.

Materials:

  • HUVECs

  • EGM

  • Matrigel Basement Membrane Matrix

  • 96-well plates

  • Test compounds

  • Calcein AM (for visualization)

Protocol:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in EGM containing the desired concentrations of the test compounds.

  • Seed 1.5 x 10^4 HUVECs per well onto the solidified Matrigel.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Visualize the tube formation using a microscope. For quantitative analysis, the cells can be stained with Calcein AM.

  • Capture images and quantify the tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vivo Tumor Xenograft and Microvessel Density Analysis

This model evaluates the in vivo anti-angiogenic and anti-tumor efficacy of a compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human tumor cell line

  • Test compounds

  • Calipers for tumor measurement

  • Anti-CD31 antibody for immunohistochemistry

Protocol:

  • Inject human tumor cells subcutaneously into the flank of immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (vehicle control, this compound, sorafenib, bevacizumab).

  • Administer the test compounds at the desired doses and schedule (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies).

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Fix the tumors in formalin and embed them in paraffin.

  • Perform immunohistochemistry on tumor sections using an anti-CD31 antibody to stain for endothelial cells.

  • Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per microscopic field.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.

EOC317_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR1 FGF->FGFR1 Angiopoietin Angiopoietin Tie2 Tie-2 Angiopoietin->Tie2 Proliferation Endothelial Cell Proliferation VEGFR2->Proliferation Migration Migration VEGFR2->Migration TubeFormation Tube Formation VEGFR2->TubeFormation FGFR1->Proliferation FGFR1->Migration Tie2->Proliferation Tie2->Migration This compound This compound This compound->VEGFR2 Inhibits This compound->FGFR1 Inhibits This compound->Tie2 Inhibits Bevacizumab Bevacizumab Bevacizumab->VEGF Binds to & Neutralizes Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis TubeFormation->Angiogenesis

Caption: Mechanism of action of this compound compared to bevacizumab and sorafenib.

Anti_Angiogenic_Assay_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis Proliferation Endothelial Cell Proliferation Assay Quantification Quantitative Analysis (IC50, % Inhibition, Tumor Volume, MVD) Proliferation->Quantification TubeFormation HUVEC Tube Formation Assay TubeFormation->Quantification Xenograft Tumor Xenograft Model MVD Microvessel Density (CD31 Staining) Xenograft->MVD MVD->Quantification end End Quantification->end start Start start->Proliferation start->TubeFormation start->Xenograft

References

Safety Operating Guide

Proper Disposal of EOC317: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of EOC317, a potent kinase inhibitor. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining a safe laboratory environment.

Given that this compound is an active pharmacological agent, all waste materials containing this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory. The following procedures are based on established best practices for the disposal of potent research chemicals.

Waste Segregation and Collection

Proper segregation of waste streams is critical to ensure safe handling and disposal. All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Waste Streams:

  • Unused/Expired this compound: Pure, solid this compound that is no longer needed or has expired should be disposed of in its original container if possible. If not, it should be transferred to a clearly labeled, sealed, and compatible hazardous waste container.

  • Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, vials, and gloves, must be collected in a designated hazardous waste container lined with a chemically resistant bag.

  • Liquid Waste: Solutions containing this compound, including experimental residues and the first rinse of any contaminated glassware, must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of liquid waste containing this compound down the drain.

Quantitative Data Summary

For inventory and disposal purposes, it is crucial to maintain accurate records of the quantities of this compound used and disposed of. The following table should be used to log waste accumulation.

Waste TypeContainer IDDate InitiatedDate FullQuantity (approx. g or mL)
Solid (Unused/Expired)
Solid (Contaminated Labware)
Liquid (Solutions)

Experimental Protocols for Decontamination

Glassware Decontamination:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this initial rinsate as hazardous liquid waste.

  • Washing: Wash the glassware with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Surface Decontamination:

  • Wipe the contaminated surface with a cloth or paper towel soaked in a detergent solution.

  • Follow with a wipe using a cloth or paper towel soaked in 70% ethanol.

  • Dispose of all cleaning materials as contaminated solid waste.

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.

EOC317_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Unused_this compound Unused/Expired This compound Solid_Waste_Container Hazardous Solid Waste Container Unused_this compound->Solid_Waste_Container Contaminated_Labware Contaminated Labware Contaminated_Labware->Solid_Waste_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Waste_Container Hazardous Liquid Waste Container Liquid_Waste->Liquid_Waste_Container EHS_Pickup Arrange Pickup with Institutional EHS Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup Licensed_Contractor Disposal by Licensed Hazardous Waste Contractor EHS_Pickup->Licensed_Contractor

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided in this guide is based on general best practices for handling potent research chemicals. It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from the manufacturer for specific and detailed disposal instructions. Always adhere to your institution's specific guidelines and local regulations for hazardous waste management.

Navigating the Safe Handling of EOC317: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with investigational compounds like EOC317. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this potent oral kinase inhibitor.

This compound, also known as ACTB-1003, is a multi-targeted kinase inhibitor with demonstrated activity against FGFR1, VEGFR2, and Tie-2, playing a significant role in cancer research.[1][2] Due to its cytotoxic potential, adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory procedures for hazardous compounds.

Body PartRecommended ProtectionSpecifications
Hands Double chemotherapy glovesNitrile or other resistant material. Change gloves frequently and immediately if contaminated.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hoodFor powdered form or when creating aerosols.

Operational Plan: From Receipt to Disposal

A clear operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound is typically a powder and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, consult the manufacturer's recommendations, which may include refrigeration or freezing.

Preparation of Solutions

All manipulations involving the solid form of this compound should be conducted in a chemical fume hood to prevent inhalation of dust. When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Spills and Decontamination

In the event of a spill, evacuate the immediate area and prevent the spread of the material. Small spills of the solid can be carefully wiped up with damp absorbent material. For larger spills or solutions, use an appropriate chemical spill kit. All contaminated materials must be disposed of as hazardous waste. Decontaminate the affected area with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Unused this compound (solid or solution) Labeled hazardous waste containerSegregate from other chemical waste. Follow institutional and local regulations for hazardous waste disposal.
Contaminated Labware (e.g., vials, pipette tips) Sharps container or designated hazardous waste containerDo not dispose of in regular trash.
Contaminated PPE (e.g., gloves, lab coat) Biohazard bag or designated hazardous waste containerRemove carefully to avoid cross-contamination.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

EOC317_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don PPE b Work in Fume Hood a->b c Weigh this compound b->c d Prepare Solution c->d e Conduct Experiment d->e Transfer to Experiment f Record Data e->f g Decontaminate Work Area f->g Post-Experiment h Segregate Waste g->h i Dispose of Hazardous Waste h->i j Doff PPE i->j

Caption: Workflow for the safe handling of this compound.

By implementing these safety measures and operational plans, research institutions can ensure the responsible and safe use of this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.